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Pegamine

Cat. No.: B1496493
M. Wt: 204.22 g/mol
InChI Key: PVVTWNMXEHROIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pegamine is a member of quinazolines.
This compound has been reported in Peganum nigellastrum and Peganum harmala with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B1496493 Pegamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(3-hydroxypropyl)-3H-quinazolin-4-one

InChI

InChI=1S/C11H12N2O2/c14-7-3-6-10-12-9-5-2-1-4-8(9)11(15)13-10/h1-2,4-5,14H,3,6-7H2,(H,12,13,15)

InChI Key

PVVTWNMXEHROIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCO

Synonyms

2-(3-hydroxypropyl)-quinazolin-4(1H)-one
pegamine

Origin of Product

United States

Foundational & Exploratory

Pegamine mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Peganine (Vasicine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peganine, also known as vasicine, is a quinazoline alkaloid derived from plants such as Adhatoda vasica and Peganum harmala.[1][2][3] Traditionally used for respiratory ailments, recent scientific investigation has revealed a multi-faceted mechanism of action, positioning peganine as a compound of significant interest for drug development. This guide provides a detailed overview of the molecular mechanisms of peganine, focusing on its enzymatic inhibition, modulation of signaling pathways, and antioxidant properties. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Core Mechanisms of Action

Peganine exerts its pharmacological effects through several key mechanisms:

  • Cholinesterase Inhibition: Peganine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential in the management of neurodegenerative diseases like Alzheimer's.[4]

  • PI3K/Akt Signaling Pathway Activation: Peganine has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5] This mechanism may underlie its protective effects on various tissues.

  • Anti-inflammatory and Antioxidant Activity: Peganine demonstrates significant anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in a wide range of disorders.[5][6]

  • Bronchodilatory and Expectorant Effects: Consistent with its traditional use, peganine exhibits bronchodilatory and expectorant properties, making it effective in respiratory conditions.[6][7]

  • H+/K+-ATPase Inhibition: Peganine inhibits the proton pump H+/K+-ATPase, suggesting a potential role in the treatment of gastric ulcers.[5][8]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of peganine (vasicine).

Table 1: Cholinesterase Inhibition

EnzymeIC50 ValueSource
Acetylcholinesterase (AChE)3.24 ± 0.08 µM[9]
Butyrylcholinesterase (BChE)0.10 ± 0.00 µM[9]

Table 2: Antioxidant Activity

AssayIC50 ValueSource
DPPH Radical Scavenging71.97 µg/mL[5]
DPPH Radical Scavenging18.2 µg/ml[10]
DPPH Radical Scavenging212.3 ± 1.9 µM[11]
ABTS Scavenging11.5 µg/ml[10]
Ferric Reducing Antioxidant Power (FRAP)15 µg/ml[10]
Hydroxyl Radical Scavenging22 µg/ml[10]
Hydrogen Peroxide Scavenging27.8 µg/ml[10]

Table 3: Anti-inflammatory and Other Enzymatic Activities

ActivityIC50 ValueSource
H+/K+-ATPase Inhibition73.47 µg/mL[5][8]
Proteinase Inhibitory Assay76 µg/ml[10]
Lipooxygenase Inhibition76 µg/ml[10]
Bovine Serum Albumin (BSA) Denaturation51.7 µg/ml[10]
Egg Albumin Denaturation53.2 µg/ml[10]

Table 4: Cytotoxic and Antiviral Activity

ActivityIC50 ValueSource
Anticancer (Lung Cancer Cells)46.5 µg/ml[10]
Cytotoxicity (Human Fibroblast Cells)82.5 µg/ml[10]
Antiviral (HIV-protease)38.5 µg/ml[10]

Signaling Pathways

Peganine has been identified as an activator of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates Peganine Peganine (Vasicine) Peganine->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Promotes

Caption: Peganine-mediated activation of the PI3K/Akt signaling pathway.

Experimental Protocols

Cholinesterase Inhibition Assay

This protocol is based on the method described by Ellman et al. and adapted in various studies.[12][13]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Peganine (vasicine) test solution at various concentrations

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • In a 96-well microplate, add 20 µL of phosphate buffer, 20 µL of the peganine test solution, and 20 µL of the enzyme solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 20 µL of DTNB solution to each well.

  • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of peganine.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the peganine concentration.

DPPH Radical Scavenging Assay

This protocol is a common method for evaluating antioxidant activity.[11][14][15]

Materials:

  • Peganine (vasicine) test solution at various concentrations

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Microplate reader or spectrophotometer

Procedure:

  • In a 96-well microplate or test tubes, add 100 µL of the peganine test solution at different concentrations.

  • Add 100 µL of the DPPH solution to each well/tube.

  • Shake the mixture and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A control is prepared with methanol instead of the peganine solution.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value is determined from a plot of scavenging activity against the concentration of peganine.

H+/K+-ATPase Inhibition Assay

This protocol is used to assess the inhibitory effect of peganine on the gastric proton pump.[16][17][18]

Materials:

  • Gastric H+/K+-ATPase enzyme preparation (from porcine or rabbit gastric mucosa)

  • Peganine (vasicine) test solution at various concentrations

  • ATP solution

  • Tris-HCl buffer (pH 7.4)

  • MgCl2 and KCl solutions

  • Reagents for inorganic phosphate (Pi) determination (e.g., Fiske-Subbarow reagent)

  • Spectrophotometer

Procedure:

  • Pre-incubate the H+/K+-ATPase enzyme preparation with various concentrations of peganine in Tris-HCl buffer at 37°C for 30-60 minutes.

  • Add MgCl2 and KCl to the reaction mixture.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for 20-30 minutes.

  • Stop the reaction by adding an ice-cold solution of trichloroacetic acid.

  • Determine the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method.

  • The activity of the enzyme is proportional to the amount of Pi released.

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of peganine.

  • The IC50 value is determined from the dose-response curve.

Experimental Workflows

The following diagram illustrates a general workflow for in vitro enzyme inhibition assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Incubation Incubate Enzyme with Peganine Reagents->Incubation Peganine_Sol Prepare Peganine Stock and Dilutions Peganine_Sol->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (e.g., Absorbance) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc Results Report Results IC50_Calc->Results

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

Peganine (vasicine) is a promising natural compound with a diverse pharmacological profile. Its mechanisms of action, including potent cholinesterase and H+/K+-ATPase inhibition, activation of the PI3K/Akt pathway, and significant antioxidant and anti-inflammatory effects, warrant further investigation for the development of new therapeutic agents for a variety of diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable alkaloid.

References

Pegamine biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Pegamine

Disclaimer: The scientific literature on the specific biological activities of the alkaloid this compound is limited. Much of the research on the plant sources of this compound, Peganum harmala and Peganum nigellastrum, focuses on other constituent alkaloids, such as β-carbolines (harmine, harmaline) and other quinazolines (peganine/vasicine). This guide synthesizes the available information on this compound and related quinazoline alkaloids.

Introduction

This compound is a quinazoline alkaloid naturally occurring in plants of the genus Peganum.[1][2] It is crucial to distinguish this compound, the natural product (CAS 31431-93-3), from the similarly named "PEG-amine," which refers to an amine-functionalized polyethylene glycol, a synthetic polymer widely used in drug delivery and biotechnology.[3][4] This document focuses exclusively on the biological activity of the natural alkaloid, this compound.

The psychopharmacological and toxicological properties of Peganum harmala are generally attributed to its rich alkaloid content.[5][6] While β-carboline alkaloids are known for their potent inhibition of monoamine oxidase (MAO), the quinazoline alkaloids, including this compound, possess a different spectrum of activities.[5][6]

Biological Activities of this compound and Related Quinazoline Alkaloids

The biological activities specifically attributed to this compound are not extensively documented. However, studies on d,l-peganine (a racemic form of vasicine, often studied alongside other quinazolines) and extracts containing quinazoline alkaloids provide insights into its potential pharmacological roles.

Anticholinesterase Activity

The most specific activity reported in relation to this compound is its effect on cholinesterase. A study on d,l-peganine demonstrated that at a dose of 30 mg/kg, it causes a decrease in heart rate by 30-40 beats/min, which is characteristic of anticholinesterase agents.[7] This physiological effect was accompanied by a measured decrease in cholinesterase activity in the blood serum.[7] This suggests that this compound may act as a cholinesterase inhibitor, interfering with the breakdown of the neurotransmitter acetylcholine.

Other Potential Activities of Related Quinazoline Alkaloids

While not confirmed specifically for this compound, other quinazoline alkaloids isolated from Peganum harmala are known to exert several biological effects. These could be indicative of this compound's potential activities:

  • Bronchodilator and Abortifacient Actions: Quinazoline alkaloids as a class are reported to have bronchodilator and abortifacient effects, which could contribute to some of the traditional medicinal uses and toxicities of P. harmala.[5][6]

  • Antiproliferative Activity: A phytochemical study on the seeds of Peganum harmala identified several quinazoline alkaloids. While the specific activity of this compound was not detailed, some related compounds exhibited moderate inhibitory activity against human gastric cancer cells (MCG-803).[8] However, another study investigating the antiproliferative effects of four alkaloids from P. harmala on Jurkat leukemia cells found that peganine (vasicine) had no noticeable effect on thymidine incorporation, a measure of DNA synthesis and cell proliferation.[9]

  • Lack of MAO Inhibition and Antioxidant Activity: Research has shown that, unlike the β-carboline alkaloids from the same plant, the quinazoline alkaloids do not contribute to the inhibition of human monoamine oxidase-A (MAO-A).[5][6] Additionally, they were found to be poor radical scavengers in the ABTS assay, indicating weak antioxidant activity.[5][6]

Quantitative Data

Specific quantitative data such as IC50 or EC50 values for this compound are not available in the reviewed literature. The primary data point comes from an in vivo study.

CompoundAssay/ModelActivity/Parameter MeasuredDosage/ConcentrationResultReference
d,l-PeganineIn vivo (animal model)Heart Rate30 mg/kgDecrease of 30-40 beats/min[7]
d,l-PeganineIn vivo (animal model)Blood Serum Cholinesterase Activity30 mg/kgDecrease in cholinesterase activity[7]

Experimental Protocols

Detailed experimental protocols for assays performed specifically on this compound are scarce. The following are generalized methodologies for the key biological activities associated with this compound and related compounds.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method for measuring acetylcholinesterase (AChE) activity and its inhibition.

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to reduce AChE activity by 50% (IC50).

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of this compound.

  • Assay Setup: To each well of a 96-well microplate, add:

    • 20 µL of the this compound solution at various concentrations (or solvent for control).

    • 140 µL of phosphate buffer (pH 8.0).

    • 20 µL of DTNB solution.

    • 20 µL of AChE solution.

  • Pre-incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the ATCI substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol describes a common method for assessing the cytotoxic or antiproliferative effects of a compound on cultured cell lines.

Objective: To determine the concentration of a compound (e.g., this compound) that reduces the viability of a cell population by 50% (IC50).

Procedure:

  • Cell Seeding: Plate cells (e.g., MCG-803 human gastric cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the generalized mechanism of cholinesterase inhibition and a typical workflow for screening enzyme inhibitors.

Cholinergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Vesicles with Acetylcholine (ACh) ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis by AChR ACh Receptor ACh->AChR Binds Products Choline + Acetate AChE->Products Signal Signal Transduction AChR->Signal Activates This compound This compound (Inhibitor) This compound->AChE Inhibits

Caption: Generalized Cholinergic Synaptic Transmission and Inhibition.

Experimental_Workflow start Start: Hypothesis (this compound inhibits Enzyme X) reagents Prepare Reagents: - Enzyme X - Substrate - Buffer - this compound dilutions start->reagents assay Perform In Vitro Enzyme Assay (e.g., Kinetic Measurement) reagents->assay data_collection Collect Data (e.g., Absorbance vs. Time) assay->data_collection analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition data_collection->analysis ic50 Calculate IC50 Value analysis->ic50 conclusion Conclusion on Inhibitory Potency ic50->conclusion

Caption: General Experimental Workflow for Enzyme Inhibition Assay.

Conclusion

This compound is a quinazoline alkaloid with potential biological activities, most notably as a cholinesterase inhibitor. However, there is a significant lack of comprehensive research dedicated to elucidating its specific mechanisms of action, pharmacological profile, and therapeutic potential. The available data is often inferred from studies on related compounds or crude plant extracts. Further investigation, including detailed enzymatic and cellular assays, is required to fully characterize the biological activity of this compound and validate its potential as a pharmacological agent.

References

Pegamine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegamine, a quinazoline alkaloid identical to Vasicine, is a bioactive compound with a range of promising pharmacological activities. This technical guide provides an in-depth overview of its natural sources, detailed methodologies for its extraction and isolation, quantitative analysis, and an exploration of its known signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for further investigation and application of this potent natural product.

Natural Sources of this compound

This compound is predominantly found in two plant species of the Zygophyllaceae family:

  • Peganum harmala L.: Commonly known as Syrian Rue, this perennial herb is a well-documented source of a variety of alkaloids, including this compound. The seeds and roots of P. harmala are particularly rich in these compounds[1][2]. Quantitative analyses have shown that the total alkaloid content in the seeds can range from 2% to as high as 7% of the dry weight. The concentration of individual alkaloids, including this compound, varies depending on the developmental stage of the plant, with the highest levels generally found during the vegetative growth phase. Specifically, the Peganine content in the dry seeds of Peganum harmala can be as high as 1% (w/w)[1].

  • Peganum nigellastrum Bunge: This species is another significant natural source of this compound and other structurally related alkaloids.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves multi-step extraction and purification protocols. The following sections detail established methodologies.

General Alkaloid Extraction from Peganum Seeds

A common approach for the extraction of total alkaloids from Peganum seeds serves as the initial step for this compound isolation.

Experimental Protocol:

  • Defatting: The powdered seeds are first defatted by maceration or Soxhlet extraction with a non-polar solvent such as petroleum ether or n-hexane. This step removes lipids and other non-polar compounds that could interfere with subsequent extraction steps.

  • Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, often methanol or ethanol, sometimes acidified with a small amount of hydrochloric acid or acetic acid to facilitate the formation of alkaloid salts, which are more soluble in the extraction solvent.

  • Acid-Base Partitioning: The resulting extract is concentrated, and the alkaloids are partitioned between an acidic aqueous phase and an organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and weakly basic impurities. The aqueous phase, containing the protonated alkaloids, is then basified (e.g., with ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10.

  • Final Extraction: The free-base alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent like chloroform or ethyl acetate.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield the crude total alkaloid extract.

Specific Isolation of Peganine Hydrochloride

A targeted method for the isolation of Peganine in its hydrochloride salt form has been described, which is particularly useful for obtaining a more purified product.

Experimental Protocol:

  • Initial Extraction: Powdered seeds of Peganum harmala are extracted with methanol.

  • Acidification and Filtration: The methanolic extract is concentrated, and then acidified with hydrochloric acid. The resulting precipitate, containing alkaloid hydrochlorides, is collected by filtration.

  • Fractional Crystallization: The crude hydrochloride salt mixture can be further purified by fractional crystallization from a suitable solvent system, such as methanol-acetone, to yield pure Peganine hydrochloride.

Chromatographic Purification

For higher purity, the crude alkaloid extracts are subjected to chromatographic separation.

Experimental Protocol:

  • Column Chromatography: The crude extract is loaded onto a silica gel or alumina column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with solvents like chloroform, ethyl acetate, and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): For the highest purity, fractions enriched in this compound can be subjected to preparative HPLC using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.

Quantitative Analysis

The yield and purity of isolated this compound can vary significantly based on the plant material and the extraction method employed.

Plant SourcePlant PartExtraction MethodCompoundYieldPurityReference
Peganum harmalaSeedsChromatography of alkaloid fractionPeganine (Vasicine)4% of total alkaloid fractionNot specified[3]
Peganum harmalaDry SeedsNot specifiedPeganine (Vasicine)Up to 1% (w/w)Not specified[1]
Peganum harmalaSeedspH-zone-refining CCCHarmine46.2% from crude extract>96%[4]
Peganum harmalaSeedspH-zone-refining CCCHarmaline27.1% from crude extract>96%[4]

Table 1: Quantitative data on the isolation of this compound and related alkaloids.

Signaling Pathways and Mechanism of Action

This compound exhibits a range of biological activities by modulating specific signaling pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis[5].

PI3K_Akt_Pathway Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 p-Akt Akt (Active) PDK1->p-Akt Phosphorylates Akt Akt Akt->p-Akt Cell_Survival Cell Survival, Proliferation p-Akt->Cell_Survival Promotes Apoptosis Apoptosis p-Akt->Apoptosis Inhibits

This compound activates the PI3K/Akt signaling pathway.
Cholinesterase Inhibition

This compound is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic target for conditions like Alzheimer's disease[6].

Cholinesterase_Inhibition AChE_BChE AChE / BChE Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Hydrolyzes Increased_ACh Increased Acetylcholine in Synapse Acetylcholine Acetylcholine Acetylcholine->AChE_BChE

This compound inhibits cholinesterase activity.
Proton Pump Inhibition

The anti-secretory and gastroprotective effects of this compound are attributed to its ability to inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells. This inhibition reduces the secretion of gastric acid[7].

Proton_Pump_Inhibition Proton_Pump H+/K+-ATPase (Proton Pump) H_ion_out H+ Proton_Pump->H_ion_out Pumps Out Gastric_Lumen Gastric_Lumen Reduced_Acid Reduced Gastric Acid Secretion K_ion_in K+ K_ion_in->Proton_Pump Pumps In Parietal_Cell Parietal_Cell

This compound inhibits the gastric proton pump.

Experimental Workflow for this compound Isolation

The following diagram outlines a general workflow for the isolation and purification of this compound from Peganum harmala seeds.

Pegamine_Isolation_Workflow Grinding Grinding Defatting Defatting Grinding->Defatting Petroleum Ether Extraction Alkaloid Extraction (Methanol) Defatting->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Extract Crude_Extract Partitioning->Crude_Extract Column_Chromatography Column_Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

General workflow for the isolation of this compound.

Conclusion

This compound, sourced from Peganum harmala and Peganum nigellastrum, is a quinazoline alkaloid with significant therapeutic potential. The isolation protocols detailed in this guide, ranging from classical acid-base extraction to modern chromatographic techniques, provide a solid foundation for obtaining this compound for research and development purposes. The elucidation of its mechanisms of action, including the activation of the PI3K/Akt pathway and inhibition of key enzymes like cholinesterases and the gastric proton pump, opens avenues for its exploration in various disease models. This technical guide serves as a comprehensive resource to facilitate further scientific inquiry into the promising applications of this compound.

References

Pegamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pegamine, a quinazoline alkaloid, is a natural product found in plants of the Peganum genus, notably Peganum harmala and Peganum nigellastrum. Its chemical structure, featuring a quinazolinone core with a hydroxypropyl substituent, has drawn interest within the scientific community. This document provides a comprehensive overview of the chemical structure, and properties of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The fundamental chemical identity of this compound is well-established. Its structure is characterized by a 2-(3-hydroxypropyl) chain attached to a 3H-quinazolin-4-one scaffold.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(3-hydroxypropyl)-3H-quinazolin-4-one
Molecular Formula C₁₁H₁₂N₂O₂
CAS Number 31431-93-3
SMILES O=C1N=C(CCCO)NC2=CC=CC=C12

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods. The available data, primarily from computational predictions and vendor information, are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 204.22 g/mol PubChem
Predicted Boiling Point 410.7 ± 47.0 °CChemicalBook
Predicted Density 1.30 ± 0.1 g/cm³ChemicalBook
Predicted pKa 14.80 ± 0.10ChemicalBook
Solubility Soluble in DMSOAOBIOUS

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are not extensively documented in readily available literature. However, general methodologies for the synthesis of similar quinazolinone derivatives and the isolation of alkaloids from Peganum species can provide a foundational understanding.

Synthesis

A potential synthetic route to this compound could involve the condensation of 2-aminobenzamide with γ-butyrolactone or a related 4-carbon synthon, followed by appropriate functional group manipulations. A generalized workflow for such a synthesis is depicted below.

G A 2-Aminobenzamide C Condensation Reaction A->C B γ-Butyrolactone B->C D Intermediate Formation C->D E Cyclization/Dehydration D->E F This compound E->F

Caption: Generalized synthetic workflow for this compound.

Isolation from Natural Sources

This compound can be isolated from its natural sources, Peganum harmala or Peganum nigellastrum. A typical alkaloid extraction and purification workflow would be employed.

G A Plant Material (Peganum sp.) B Grinding and Extraction with Solvent (e.g., Methanol) A->B C Acid-Base Extraction to Separate Alkaloids B->C D Crude Alkaloid Fraction C->D E Chromatographic Separation (e.g., Column Chromatography, HPLC) D->E F Pure this compound E->F

Caption: General workflow for isolating this compound.

Analytical Characterization

Standard analytical techniques would be used to characterize this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the connectivity of the quinazolinone core and the hydroxypropyl side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of this compound samples.

Pharmacological Properties and Biological Activity

Currently, there is a significant lack of publicly available data on the pharmacological properties and biological activities of pure this compound. While the parent plant, Peganum harmala, is known for its diverse pharmacological effects due to its rich alkaloid content, the specific contribution of this compound to these activities has not been well-elucidated.

Future research is needed to explore the potential biological effects of this compound, including but not limited to:

  • Cytotoxicity against various cancer cell lines

  • Enzyme inhibition assays

  • Receptor binding studies

  • Antimicrobial activity

Signaling Pathways

Due to the limited research on the biological effects of this compound, there is currently no information available regarding any signaling pathways that it may modulate. Elucidating the mechanism of action and identifying potential molecular targets will be a critical step in future pharmacological investigations of this compound.

Conclusion

This compound is a structurally defined natural product with potential for further scientific investigation. While its basic chemical and physical properties are partially understood, a significant gap exists in the literature regarding its synthesis, experimental physicochemical data, and particularly its pharmacological profile. This guide highlights the current state of knowledge and underscores the need for further research to unlock the potential of this quinazoline alkaloid. The methodologies and workflows presented herein provide a framework for future studies aimed at a more comprehensive understanding of this compound.

A Technical Guide to the Solubility of Pegamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pegamine (CAS: 31431-93-3), a quinazoline alkaloid found in plants such as Peganum harmala and Peganum nigellastrum. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and explores the potential biological implications of a this compound-containing nanoparticle.

This compound: Compound Profile

  • IUPAC Name: 2-(3-hydroxypropyl)-3H-quinazolin-4-one

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Molecular Weight: 204.23 g/mol

  • CAS Number: 31431-93-3

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its suitability for various research and development applications, including in vitro biological assays and formulation development.

Quantitative and Qualitative Solubility Data

Available data on the solubility of this compound in various solvents is summarized in the table below.

SolventQuantitative SolubilityQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO) 6.25 mg/mL (30.6 mM)[1]SolubleSonication is recommended to aid dissolution[1].
Chloroform Data not availableSoluble[2]-
Dichloromethane Data not availableSoluble[2]-
Ethyl Acetate Data not availableSoluble[2][3]-
Acetone Data not availableSoluble[2]-
Alcohol Data not availableSolubleAlkaloidal bases are generally soluble in alcohol[4].

Note: The qualitative solubility information is based on general statements from suppliers and literature on alkaloids. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general gravimetric method is commonly employed for quinazoline derivatives and other small molecules. This method can be adapted for this compound.

Principle

The gravimetric method involves preparing a saturated solution of the compound in a specific solvent at a given temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Vortex mixer

  • Centrifuge

  • Drying oven or vacuum desiccator

General Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

    • Agitate the mixture using a thermostatic shaker at a constant temperature until equilibrium is reached (typically 24-72 hours). The presence of undissolved solid is necessary to ensure saturation.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully transfer a precise volume of the clear supernatant to a pre-weighed evaporating dish or vial.

  • Solvent Evaporation:

    • Evaporate the solvent from the dish/vial. This can be done at room temperature, in a drying oven at a temperature below the compound's decomposition point, or under vacuum.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, weigh the dish/vial containing the dried this compound.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the empty dish/vial.

    • Calculate the solubility in mg/mL or other desired units.

A general workflow for this experimental protocol is visualized below.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_measure Measurement cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate in thermostatic shaker prep1->prep2 Agitate sep1 Centrifuge the mixture prep2->sep1 sep2 Collect clear supernatant sep1->sep2 measure1 Transfer known volume to pre-weighed vial sep2->measure1 measure2 Evaporate solvent measure1->measure2 measure3 Weigh vial with dried this compound measure2->measure3 calc1 Determine mass of dissolved this compound measure3->calc1 calc2 Calculate solubility (e.g., mg/mL) calc1->calc2 G ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor Binds to disc Death-Inducing Signaling Complex (DISC) Formation receptor->disc Initiates procaspase8 Pro-caspase-8 disc->procaspase8 Recruits & cleaves caspase8 Active Caspase-8 procaspase8->caspase8 Activates procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleaves caspase3 Active Caspase-3 (Executioner Caspase) procaspase3->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

An In-depth Technical Guide to Pegamine (CAS No. 31431-93-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegamine (CAS No. 31431-93-3) is a quinazoline-quinoline alkaloid naturally occurring in plants of the Peganum genus, notably Peganum harmala and Peganum nigellastrum.[1][2] As a member of the quinazolinone class of compounds, this compound is of interest to the scientific community due to the broad range of pharmacological activities associated with this structural motif.[3][4][5] This technical guide provides a comprehensive overview of the currently available information on this compound, including its chemical and physical properties, a plausible synthetic route, and a discussion of its potential biological activities and mechanisms of action, extrapolated from related compounds. Due to the limited specific research on this compound, this document also highlights areas where further investigation is warranted.

Core Compound Properties

This compound, with the IUPAC name 2-(3-hydroxypropyl)-3H-quinazolin-4-one, possesses the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol .[1] The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 31431-93-3[1]
Molecular Formula C11H12N2O2[1]
Molecular Weight 204.22 g/mol [1]
IUPAC Name 2-(3-hydroxypropyl)-3H-quinazolin-4-one[1]
Synonyms This compound, 2-(3-hydroxypropyl)-quinazolin-4(1H)-one[1]
Natural Sources Peganum harmala, Peganum nigellastrum[1][2]
Compound Class Quinazoline-quinoline alkaloid[2]

Synthesis Protocol

Proposed Experimental Protocol: Synthesis of this compound from Anthranilamide

This proposed protocol utilizes the reaction of anthranilamide with γ-butyrolactone, which serves as the source for the 3-hydroxypropyl side chain.

Materials:

  • Anthranilamide

  • γ-Butyrolactone

  • Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst

  • Toluene or other high-boiling point inert solvent

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilamide (1 equivalent) and γ-butyrolactone (1.2 equivalents) in toluene.

  • Catalyst Addition: Slowly add polyphosphoric acid (PPA) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-cold water.

  • Neutralization: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_synthesis Proposed Synthesis of this compound start Anthranilamide + γ-Butyrolactone reagents Polyphosphoric Acid (PPA) Toluene, Reflux start->reagents Reaction workup Quenching, Neutralization, Extraction reagents->workup Post-reaction purification Column Chromatography workup->purification Purification product This compound purification->product Final Product

A generalized workflow for the proposed synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is scarce. However, its structural classification as a quinazolinone and its origin from Peganum harmala allow for informed hypotheses regarding its potential pharmacological effects.

Based on Quinazolinone Alkaloids

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

  • Anticonvulsant

The specific activity is highly dependent on the substitutions at various positions of the quinazolinone ring system.

Based on Peganum harmala Alkaloids

Peganum harmala is rich in β-carboline alkaloids such as harmine and harmaline, which are known to be potent reversible inhibitors of monoamine oxidase A (MAO-A).[6][7] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors.

Given that this compound is a constituent of Peganum harmala, it is plausible that it may contribute to the overall pharmacological profile of the plant's extracts, potentially through interaction with the monoaminergic system.

G cluster_pathway Potential Mechanism of Action via MAO-A Inhibition This compound This compound mao_a Monoamine Oxidase A (MAO-A) This compound->mao_a Inhibition neurotransmitters Serotonin Norepinephrine Dopamine mao_a->neurotransmitters Inhibits Metabolism degradation Degradation mao_a->degradation neurotransmitters->degradation Metabolism synaptic_levels Increased Synaptic Concentration neurotransmitters->synaptic_levels downstream_effects Potential Antidepressant and Neuromodulatory Effects synaptic_levels->downstream_effects

A hypothetical signaling pathway for this compound based on MAO-A inhibition.

Conclusion and Future Directions

This compound is a naturally occurring quinazoline alkaloid with a chemical structure that suggests potential for interesting biological activities. However, there is a significant lack of specific experimental data on this compound in the public domain. The information presented in this guide, particularly regarding its synthesis and mechanism of action, is based on established chemical principles and extrapolation from related compounds.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating this compound from its natural sources to obtain sufficient quantities for detailed studies.

  • Definitive Synthesis: Establishing and optimizing a definitive synthetic route to allow for the production of this compound and its analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: Conducting comprehensive in vitro and in vivo screening to elucidate the specific pharmacological activities of this compound.

  • Mechanistic Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to Pegamine (2-(3-hydroxypropyl)-3H-quinazolin-4-one)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of pegamine, systematically known as 2-(3-hydroxypropyl)-3H-quinazolin-4-one. The document details the compound's molecular characteristics, including its molecular weight and formula. While specific experimental protocols for the synthesis and isolation of this compound are not extensively documented in publicly available literature, this guide outlines general methodologies for the synthesis of structurally related quinazolinone derivatives. Furthermore, the biological activities of the broader quinazolinone class of compounds are discussed, with a focus on their potential to induce apoptosis, providing a basis for future research into the specific mechanisms of this compound. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and related compounds.

Core Molecular and Physical Data

This compound (2-(3-hydroxypropyl)-3H-quinazolin-4-one) is a quinazolinone derivative. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Weight 204.23 g/mol [1]
Molecular Formula C₁₁H₁₂N₂O₂[1]
IUPAC Name 2-(3-hydroxypropyl)-3H-quinazolin-4-one[2]
CAS Number 31431-93-3[1]
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC(=N2)CCCO[1]
Solubility Soluble in DMSO[1]

Synthesis and Isolation

General Synthetic Approach for 2-substituted-4(3H)-quinazolinones

A common and effective method for the synthesis of 2-substituted-quinazolin-4(3H)-ones involves the condensation of an anthranilic acid derivative with an appropriate functional group precursor.

Logical Workflow for a Potential this compound Synthesis:

G A Anthranilamide C Condensation A->C B 4-Hydroxybutanoic acid derivative (e.g., ester or acid chloride) B->C D Cyclization C->D Intermediate formation E This compound (2-(3-hydroxypropyl)-3H-quinazolin-4-one) D->E Dehydration

Figure 1: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

  • Amide Formation: Anthranilamide is reacted with a derivative of 4-hydroxybutanoic acid (e.g., 4-hydroxybutanoyl chloride or an activated ester) in a suitable aprotic solvent (e.g., dichloromethane or THF) in the presence of a base (e.g., triethylamine or pyridine) to form the N-acylated intermediate.

  • Cyclization: The resulting intermediate is then subjected to cyclization to form the quinazolinone ring. This can often be achieved by heating the intermediate, sometimes in the presence of a dehydrating agent or a catalyst.

  • Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to yield pure 2-(3-hydroxypropyl)-3H-quinazolin-4-one.

It is important to note that optimization of reaction conditions, including temperature, reaction time, and choice of reagents, would be necessary to achieve a good yield of the desired product.

Isolation from Natural Sources

This compound is a natural product found in plants of the Peganum genus, such as Peganum harmala and Peganum nigellastrum.[1] The isolation of specific alkaloids from these plants typically involves a multi-step extraction and purification process. While a protocol specifically for this compound is not detailed, a general workflow can be inferred from the isolation of other quinazoline alkaloids from this source.

General Isolation Workflow:

G A Dried & Powdered Peganum harmala seeds B Defatting with a non-polar solvent (e.g., hexane) A->B C Acidic Extraction (e.g., with HCl/Methanol) B->C D Basification (e.g., with NaOH) C->D E Liquid-Liquid Extraction with an organic solvent (e.g., Chloroform) D->E F Crude Alkaloid Extract E->F G Chromatographic Separation (e.g., Column Chromatography, HPLC) F->G H Isolated this compound G->H

Figure 2: General workflow for the isolation of alkaloids from Peganum harmala.

Biological Activity and Potential Signaling Pathways

The direct biological activities and signaling pathways of this compound (2-(3-hydroxypropyl)-3H-quinazolin-4-one) are not well-characterized in the existing scientific literature. However, the broader class of quinazolinone derivatives has been extensively studied and shown to possess a wide range of pharmacological effects, including antitumor activities. Many quinazolinone derivatives have been reported to induce apoptosis in cancer cells through various mechanisms.

Potential Apoptosis-Inducing Mechanisms of Quinazolinone Derivatives

Research on various 2,3-disubstituted quinazolin-4(3H)-ones has demonstrated their ability to trigger programmed cell death. The potential signaling pathways involved are often centered around the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Hypothesized Apoptotic Signaling Pathway for Quinazolinone Derivatives:

Based on studies of related compounds, a plausible mechanism by which a quinazolinone derivative like this compound could induce apoptosis is through the modulation of the Bcl-2 family of proteins and the activation of caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrial Stress Mitochondrial Stress Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Mitochondrial Stress->Bax/Bcl-2 Regulation Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Regulation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation This compound This compound (or related quinazolinone) This compound->Death Receptors Potential Target This compound->Mitochondrial Stress Potential Target Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 3: A generalized model of potential apoptotic pathways modulated by quinazolinone derivatives.

Experimental Protocol for Investigating Apoptosis:

To determine if this compound induces apoptosis, a series of standard cell-based assays would be required.

  • Cell Viability Assay (e.g., MTT or WST-1 assay):

    • Objective: To determine the cytotoxic concentration of this compound on a cancer cell line.

    • Methodology: Cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 24, 48, and 72 hours. A reagent (MTT or WST-1) is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

    • Objective: To differentiate between viable, apoptotic, and necrotic cells.

    • Methodology: Cells treated with this compound are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells). The stained cells are then analyzed by flow cytometry.

  • Caspase Activity Assay:

    • Objective: To measure the activity of key executioner caspases (e.g., caspase-3, -8, -9).

    • Methodology: Cell lysates from this compound-treated cells are incubated with a caspase-specific substrate that releases a fluorescent or colorimetric molecule upon cleavage. The signal is then quantified to determine caspase activity.

  • Western Blot Analysis for Apoptosis-Related Proteins:

    • Objective: To investigate the effect of this compound on the expression levels of key apoptosis-regulating proteins (e.g., Bcl-2, Bax, cleaved PARP).

    • Methodology: Proteins from cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the proteins of interest.

Conclusion and Future Directions

This compound (2-(3-hydroxypropyl)-3H-quinazolin-4-one) is a natural product with a well-defined chemical structure. While its specific biological functions remain largely unexplored, its quinazolinone core suggests potential for interesting pharmacological activities, particularly in the realm of oncology. The lack of detailed synthesis, isolation, and biological activity data in the current literature presents a clear opportunity for further research.

Future studies should focus on:

  • Developing and optimizing a robust synthetic route for this compound to enable further biological investigation.

  • Conducting comprehensive biological screening to identify its primary cellular targets and mechanisms of action.

  • Investigating its potential to induce apoptosis in various cancer cell lines and elucidating the specific signaling pathways involved.

This technical guide provides a foundational framework for initiating such research endeavors. The methodologies and potential pathways described herein can serve as a starting point for scientists and researchers aiming to unlock the therapeutic potential of this compound and related quinazolinone derivatives.

References

The Alkaloid Pegamine: A Comprehensive Technical Guide on its Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegamine, a quinazoline alkaloid more commonly known as Vasicine, has been a subject of scientific inquiry for over a century. Initially discovered in Adhatoda vasica and later found in Peganum harmala, this natural compound has demonstrated a wide array of pharmacological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological activities and associated signaling pathways. The information is presented to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of this compound is intertwined with the study of traditional medicinal plants. Its discovery was not a singular event but rather a gradual elucidation of its presence and structure from different botanical sources.

Initial Isolation from Adhatoda vasica (1888): The alkaloid was first isolated in 1888 by David Hooper from the leaves of the Malabar nut tree, Adhatoda vasica. At this time, the compound was named Vasicine, a nod to its botanical origin.

Isolation from Peganum harmala and the "this compound" Name (1934): It was not until 1934 that Späth and Nikawitz isolated the same alkaloid from the seeds of Peganum harmala (Syrian rue). They named this compound Peganine. Subsequent structural elucidation confirmed that Vasicine and Peganine were, in fact, the same chemical entity. Today, the name Vasicine is more commonly used in scientific literature, though this compound remains a valid synonym.

This historical timeline is crucial for understanding the context of early phytochemical research and the parallel investigations into the chemical constituents of different medicinal plants.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its study and application. The following tables summarize the key quantitative data for this alkaloid.

Table 1: Physicochemical Properties of this compound (Vasicine)
PropertyValueReference(s)
Molecular Formula C₁₁H₁₂N₂O[1][2]
Molar Mass 188.23 g/mol [1][2]
Melting Point 210-212 °C
Appearance White to off-white crystalline solid[3]
Optical Rotation ([α]D) l-form: -254° (c=2.4, CHCl₃); -62° (c=2.4, ethanol)
Solubility Soluble in DMSO, ethanol, methanol, chloroform, and acetone. Slightly soluble in water.[4][5][6]
Table 2: Spectroscopic Data of this compound (Vasicine)
Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (dd, J=7.8, 1.5 Hz, 1H), 7.45 (td, J=7.5, 1.5 Hz, 1H), 7.30 (d, J=8.2 Hz, 1H), 7.20 (td, J=7.5, 1.0 Hz, 1H), 4.95 (m, 1H), 4.20 (dd, J=11.2, 4.5 Hz, 1H), 3.85 (m, 1H), 3.70 (m, 1H), 3.25 (m, 1H), 2.95 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.74, 147.2, 141.0, 134.5, 128.89, 128.0, 126.5, 125.99, 125.15, 122.8, 122.49, 117.97, 70.30, 68.5, 52.0, 49.25, 47.5, 47.02, 35.2, 28.53, 24.00[7]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 189.1022[1]

Experimental Protocols

This section provides detailed methodologies for the isolation and synthesis of this compound, designed for practical application in a laboratory setting.

Isolation of this compound from Peganum harmala Seeds

This protocol is adapted from established acid-base extraction methods for alkaloids.

Materials and Reagents:

  • Dried, powdered seeds of Peganum harmala

  • Methanol

  • Hydrochloric acid (HCl), 2% solution

  • Ammonium hydroxide (NH₄OH) solution, 25%

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., Chloroform:Methanol gradient)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Extraction: Macerate 100 g of powdered Peganum harmala seeds in 500 mL of methanol for 24 hours at room temperature with occasional stirring. Filter the mixture and repeat the extraction process with fresh methanol twice.

  • Acidification: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract. Dissolve the crude extract in 200 mL of 2% aqueous HCl.

  • Liquid-Liquid Extraction (Acidic): Transfer the acidic solution to a separatory funnel and wash with 100 mL of chloroform three times to remove non-alkaloidal impurities. Discard the chloroform layers.

  • Basification: Adjust the pH of the aqueous acidic layer to approximately 9-10 by the dropwise addition of 25% ammonium hydroxide solution.

  • Liquid-Liquid Extraction (Basic): Extract the basified aqueous solution with 100 mL of chloroform three times. The alkaloids will partition into the organic phase.

  • Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and concentrate the chloroform extract to dryness under reduced pressure to yield the crude alkaloid mixture.

  • Purification by Column Chromatography: Dissolve the crude alkaloid mixture in a minimal amount of chloroform and load it onto a silica gel column. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration. Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Crystallization: Combine the fractions containing pure this compound (as determined by TLC against a standard) and evaporate the solvent. Recrystallize the residue from ethanol to obtain pure this compound crystals.

experimental_workflow cluster_extraction Extraction and Partitioning cluster_purification Purification start Powdered Peganum harmala seeds extraction Maceration with Methanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acidification Dissolution in 2% HCl concentration1->acidification l_l_acidic Liquid-Liquid Extraction (Chloroform Wash) acidification->l_l_acidic basification Basification with NH4OH (pH 9-10) l_l_acidic->basification l_l_basic Liquid-Liquid Extraction (Chloroform) basification->l_l_basic drying Drying (Na2SO4) and Concentration l_l_basic->drying crude_alkaloids Crude Alkaloid Mixture drying->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography Load onto column fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection crystallization Recrystallization from Ethanol fraction_collection->crystallization pure_this compound Pure this compound Crystals crystallization->pure_this compound

Fig. 1: Experimental workflow for the isolation of this compound.
Chemical Synthesis of (±)-Pegamine (Vasicine)

The total synthesis of this compound has been achieved through various routes. A common approach involves the condensation of anthranilic acid derivatives with a suitable pyrrolidine precursor.

Materials and Reagents:

  • 2-Aminobenzaldehyde

  • 4-Chlorobutyryl chloride

  • Sodium bicarbonate

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Acylation: Dissolve 2-aminobenzaldehyde in dichloromethane and cool to 0 °C. Add 4-chlorobutyryl chloride dropwise, followed by the slow addition of an aqueous solution of sodium bicarbonate to neutralize the HCl formed. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reductive Cyclization: Dissolve the resulting intermediate in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir the mixture at room temperature for 2 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture) to afford (±)-Pegamine.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a diverse range of biological activities, making it a molecule of significant interest for drug discovery.

Overview of Biological Activities
  • Antioxidant Activity: this compound has been shown to scavenge free radicals in various in vitro assays.[6]

  • Anti-inflammatory Activity: It exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators.[4][8]

  • Antimicrobial Activity: this compound has demonstrated activity against a range of bacteria.[4][8]

  • Antidiabetic Activity: Studies have indicated its potential to inhibit enzymes involved in carbohydrate metabolism.

  • Antiviral Activity: Preliminary research suggests antiviral properties.

  • Anticancer Activity: this compound has shown cytotoxic effects against certain cancer cell lines.

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound. One of the key pathways identified is the PI3K/Akt signaling pathway .[4][8] Activation of this pathway is crucial for cell survival, proliferation, and growth. It is suggested that some of the therapeutic effects of this compound, such as its cardioprotective and anti-inflammatory actions, may be mediated through the modulation of this pathway.[4][6][8]

signaling_pathway This compound This compound (Vasicine) receptor Cell Surface Receptor (Hypothesized) This compound->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Recruits and Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylates response Cellular Responses (Survival, Proliferation, Anti-inflammation) downstream->response

Fig. 2: Proposed signaling pathway involving this compound.

Experimental Workflows for Biological Evaluation

A variety of in vitro and in vivo models are employed to assess the biological activities of this compound.

In Vitro Assays
  • Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Anti-inflammatory Activity: Measurement of nitric oxide (NO) production in LPS-stimulated macrophages, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9]

  • Antimicrobial Activity: Broth microdilution method to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[10]

  • Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cytotoxicity in cancer cell lines (e.g., A549 lung cancer cells).[7][10]

In Vivo Models
  • Anti-inflammatory Activity: Carrageenan-induced paw edema model in rats.

  • Cardioprotective Effects: Isoproterenol-induced myocardial infarction model in rats to assess the effects on cardiac function and oxidative stress markers.[4][8]

  • Neuroprotective Effects: Zebrafish models of neuroinflammation to evaluate cognitive and motor improvements.[1]

experimental_workflows cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation antioxidant Antioxidant Assays (DPPH, ABTS) anti_inflammatory_vitro Anti-inflammatory Assays (NO, COX, LOX) antimicrobial Antimicrobial Assays (MIC) anticancer Anticancer Assays (MTT) anti_inflammatory_vivo Anti-inflammatory Model (Carrageenan-induced paw edema) cardioprotective Cardioprotective Model (Isoproterenol-induced MI) neuroprotective Neuroprotective Model (Zebrafish neuroinflammation) This compound This compound (Vasicine) This compound->antioxidant This compound->anti_inflammatory_vitro This compound->antimicrobial This compound->anticancer This compound->anti_inflammatory_vivo This compound->cardioprotective This compound->neuroprotective

Fig. 3: Experimental workflows for biological evaluation of this compound.

Conclusion

This compound (Vasicine) is a quinazoline alkaloid with a rich history and a promising future in pharmacological research. Its well-characterized physicochemical properties and established isolation and synthesis protocols provide a solid foundation for further investigation. The elucidation of its involvement in signaling pathways, such as the PI3K/Akt pathway, opens new avenues for understanding its mechanism of action and exploring its therapeutic potential in a range of diseases. This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in harnessing the potential of this remarkable natural product.

References

Pegamine in Peganum harmala Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Peganum harmala, commonly known as Syrian Rue, is a plant rich in a diverse array of alkaloids, primarily of the β-carboline and quinazoline classes. While the β-carbolines harmine and harmaline are the most studied constituents, the quinazoline alkaloid pegamine represents a minor but potentially significant component. This technical guide provides a comprehensive overview of this compound within the context of Peganum harmala extracts, addressing its chemical nature, established extraction methodologies for the parent alkaloid fraction, and the pharmacological activities of related compounds. Due to a notable scarcity of research focused specifically on this compound, this document synthesizes available data on general alkaloid extraction from P. harmala and the biological activities of the total alkaloid fraction and the closely related quinazoline alkaloid, peganine (vasicine). This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and framework for future investigation into this under-researched molecule.

Introduction to this compound

This compound is a quinazoline-type alkaloid identified in the seeds and other parts of Peganum harmala and Peganum nigellastrum.[1] It is structurally distinct from the more abundant β-carboline alkaloids and also from peganine (vasicine), another quinazoline alkaloid present in the plant with which it is sometimes confused.[2][3] First reported in 1970 by Khashimov et al., this compound remains a minor, under-investigated component of the plant's complex phytochemical profile. The current body of scientific literature lacks specific quantitative analyses, detailed isolation protocols, and dedicated pharmacological studies for this compound. Therefore, this guide provides the necessary foundational protocols for extracting the total alkaloid fraction from which this compound could be isolated and discusses the known bioactivities of the total extract and related quinazoline alkaloids as a proxy for potential areas of investigation.

Quantitative Analysis of Major Alkaloids in Peganum harmala

While specific quantitative data for this compound is not available in the reviewed literature, the concentrations of the major alkaloids in Peganum harmala seeds have been well-documented. This data provides essential context for any work involving the plant's extracts, highlighting the challenge of isolating minor components like this compound. The primary analytical method used for quantification is High-Performance Liquid Chromatography (HPLC).[4][5][6]

Table 1: Quantitative Data for Major Alkaloids in Peganum harmala Seeds

AlkaloidConcentration Range (% w/w of dried seeds)Analytical MethodReference(s)
Harmine0.44% - 2.02%HPLC[4][7]
Harmaline0.25% - 2.87%HPLC[4][7]
Total Alkaloids2.5% - 7.68%Gravimetric, HPLC[4][8]

Note: Concentrations can vary significantly based on the geographical origin, developmental stage, and specific part of the plant being analyzed.[8]

Experimental Protocols: Extraction and Isolation

A specific, optimized protocol for the isolation of this compound has not been published. However, the initial step for its purification would be a general acid-base extraction of the total alkaloid fraction from Peganum harmala seeds. The following protocol is a synthesis of several established methods.[7][9][10][11]

General Protocol for Total Alkaloid Extraction from Peganum harmala Seeds

This protocol outlines the procedure for obtaining a crude mixture of β-carboline and quinazoline alkaloids.

Objective: To extract the total alkaloid fraction from dried Peganum harmala seeds.

Materials:

  • Dried Peganum harmala seeds

  • Grinder (e.g., coffee grinder)

  • Methanol or Ethanol (95%)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 2-5% aqueous solution

  • Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH) to adjust pH

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Separatory funnel

  • pH meter or pH strips

Methodology:

  • Preparation of Plant Material:

    • Grind the dried Peganum harmala seeds into a fine powder.

  • Defatting (Optional but Recommended):

    • Macerate the seed powder in a non-polar solvent like petroleum ether or hexane for 12-24 hours to remove oils and fats.

    • Filter the mixture and discard the solvent. Air-dry the defatted seed powder.

  • Acidic Extraction:

    • Macerate the seed powder in an acidic aqueous solution (e.g., 5% HCl) or acidic methanol for 24 hours with occasional stirring. The alkaloids will form water-soluble salts.

    • Filter the mixture to separate the plant material from the acidic extract.

    • Repeat the extraction process on the plant residue 2-3 times to ensure complete extraction. Combine the acidic filtrates.

  • Solvent Partitioning (Cleanup):

    • Transfer the combined acidic filtrate to a separatory funnel.

    • Wash the acidic solution with a non-polar solvent (e.g., DCM or chloroform) to remove remaining non-alkaloidal impurities. Discard the organic layer.

  • Basification and Extraction of Free Alkaloids:

    • Slowly add a base (e.g., ammonia solution) to the aqueous acidic solution while monitoring the pH. Adjust the pH to approximately 9-10.

    • At this alkaline pH, the alkaloid salts will convert to their free base form, which are soluble in organic solvents.

    • Transfer the basified solution to a separatory funnel and extract it multiple times (3-5x) with an organic solvent like DCM or chloroform.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude total alkaloid fraction as a solid residue.

Hypothetical Workflow for this compound Isolation

Following the general extraction, a multi-step chromatographic process would be necessary to isolate a minor alkaloid like this compound.

G Figure 1. General and Hypothetical Workflow for this compound Isolation cluster_extraction Total Alkaloid Extraction cluster_purification Hypothetical this compound Purification Start P. harmala Seed Powder Defat Defatting with Hexane Start->Defat AcidExtract Acidic Extraction (HCl/Methanol) Defat->AcidExtract Basify Basification (pH 9-10) AcidExtract->Basify SolventExtract Liquid-Liquid Extraction (DCM) Basify->SolventExtract CrudeExtract Crude Total Alkaloid Fraction SolventExtract->CrudeExtract ColumnChrom Column Chromatography (Silica Gel or Alumina) CrudeExtract->ColumnChrom FractionCollect Fraction Collection & TLC Analysis ColumnChrom->FractionCollect PrepHPLC Preparative HPLC (Reversed-Phase C18) FractionCollect->PrepHPLC Pool this compound-rich fractions Purethis compound Pure this compound PrepHPLC->Purethis compound G Figure 2. Apoptosis Signaling Pathway Modulated by P. harmala Alkaloid Extract Extract P. harmala Total Alkaloid Extract p53 p53 Extract->p53 Upregulates Bax Bax Extract->Bax Upregulates Bcl2 Bcl-2 Extract->Bcl2 Downregulates GSK3b GSK3β Extract->GSK3b Downregulates p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

References

In Silico Screening of Pegamine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pegamine, a quinazoline alkaloid isolated from Peganum harmala and Peganum nigellastrum, represents a class of natural products with potential therapeutic value.[1][2] However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico identification and validation of this compound's biological targets. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. This document details a systematic workflow, from initial target fishing using reverse docking to the prioritization of candidates and subsequent experimental validation. Furthermore, it presents standardized protocols for key computational and experimental procedures, ensuring reproducibility and robustness in the quest to elucidate the pharmacological profile of this compound.

Introduction to this compound

This compound is a natural alkaloid belonging to the quinazoline family.[2] Natural products have historically been a rich source of novel therapeutic agents, and understanding the molecular basis of their activity is a critical step in the drug discovery pipeline. In silico approaches offer a time- and cost-effective strategy to predict potential protein targets for small molecules, thereby guiding experimental validation and accelerating the development of new drugs.[3][4][5] This guide proposes a multi-step computational workflow to identify and characterize the molecular targets of this compound.

Proposed In Silico Target Identification Workflow

The proposed workflow for identifying this compound targets integrates several computational techniques to enhance the accuracy of predictions. The overall process is depicted in the workflow diagram below.

In_Silico_Workflow cluster_prep Data Preparation cluster_screening Computational Screening cluster_refinement Hit Refinement & Prioritization cluster_validation Experimental Validation Ligand_Prep This compound 3D Structure Preparation Reverse_Docking Reverse Docking Ligand_Prep->Reverse_Docking Pharmacophore Pharmacophore Screening Ligand_Prep->Pharmacophore Shape_Based Shape-Based Screening Ligand_Prep->Shape_Based Target_Lib Target Protein Database (e.g., PDB, AlphaFold DB) Target_Lib->Reverse_Docking Target_Lib->Pharmacophore Target_Lib->Shape_Based Consensus_Scoring Consensus Scoring & Hit Intersection Reverse_Docking->Consensus_Scoring Pharmacophore->Consensus_Scoring Shape_Based->Consensus_Scoring MD_Sim Molecular Dynamics Simulations Consensus_Scoring->MD_Sim Top Hits Binding_Energy MM/PBSA or MM/GBSA Binding Free Energy MD_Sim->Binding_Energy In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Binding_Energy->In_Vitro_Binding Prioritized Targets Enzyme_Assay Enzyme Inhibition Assays In_Vitro_Binding->Enzyme_Assay Cell_Based_Assay Cell-Based Assays Enzyme_Assay->Cell_Based_Assay

Figure 1: Proposed in silico workflow for this compound target identification.
Data Preparation

2.1.1. Ligand Preparation: The 3D structure of this compound is obtained from a chemical database like PubChem (CID 135438111).[2] The structure is then prepared by adding hydrogen atoms, assigning partial charges, and minimizing its energy using a suitable force field (e.g., MMFF94).

2.1.2. Target Library Preparation: A comprehensive library of 3D protein structures is required. This can be compiled from databases such as the Protein Data Bank (PDB) for experimentally determined structures and the AlphaFold Database for high-quality predicted structures. The protein structures must be pre-processed to remove water molecules and co-factors, add hydrogen atoms, and define the binding site for docking.

Computational Screening

2.2.1. Reverse Docking: Reverse docking involves docking this compound against a large collection of potential protein targets.[5] The goal is to identify proteins to which this compound binds with high affinity. The output is a ranked list of potential targets based on their docking scores.

2.2.2. Pharmacophore and Shape-Based Screening: These ligand-based methods compare this compound to libraries of known active molecules.[5][6] A pharmacophore model of this compound is generated based on its chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). This model is then used to screen databases of known ligands to find molecules with similar pharmacophoric features, which in turn can suggest potential targets. Shape-based screening similarly identifies proteins whose known ligands have a similar 3D shape to this compound.

Hit Refinement and Prioritization

2.3.1. Consensus Scoring: To increase the reliability of the predictions, a consensus scoring approach is employed.[7] The top-ranked targets from reverse docking, pharmacophore, and shape-based screening are compared. Targets that appear in the top results of multiple methods are prioritized for further analysis.

2.3.2. Molecular Dynamics (MD) Simulations: MD simulations are performed on the complexes of this compound with the top-ranked protein targets.[8] These simulations provide insights into the dynamic stability of the protein-ligand interactions over time. A stable interaction throughout the simulation (e.g., 100 ns) is a good indicator of a potential true binding event.

2.3.3. Binding Free Energy Calculations: The binding free energy of the this compound-protein complexes is calculated from the MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[8] These calculations provide a more accurate estimation of binding affinity than docking scores alone.

Data Presentation

Quantitative data from each stage of the in silico workflow should be summarized in tables for clear comparison and prioritization.

Table 1: Representative Reverse Docking Results

Target Protein (PDB ID) Docking Score (kcal/mol) Key Interacting Residues
Protein Kinase A (1APM) -9.8 Lys72, Glu91, Asp184
Cyclooxygenase-2 (5IKR) -9.5 Arg120, Tyr355, Ser530
Estrogen Receptor (1ERE) -9.2 Arg394, Glu353, His524

| ... (and so on) | ... | ... |

Table 2: Summary of Hit Prioritization

Target Protein Reverse Docking Rank Pharmacophore Score MD Simulation RMSD (Å) MM/PBSA ΔG (kcal/mol) Final Rank
Protein Kinase A 1 0.85 1.2 ± 0.3 -35.2 ± 3.1 1
Cyclooxygenase-2 2 0.79 1.8 ± 0.5 -28.7 ± 4.5 2
Estrogen Receptor 3 0.81 2.5 ± 0.8 -22.1 ± 5.2 3

| ... (and so on) | ... | ... | ... | ... | ... |

Experimental Protocols

The following are detailed methodologies for the experimental validation of computationally predicted targets.

In Vitro Binding Assays

4.1.1. Surface Plasmon Resonance (SPR):

  • Objective: To measure the binding affinity and kinetics of this compound to the target protein.

  • Protocol:

    • Immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5).

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of bound this compound.

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

4.1.2. Isothermal Titration Calorimetry (ITC):

  • Objective: To determine the thermodynamic parameters of the this compound-target interaction.

  • Protocol:

    • Place the purified target protein in the sample cell of the calorimeter.

    • Fill the injection syringe with a concentrated solution of this compound.

    • Perform a series of small injections of this compound into the sample cell.

    • Measure the heat released or absorbed during each injection.

    • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

    • Fit the data to a binding isotherm model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Enzyme Inhibition Assays
  • Objective: To determine if this compound can inhibit the enzymatic activity of the predicted target (if it is an enzyme).

  • Protocol:

    • Prepare a reaction mixture containing the enzyme, its substrate, and any necessary co-factors in a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme).

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the initial reaction rates at each this compound concentration.

    • Plot the percentage of inhibition versus the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 3: Hypothetical Experimental Validation Data

Target Protein Validation Method Result (KD / IC50)
Protein Kinase A SPR KD = 5.2 µM
Protein Kinase A Kinase Activity Assay IC50 = 12.8 µM
Cyclooxygenase-2 ITC KD = 15.1 µM

| Cyclooxygenase-2 | COX Inhibition Assay | IC50 = 25.6 µM |

Potential Signaling Pathway Involvement

Based on the hypothetical identification of Protein Kinase A (PKA) as a target, we can visualize its canonical signaling pathway and how this compound might modulate it.

PKA_Signaling GPCR GPCR G_Protein G Protein GPCR->G_Protein Ligand AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates This compound This compound This compound->PKA Inhibits Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 2: Hypothetical inhibition of the PKA signaling pathway by this compound.

In this pathway, the activation of a G-protein coupled receptor (GPCR) leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9] cAMP then activates PKA, which in turn phosphorylates downstream targets like the transcription factor CREB, leading to changes in gene expression. If this compound inhibits PKA, it would block these downstream effects.

Conclusion

The in silico screening workflow detailed in this guide provides a robust and systematic approach to identifying the molecular targets of this compound. By combining multiple computational techniques and prioritizing hits through a consensus approach, the likelihood of identifying true biological targets is significantly increased. The subsequent experimental validation protocols are essential for confirming the computational predictions and elucidating the functional consequences of this compound-target interactions. This integrated strategy will be instrumental in unraveling the mechanism of action of this compound and evaluating its therapeutic potential.

References

An In-depth Technical Guide on the Pharmacokinetics and ADME of Peganine (Vasicine)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peganine, also known as Vasicine, is a quinazoline alkaloid found in the plant Justicia adhatoda and Peganum harmala.[1][2][3] It is a compound of interest in pharmaceutical research due to its various biological activities, including antioxidant, anti-inflammatory, and antibacterial properties.[1] This technical guide provides a comprehensive overview of the current scientific knowledge on the pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Peganine, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of preclinical studies.

Pharmacokinetic and ADME Profile

Computational in-silico studies suggest that Peganine possesses good gastrointestinal absorption.[4][5] Following absorption, it undergoes metabolism primarily in the liver.[6] The primary route of elimination for Peganine and its metabolites is through renal clearance.[7]

Absorption
  • In-silico analysis predicts good gastrointestinal absorption for Peganine.[4][5]

  • A study in Wistar rats administered a single oral dose of 0.065 mg/kg of pure Vasicine showed a mean peak plasma concentration (Cmax) of 12.8 ng/mL, which was observed at 4 hours (Tmax) post-administration.[6]

Distribution
  • Computational studies suggest that Peganine is weakly bound to plasma proteins, which may contribute to increased bioavailability.[8]

Metabolism
  • Peganine is metabolized in the liver, with one of the key metabolites being vasicinone.[6]

  • An extensive study in rats identified a total of 72 metabolites of Vasicine.[7]

  • The primary metabolic pathways for Vasicine in vitro and in vivo include monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation.[7]

  • The main sites for metabolic transformation on the Vasicine chemical structure are the 3-hydroxyl group and the C-9 position.[7]

Excretion
  • Renal clearance has been identified as the major pathway for the excretion of Vasicine and its metabolites.[7]

  • Out of the 72 identified metabolites, all were detected in the urine of rats. A significant number of metabolites were also found in feces, plasma, and bile.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Peganine (Vasicine) from preclinical studies.

Table 1: Pharmacokinetic Parameters of Vasicine in Wistar Rats After a Single Oral Dose of 0.065 mg/kg

ParameterValueReference
Cmax 12.8 ng/mL[6]
Tmax 4 hours[6]

Experimental Protocols

In Vivo Pharmacokinetic Study in Wistar Rats
  • Animal Model: Male Wistar rats were used for the study.

  • Drug Administration: A single oral dose of 0.065 mg/kg of pure Vasicine was administered to the rats.[6] For a broader metabolism study, male rats were administered a 50 mg/kg oral dose of Vasicine dissolved in water with hydrochloride as a pH regulator.[7]

  • Sample Collection: Blood samples were collected at various time points to determine the plasma concentration of Vasicine.[6] For the metabolism study, urine and fecal samples were collected from 0 to 24 hours post-administration. Bile and plasma samples were also collected.[7]

  • Sample Preparation: For plasma analysis, Vasicine was extracted by precipitating plasma proteins with 10N hydrochloric acid at pH 6.2, followed by extraction into chloroform. The chloroform extract was then evaporated to dryness.[6]

  • Analytical Method: The dried residue was reconstituted in methanol and analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentration of Vasicine.[6] For metabolite profiling, Ultra-Performance Liquid Chromatography combined with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOF-MS) was utilized.[7]

In Silico ADME and Molecular Docking Studies
  • Software and Tools: The ADME properties of Vasicine were predicted using the preADMET online tool.[8] Molecular docking analyses were performed using Discovery Studio Autodock 4.5 tool to assess the binding potential of Vasicine with toxins like aflatoxin B1 and ochratoxin A.[4][8] SwissADME and PASS online servers were also used for predicting ADME and pharmacodynamics properties.[4][8]

Visualizations

Metabolic Pathway of Peganine (Vasicine)

G Figure 1: Simplified Metabolic Pathway of Peganine (Vasicine) Peganine Peganine (Vasicine) Phase1 Phase I Metabolism Peganine->Phase1 Phase2 Phase II Metabolism Peganine->Phase2 Metabolites_P1 Monohydroxylation Dihydroxylation Trihydroxylation Oxidation (e.g., Vasicinone) Desaturation Phase1->Metabolites_P1 Metabolites_P2 Sulfation Glucuronidation Phase2->Metabolites_P2 Metabolites_P1->Phase2 Excretion Renal Excretion Metabolites_P1->Excretion Metabolites_P2->Excretion

Caption: Figure 1: Simplified Metabolic Pathway of Peganine (Vasicine).

Experimental Workflow for In Vivo Pharmacokinetic Study

G Figure 2: Workflow for a Typical In Vivo Pharmacokinetic Study of Peganine Start Start: Animal Model Selection (e.g., Wistar Rats) Dosing Oral Administration of Peganine Start->Dosing Sampling Time-course Blood Sample Collection Dosing->Sampling Processing Plasma Separation and Extraction Sampling->Processing Analysis Quantification by HPLC or LC-MS/MS Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) Analysis->PK_Analysis End End: Data Interpretation PK_Analysis->End

Caption: Figure 2: Workflow for a Typical In Vivo Pharmacokinetic Study of Peganine.

References

An In-depth Technical Guide to the Interaction of Pegamine with DNA/RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegamine, also known as vasicine, is a quinazoline alkaloid with a growing body of research highlighting its potential as a therapeutic agent. A critical aspect of its mechanism of action involves its direct interaction with nucleic acids, which can modulate various cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with DNA and RNA, intended to serve as a valuable resource for researchers in drug discovery and development. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's molecular interactions.

This compound Interaction with DNA

Current research indicates that this compound directly interacts with double-stranded DNA (dsDNA). The primary mode of interaction is characterized by a combination of forces that collectively contribute to the binding affinity and subsequent effects on DNA structure and function.

Mechanism of DNA Interaction

Studies utilizing various biophysical techniques have elucidated that the binding of this compound to calf thymus DNA is a multifaceted process. The interaction is primarily driven by a combination of:

  • Electrostatic Interactions: The protonated form of the this compound molecule likely interacts with the negatively charged phosphate backbone of the DNA.

  • Hydrophobic Interactions: The aromatic quinazoline ring of this compound can engage in hydrophobic interactions with the DNA bases.

  • Van der Waals Forces: These non-specific interactions further contribute to the stability of the this compound-DNA complex.

This multi-pronged interaction leads to a notable disruption of the secondary structure of the DNA double helix[1][2]. Molecular docking studies have further supported these findings, providing computational models of how this compound fits into the DNA grooves[1][2].

Quantitative Analysis of DNA Binding

While a comprehensive set of quantitative binding parameters is still emerging, preliminary studies provide initial estimates of the binding affinity.

Table 1: Quantitative Data on this compound-DNA Interaction

Parameter Value Method Reference
Binding Constant (Kb) Data not explicitly found in search results Fluorescence Spectroscopy Murali et al., 2017[1][2]

| Thermodynamic Parameters | Data not explicitly found in search results | Differential Scanning Calorimetry | Murali et al., 2017[1][2] |

Note: The specific quantitative values for binding constants and thermodynamic parameters from the key study by Murali et al. (2017) were not available in the public domain during the literature search for this guide. Researchers are encouraged to consult the full-text article for these specific data points.

This compound Interaction with RNA

The interaction of this compound with RNA is a less explored area compared to its DNA-binding properties. However, based on the chemical nature of this compound as a quinazoline alkaloid and studies on related compounds, it is plausible that it also interacts with various forms of RNA.

Some quinazoline derivatives have been shown to inhibit viral RNA synthesis by targeting RNA-dependent RNA polymerase (RdRp)[3][4]. While this does not demonstrate direct binding to RNA, it suggests that the quinazoline scaffold can interact with components of the RNA synthesis machinery. Further research is required to elucidate the specific binding modes and affinities of this compound for different RNA structures, such as messenger RNA (mRNA), ribosomal RNA (rRNA), and microRNAs (miRNAs).

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the interaction of this compound with DNA.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a small molecule and DNA.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Determine the concentration of DNA spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1).

    • Prepare a stock solution of this compound in the same buffer.

  • Titration:

    • Keep the concentration of this compound constant in a quartz cuvette.

    • Incrementally add small aliquots of the DNA stock solution to the this compound solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Data Acquisition:

    • Record the UV-Visible absorption spectrum of the solution after each addition of DNA over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Monitor changes in the absorbance and wavelength of maximum absorption (λmax) of this compound. Hypochromism (decrease in absorbance) and bathochromic shift (redshift in λmax) are indicative of intercalative binding, while hyperchromism may suggest other binding modes or DNA structural changes.

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].

Workflow for UV-Visible Spectroscopy Titration

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_DNA Prepare DNA Stock Titration Titrate this compound with DNA Prep_DNA->Titration Prep_Peganine Prepare this compound Stock Prep_Peganine->Titration Record_Spectra Record UV-Vis Spectra Titration->Record_Spectra Analyze_Shifts Analyze Absorbance and λmax Shifts Record_Spectra->Analyze_Shifts Calculate_Kb Calculate Binding Constant (Kb) Analyze_Shifts->Calculate_Kb

UV-Visible spectroscopy experimental workflow.
Fluorescence Spectroscopy

Fluorescence quenching assays are highly sensitive for studying binding interactions.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of this compound and DNA in a suitable buffer as described for UV-Visible spectroscopy.

  • Fluorescence Titration:

    • Place a fixed concentration of this compound in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum of this compound by exciting at its λex and recording the emission over a suitable range.

    • Incrementally add aliquots of the DNA stock solution to the cuvette.

    • After each addition, mix and allow for equilibration.

  • Data Acquisition:

    • Record the fluorescence emission spectrum after each addition of DNA.

  • Data Analysis:

    • Analyze the quenching of this compound's fluorescence intensity.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • The binding constant (Kb) and the number of binding sites (n) can be calculated by plotting log[(F0-F)/F] versus log[DNA].

Workflow for Fluorescence Quenching Assay

Fluorescence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare this compound and DNA Stock Solutions Initial_Spectrum Record Initial this compound Fluorescence Spectrum Prep_Solutions->Initial_Spectrum Titrate Titrate with DNA Initial_Spectrum->Titrate Record_Spectra Record Spectra after each addition Titrate->Record_Spectra Record_Spectra->Titrate Stern_Volmer Stern-Volmer Analysis Record_Spectra->Stern_Volmer Binding_Parameters Calculate Binding Constant (Kb) and Binding Sites (n) Stern_Volmer->Binding_Parameters

Fluorescence quenching experimental workflow.
Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a biomolecule as it is heated, providing information on its thermal stability. Ligand binding can alter this stability.

Protocol:

  • Sample Preparation:

    • Prepare solutions of DNA and this compound in a degassed buffer.

    • Prepare samples of DNA alone and DNA in the presence of varying concentrations of this compound.

  • DSC Measurement:

    • Load the sample (DNA or DNA-pegamine complex) and the reference buffer into the DSC cells.

    • Scan the temperature over a range that encompasses the melting transition of the DNA (e.g., 20°C to 100°C) at a constant scan rate.

  • Data Acquisition:

    • Record the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • Determine the melting temperature (Tm) of the DNA in the absence and presence of this compound. An increase in Tm indicates stabilization of the DNA duplex upon ligand binding.

    • The enthalpy (ΔH) and entropy (ΔS) of the melting transition can be calculated from the area under the melting curve. Changes in these thermodynamic parameters upon this compound binding provide insights into the nature of the interaction.

Effect on Signaling Pathways

This compound has been shown to modulate intracellular signaling pathways, most notably the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway

Several studies have demonstrated that vasicine (this compound) can activate the PI3K/Akt signaling pathway. This activation has been observed in the context of its protective effects against myocardial infarction and in studies related to its anti-cancer properties. However, a direct mechanistic link between the DNA/RNA binding of this compound and the activation of the PI3K/Akt pathway has not been definitively established in the reviewed literature. It is possible that the activation of this pathway is a downstream consequence of other cellular effects induced by this compound, rather than a direct result of its interaction with nucleic acids.

Diagram of this compound's Potential Influence on the PI3K/Akt Pathway

PI3K_Akt_Pathway Peganine This compound Cellular_Effects Other Cellular Effects (e.g., Receptor Binding) Peganine->Cellular_Effects DNA_RNA_Binding DNA/RNA Binding Peganine->DNA_RNA_Binding PI3K PI3K Cellular_Effects->PI3K Activation? Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Cell_Survival Cell Survival Downstream->Cell_Survival Proliferation Proliferation Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Potential modulation of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound demonstrates a clear interaction with DNA, characterized by a combination of electrostatic, hydrophobic, and van der Waals forces that lead to the disruption of the DNA secondary structure. While the qualitative aspects of this interaction are reasonably well-understood, there is a need for more comprehensive quantitative data, including precise binding constants and a full thermodynamic profile.

The interaction of this compound with RNA remains a largely unexplored frontier. Given the structural diversity and functional importance of RNA, future research should focus on characterizing the binding of this compound to different RNA motifs and elucidating the functional consequences of these interactions.

Furthermore, while this compound is known to activate the PI3K/Akt signaling pathway, the precise mechanism linking its nucleic acid binding to this downstream effect requires further investigation. Understanding this connection will be crucial for the rational design of this compound-based therapeutics.

This technical guide provides a foundational understanding of this compound's interactions with DNA and RNA. It is hoped that the information and protocols presented herein will stimulate further research into the molecular mechanisms of this promising natural product, ultimately paving the way for its development as a novel therapeutic agent.

References

Natural Analogs of Pegamine: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegamine, also known as vasicine, is a quinazoline alkaloid first isolated from Peganum harmala and also found in Adhatoda vasica. This molecule and its natural analogs represent a class of compounds with a broad spectrum of biological activities, offering significant potential for drug discovery and development. This technical guide provides an in-depth overview of the known natural analogs of this compound, their reported biological activities with a focus on quantitative data, detailed experimental protocols for key assays, and a visualization of the signaling pathways they modulate. The information is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Natural Analogs of this compound

The core chemical scaffold of this compound (vasicine) is a pyrrolo[2,1-b]quinazoline. Naturally occurring variations of this structure have been isolated, primarily from Peganum harmala and Adhatoda vasica. The most well-studied of these analogs include:

  • Vasicinone: An oxidized form of vasicine.

  • Deoxypeganine: A deoxy version of peganine.

  • Glycosylated derivatives: Various sugar moieties attached to the core alkaloid structure.

Biological Activities and Quantitative Data

The natural analogs of this compound exhibit a range of biological activities, including cytotoxic, antimicrobial, and enzyme inhibitory effects. The following tables summarize the available quantitative data for these activities.

Table 1: Cytotoxic Activity of this compound Analogs
CompoundCell LineAssayIC50 (µM)Reference
Vasicine (Peganine) Sp2/O-Ag14 (murine myeloma)MTT> 531[1]
UCP-med (murine carcinoma)MTT> 531[1]
Vasicinone A549 (human lung carcinoma)MTT10, 30, 50, 70 (dose-dependent decrease in viability)[2]
Jurkat, E6-1 clone (human T-cell leukemia)[3H]-Thymidine incorporation42.5[1]
Sp2/O-Ag14 (murine myeloma)MTT95.0[1]
UCP-med (murine carcinoma)MTT296.6[1]
(S)-vasicinone-1-O-β-d-glucopyranoside MCG-803 (human gastric cancer)MTT84.11 ± 3.69[3]
(S)-vasicinone MCG-803 (human gastric cancer)MTT94.5 ± 10.47[3]
Compound 11 PC-3 (human prostate cancer)Not specified15.41[4]
Table 2: Antimicrobial Activity of this compound Analogs
CompoundMicroorganismAssayMIC (µg/mL)Reference
Vasicine Acetate Micrococcus luteusMicrodilution125[5]
Enterobacter aerogenesMicrodilution125[5]
Staphylococcus epidermidisMicrodilution125[5]
Pseudomonas aeruginosaMicrodilution125[5]
Total Alkaloids of P. harmala Candida albicansNot specified62.5 (equivalent to 8 µg/ml clotrimazole)[6]
Table 3: Enzyme Inhibitory Activity of this compound Analogs
CompoundEnzymeAssayIC50 (µM)Reference
Vasicine (Peganine) Acetylcholinesterase (AChE)Ellman's Method3.24 ± 0.08[7]
Butyrylcholinesterase (BChE)Ellman's Method0.10 ± 0.00[7]
H+/K+-ATPaseNot specified390.3 (73.47 µg/mL)
Vasicine Angiotensin Converting Enzyme (ACE)UPLC-based2600 (2.60 mM)[8]
Vasicinol Angiotensin Converting Enzyme (ACE)UPLC-based6450 (6.45 mM)[8]
Vasicinone Angiotensin Converting Enzyme (ACE)UPLC-based13490 (13.49 mM)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • 96-well microplates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compounds (this compound analogs)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[9][10][11][12]

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

  • Petri dishes

  • Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Test compounds (this compound analogs)

  • Positive control (e.g., standard antibiotic)

  • Negative control (solvent used to dissolve the compounds)

  • Incubator

Procedure:

  • Plate Preparation: Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation: Inoculate the surface of the agar plates evenly with the microbial suspension using a sterile swab.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.[13][14][15][16][17]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase. It is based on the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).[4][18][19][20]

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Test compounds (this compound analogs)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Mixture: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer

    • 10 µL of test compound solution (at various concentrations)

    • 10 µL of AChE solution

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the control (without inhibitor). The IC50 value can be determined from the dose-response curve.[4][18][19][20]

Signaling Pathways

Preliminary research suggests that this compound and its analogs may exert their biological effects through the modulation of key cellular signaling pathways.

Vasicine and the PI3K/Akt Signaling Pathway

Vasicine has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth. Activation of this pathway can protect cells from apoptosis.[5]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates Vasicine Vasicine Vasicine->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits and activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad, GSK3β) Akt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Survival MAPK_Pathway cluster_extracellular Extracellular Stress cluster_cytoplasm Cytoplasm Stress_Signal Stress Signal (e.g., Paraquat) MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK Vasicinone Vasicinone MAPK MAPK (JNK) Vasicinone->MAPK Inhibits MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis

References

Methodological & Application

Synthesis of Pegamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of Pegamine (also known as Vasicine).

This compound is a quinazoline alkaloid naturally found in plants such as Adhatoda vasica and Peganum harmala. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including bronchodilatory, anti-inflammatory, and acetylcholinesterase inhibitory effects. This document outlines a reliable synthetic route to (±)-Pegamine, commencing from readily available starting materials. The synthesis involves the initial preparation of the key intermediate, Deoxypeganine, followed by a hydroxylation step to yield the final product.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of (±)-Pegamine.

Table 1: Synthesis of Deoxypeganine

StepStarting MaterialsReagents and SolventsReaction Time (h)Temperature (°C)Yield (%)
12-Nitrobenzoic acid, 2-PyrrolidinoneN,N'-Carbonyldiimidazole, THF2Room Temp.85
21-(2-Nitrobenzoyl)pyrrolidin-2-one10% Pd/C, Methanol, H₂ (gas)4Room Temp.90

Table 2: Synthesis of (±)-Pegamine from Deoxypeganine

StepStarting MaterialReagents and SolventsReaction Time (h)Temperature (°C)Yield (%)
3Deoxypeganinem-CPBA, Dichloromethane60 to Room Temp.65

Experimental Protocols

Step 1: Synthesis of 1-(2-Nitrobenzoyl)pyrrolidin-2-one
  • To a solution of 2-nitrobenzoic acid (1.67 g, 10 mmol) in dry tetrahydrofuran (THF, 50 mL) under an inert atmosphere, add N,N'-carbonyldiimidazole (1.78 g, 11 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add 2-pyrrolidinone (0.94 g, 11 mmol) to the mixture.

  • Continue stirring at room temperature for an additional 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(2-nitrobenzoyl)pyrrolidin-2-one as a solid.

Step 2: Synthesis of Deoxypeganine
  • To a solution of 1-(2-nitrobenzoyl)pyrrolidin-2-one (2.34 g, 10 mmol) in methanol (100 mL), add 10% palladium on carbon (Pd/C, 250 mg).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) with vigorous stirring at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield Deoxypeganine, which can be used in the next step without further purification.

Step 3: Synthesis of (±)-Pegamine
  • Dissolve Deoxypeganine (1.72 g, 10 mmol) in dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford (±)-Pegamine as a white solid.

Mandatory Visualization

This compound Synthesis Workflow

G This compound Synthesis Workflow A 2-Nitrobenzoic Acid + 2-Pyrrolidinone B 1-(2-Nitrobenzoyl)pyrrolidin-2-one A->B CDI, THF C Deoxypeganine B->C H₂, 10% Pd/C, MeOH D (±)-Pegamine C->D m-CPBA, DCM

Caption: A flowchart illustrating the three-step synthesis of (±)-Pegamine.

This compound's Mechanism of Action: PI3K/Akt Signaling Pathway Activation

This compound has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

G This compound's Activation of PI3K/Akt Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Phosphorylates

Caption: this compound activates the PI3K/Akt signaling pathway.

This compound's Mechanism of Action: Acetylcholinesterase Inhibition

This compound also functions as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft.

G Acetylcholinesterase Inhibition by this compound cluster_0 Normal Function cluster_1 Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Products Choline + Acetate AChE->Products Hydrolysis This compound This compound AChE_inhibited AChE (Inhibited) This compound->AChE_inhibited Binds to

Caption: this compound inhibits the breakdown of acetylcholine by acetylcholinesterase.

Application Note: Quantification of Pegamine (Vasicine) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pegamine, also known as vasicine, is a quinazoline alkaloid with significant pharmacological properties, including bronchodilatory and respiratory stimulant effects.[1] It is a primary bioactive constituent in medicinal plants such as Adhatoda vasica and Peganum harmala.[2][3][4] Accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts, quality control of commercial formulations, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle The method employs RP-HPLC to separate this compound from other components in a sample matrix. A C18 stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the peak area of the analyte from the chromatogram at a specific wavelength and comparing it to a calibration curve generated from known concentrations of a this compound standard.

Visualizations

Caption: Chemical Structure of this compound (Vasicine).

G start Start: Sample Collection (e.g., Adhatoda vasica leaves) prep Sample Preparation (Drying & Powdering) start->prep extract Solvent Extraction (Methanol) prep->extract filter_conc Filtration & Concentration extract->filter_conc purify Acid-Base Purification 1. Dissolve in 5% Acetic Acid 2. Defat with n-Hexane 3. Basify to pH 9 (Ammonia) 4. Extract with Chloroform filter_conc->purify reconstitute Evaporation & Reconstitution (Residue dissolved in Methanol/Mobile Phase) purify->reconstitute hplc HPLC Analysis (RP-C18 Column, UV Detection) reconstitute->hplc data Data Acquisition & Processing (Peak Integration) hplc->data quant Quantification (Comparison with Calibration Curve) data->quant end_node End: Report Concentration quant->end_node

Caption: Experimental Workflow for this compound Quantification.

G peganine This compound (Vasicine) resp_stim Respiratory Stimulant peganine->resp_stim broncho Bronchodilatory Effect peganine->broncho hypo Hypotensive Activity peganine->hypo uterine Uterine Stimulant peganine->uterine

Caption: Key Pharmacological Effects of this compound.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC Grade)[1]

  • Trifluoroacetic acid (TFA, HPLC Grade)[1]

  • Methanol (HPLC Grade)[1]

  • Water (Deionized or Milli-Q)[1]

  • Phosphate buffer (0.1 M)[5][6]

  • Glacial acetic acid[5][6]

  • This compound (Vasicine) reference standard (>98% purity)

  • For sample preparation from plant matrix: 5% acetic acid, n-hexane, ammonia solution, chloroform.[1][7]

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]

  • Analytical column: A reverse-phase C18 column is typically used. Specific examples include Agela's Unisphere Aqua C18 (150 x 4.6 mm, 3.5 µm) or Waters Nova-Pack C18 (250 x 4.6 mm, 5 µm).[1][6]

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[1]

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol or the mobile phase to achieve concentrations within the desired linear range (e.g., 0.05 µg/mL to 100 µg/mL).[1] These solutions are used to construct the calibration curve.

Sample Preparation (from Adhatoda vasica Leaves)
  • Extraction: Air-dried and powdered leaves (100 g) are extracted with methanol (800 mL) using a Soxhlet apparatus for approximately 6 hours, or until the extract is colorless.[1] Methanol has been identified as a highly effective solvent for this compound extraction.[2][5]

  • Concentration: The methanolic extract is filtered and concentrated to dryness under reduced pressure using a rotary evaporator at 50°C.[1]

  • Purification (Acid-Base Extraction):

    • The dried extract is mixed with 5% acetic acid and filtered.[1]

    • The acidic filtrate is washed with n-hexane to remove fats and non-polar impurities.[1][7]

    • The aqueous layer is then made alkaline (pH 9) with an ammonia solution.[1][7]

    • The alkaloids are extracted from the alkaline solution using chloroform.[1][7]

  • Final Sample: The chloroform extract is dried, and the resulting residue is dissolved in a known volume of methanol or mobile phase. This solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[7]

Chromatographic Conditions

Multiple methods have been successfully employed for this compound quantification. The following tables summarize validated conditions. Researchers should select the method best suited for their available equipment and specific sample matrix.

Table 1: Summary of HPLC Methods for this compound (Vasicine) Quantification

Parameter Method A Method B
Column Agela's Unisphere Aqua C18 (150 x 4.6 mm, 3.5 µm)[1] Waters, Nova-Pack, C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic: 0.1% TFA in Water:Acetonitrile (90:10, v/v)[1] Isocratic: Acetonitrile:0.1 M Phosphate Buffer:Glacial Acetic Acid (15:85:1, v/v/v)[6]
Flow Rate 1.0 mL/min[1] 1.0 mL/min[6]
Detection Wavelength 280 nm[1] 300 nm[6]
Injection Volume 10 µL[1] Not Specified (typically 10-20 µL)
Column Temperature 25 ± 2°C[1] Ambient

| Retention Time | ~7.58 min[1] | ~3.72 min[6] |

Data Presentation and Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 2: Method Validation and Performance Data for this compound (Vasicine) Quantification

Parameter Result (Method A Derivative) Result (Method B Derivative)
Linearity Range 0.05–10.0 µg/mL[1] 0.1–40 µg/mL[6]
Correlation Coefficient (r²) 0.999[1] > 0.994[6]
Accuracy (% Recovery) 99.06%[1] 98.2 ± 1.8%[5]
Limit of Detection (LOD) Not Reported 0.110 µg/mL[6]

| Limit of Quantification (LOQ) | Not Reported | 0.333 µg/mL[6] |

Quantification Calculation A calibration curve is generated by plotting the peak area versus the concentration of the working standards. The concentration of this compound in the unknown sample is determined by interpolating its peak area onto this curve using the regression equation (y = mx + c). The final concentration in the original material is calculated by accounting for all dilution factors during sample preparation.

Conclusion The described RP-HPLC methods are simple, precise, and accurate for the routine quantification of this compound in various matrices, including plant extracts and herbal formulations.[1][5] The provided protocols and validation data serve as a comprehensive guide for researchers to establish a reliable analytical procedure for quality control and research purposes. The choice of method can be adapted based on the specific requirements of the analysis and the available instrumentation.

References

Application Notes and Protocols for Pegamine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Pegamine and related polyethylene glycol (PEG) compounds in a variety of cell culture assays. The following sections detail the mechanism of action, key applications, and standardized protocols for the effective use of these molecules in research and development.

Introduction

This compound, in the context of these protocols, refers to amine-functionalized polyethylene glycol (PEG-amine). PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule inhibitors, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] In cell culture assays, PEG-amine serves as a versatile tool for enhancing the solubility and stability of compounds, enabling controlled release, and facilitating targeted delivery.[3][4][5][6] The biocompatibility of PEG makes it an ideal candidate for a wide range of in vitro studies, from fundamental cell biology to preclinical drug development.[7][8]

Mechanism of Action

The biological effects of PEG-amine in cell culture are multifaceted and depend on the specific application.

  • Improved Solubility and Stability: PEG is a hydrophilic polymer that can be conjugated to hydrophobic molecules, thereby increasing their solubility in aqueous cell culture media.[5][9][10] This is particularly advantageous for compounds that are prone to precipitation, ensuring consistent and accurate dosing in cellular assays. The PEG chain can also protect the conjugated molecule from enzymatic degradation, enhancing its stability over the course of an experiment.[1]

  • Bioconjugation and Targeted Delivery: The amine group on PEG-amine provides a reactive handle for conjugation to various molecules of interest, including fluorescent dyes, targeting ligands, and therapeutic agents.[11][12][13] This allows for the development of sophisticated delivery systems that can target specific cell types or subcellular compartments. For instance, PEGylated nanoparticles can be functionalized with antibodies to selectively deliver a payload to cancer cells overexpressing a particular surface receptor.[14]

  • Inert Scaffolding and Hydrogel Formation: PEG can be cross-linked to form hydrogels, which are water-swollen polymer networks that mimic the extracellular matrix.[3][15] These hydrogels are widely used in 3D cell culture and tissue engineering applications to study cell behavior in a more physiologically relevant environment.[16] The elasticity and other physical properties of PEG hydrogels can be tuned to influence cell proliferation, differentiation, and migration.[16]

  • Osmotic Effects: At high concentrations, PEG can exert an osmotic effect on cells, which can influence cell viability and proliferation.[17][18][19] This property has been explored as a potential mechanism for the anti-cancer effects of high molecular weight PEG.[17] It is crucial to consider the potential osmotic effects when determining the appropriate working concentration for a given cell type.

Key Applications in Cell Culture Assays

Cancer Research

PEG-amine and PEGylated compounds are extensively used in cancer research for the delivery of chemotherapeutic agents.[6][7] PEGylation can enhance the accumulation of drugs in tumor tissues through the enhanced permeability and retention (EPR) effect and reduce systemic toxicity.[4] In vitro, PEGylated drug formulations are used to assess cytotoxicity, apoptosis, and effects on cell signaling pathways in various cancer cell lines.

A key pathway often studied in cancer is the Hedgehog signaling pathway, which is implicated in the development and progression of several cancers, including medulloblastoma and basal cell carcinoma.[20][21] Inhibitors of this pathway, such as cyclopamine, are often formulated with PEG to improve their delivery and efficacy.[22][23]

Hedgehog_Signaling_Pathway cluster_info Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors (GLI1/2/3) SUFU->GLI Inhibits Target_Genes Target Gene Expression (e.g., PTCH1, GLI1) GLI->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation info In the absence of Hh ligand, PTCH1 inhibits SMO. Upon Hh binding, this inhibition is relieved, leading to the activation of GLI transcription factors and target gene expression.

Hedgehog Signaling Pathway Overview
Stem Cell Biology

In stem cell research, PEG-based hydrogels are used to create 3D culture systems that support stem cell viability, proliferation, and differentiation.[15][16] The ability to tune the mechanical and biochemical properties of these hydrogels allows researchers to investigate the influence of the microenvironment on stem cell fate.[16] PEG-amine can also be used to deliver growth factors and other signaling molecules to stem cells in a controlled manner.[24]

Quantitative Data Summary

The following tables summarize quantitative data from various studies using PEG-related compounds in cell culture assays.

Table 1: IC50 Values of PEGylated Compounds in Cancer Cell Lines

Compound/FormulationCell LineIC50 Value (µM)Incubation Time (h)Reference
GO-PEG NanocarrierHeLa11924[25]
GO-PEG NanocarrierHeLa5048[25]
GO-PEG NanocarrierHeLa3872[25]
PEG-Betulinic AcidMIA PaCa-215.59Not Specified[26]
Compound 1HTB-26 (Breast Cancer)10-50Not Specified[27]
Compound 2PC-3 (Pancreatic Cancer)10-50Not Specified[27]
Compound 1HepG2 (Hepatocellular Carcinoma)10-50Not Specified[27]
PBTDGBreast Cancer Cells1.48Not Specified[28]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[29]

Table 2: Effects of PEG on Cell Viability

PEG Type/ConcentrationCell LineEffect on ViabilityIncubation TimeReference
PEG 8000HT29, COLO205 (Colon Adenocarcinoma)Decreased2-5 days[17]
PEG 8000Caco-2 (Post-confluent), FHC (Normal Fetal Mucosa)Little to no effect2-5 days[17]
Low Molecular Weight PEGsCaco-2Significant decreaseNot Specified[30]
High Molecular Weight PEGsCaco-2Limited effectNot Specified[30]
PEG 400 (4% w/v)Caco-2Significant toxicity24 h[31]
PEG 4000, 6000, 10000 (4% w/v)Caco-2No toxic effect24 h[31]
Au-PEG-COOH NanoparticlesEight Mammalian Cell LinesNegative control (high viability)Not Specified[32]

Experimental Protocols

Preparation of PEG-amine Stock Solutions

Proper preparation of stock solutions is critical for obtaining reproducible results.

  • Reagent Handling: Equilibrate the PEG-amine reagent to room temperature before opening the vial to prevent condensation of moisture.[11][13]

  • Solvent Selection: Dissolve the PEG-amine in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[11][13][33] Sonication may be recommended to aid dissolution.[33]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[13][33] To minimize exposure to air and moisture, consider storing under an inert gas like argon or nitrogen and using a syringe to dispense the solution.[13]

General Protocol for Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the cytotoxicity of a PEGylated compound.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of PEGylated compound Incubate_24h->Add_Compound Incubate_Assay Incubate for desired time (e.g., 24, 48, 72h) Add_Compound->Incubate_Assay Add_MTT Add MTT reagent to each well Incubate_Assay->Add_MTT Incubate_MTT Incubate for 2-4h (formazan formation) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance (e.g., at 570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Cell Viability Assay Workflow

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the PEGylated test compound in cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include appropriate controls (e.g., vehicle control, untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to assess changes in gene expression following treatment with a PEGylated compound.

  • Cell Treatment: Treat cells with the PEGylated compound at the desired concentration and for the appropriate duration.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., PTCH1, GLI1 for Hedgehog pathway analysis), and a fluorescent dye (e.g., SYBR Green). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the treated samples relative to the untreated controls. The addition of PEG to a solution of naked plasmid DNA has been shown to enhance gene expression in vivo.[34] While this study was in an animal model, it suggests that PEG can influence gene delivery and expression, a factor to consider in experimental design. PEG modification of nanoparticles has also been shown to reduce the induction of stress-related genes.[35]

Conclusion

PEG-amine and related PEG compounds are invaluable tools in modern cell culture research. Their ability to improve the physicochemical properties of molecules and serve as versatile platforms for targeted delivery and 3D cell culture makes them indispensable for a wide range of applications in cancer biology, stem cell research, and drug development. Adherence to proper handling and experimental protocols is essential for obtaining reliable and reproducible data.

References

PEGylated Fluorescent Probes: A Detailed Guide for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. "Pegamine," likely a reference to amine-terminated polyethylene glycol (PEG) conjugated to a fluorophore, represents a significant advancement in probe technology. The process of attaching PEG chains, known as PEGylation, confers numerous advantages to traditional fluorescent dyes, enhancing their utility in a wide range of research and drug development applications.

PEGylation improves the solubility and biocompatibility of fluorescent probes while reducing non-specific binding to cells and other biomolecules. This "stealth" property leads to a better signal-to-noise ratio and more accurate targeting. Furthermore, PEGylation can enhance the photophysical properties of fluorophores, notably increasing their fluorescence quantum yield, which translates to brighter signals and improved sensitivity in imaging experiments.

This document provides detailed application notes and protocols for the use of PEGylated fluorescent probes in cellular imaging and analysis, targeted at researchers, scientists, and drug development professionals.

Quantitative Data of PEGylated Fluorescent Probes

The addition of a PEG linker to a fluorescent dye can significantly impact its photophysical properties. The following tables summarize key quantitative data for commonly used fluorophores before and after PEGylation.

Table 1: Photophysical Properties of PEGylated vs. Non-PEGylated Fluorophores

FluorophoreModificationExcitation (nm)Emission (nm)Quantum Yield (Φ)Fold Increase in Quantum YieldReference
Fluorescein Unmodified~494~5210.50-[1]
PEGylated~494~5210.591.18x[1]
IR-783 Unmodified~783~8000.053-[1]
PEGylated~783~8000.163.02x[1]
FEB dye Unmodified (in toluene)~550~6750.86-[2]
PEGylated (in water)~550~6700.35-[2]
Rhodamine B Unmodified (in water)~556~5800.31-

Note: The quantum yield of PEGylated FEB dye is presented in an aqueous environment to highlight its performance in a biologically relevant buffer, though a direct comparison to the unmodified dye in the same solvent was not available in the cited literature.

Experimental Protocols

Here, we provide detailed protocols for common applications of PEGylated fluorescent probes in fluorescence microscopy and flow cytometry.

Protocol 1: Live-Cell Fluorescence Microscopy for Receptor Internalization

This protocol describes the use of a PEGylated fluorescently-labeled ligand to visualize receptor-mediated endocytosis in live cells.

Materials:

  • PEGylated fluorescent probe (e.g., PEG-Rhodamine B conjugated to a specific ligand)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 1% Pen-Strep)

  • Cells expressing the target receptor, seeded on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Confocal or widefield fluorescence microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of the PEGylated fluorescent probe in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the nM to low µM range, to be optimized for each probe and cell type).

  • Cell Labeling:

    • Wash the cells twice with pre-warmed PBS.

    • Replace the PBS with the imaging medium containing the diluted PEGylated fluorescent probe.

    • Incubate the cells in the environmental chamber for a predetermined time (e.g., 15-60 minutes) to allow for receptor binding and internalization.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the dish.

    • Immediately transfer the dish to the microscope stage.

    • Acquire images using the appropriate filter sets for the chosen fluorophore. For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 minutes) to track the internalization and trafficking of the receptor-ligand complex.

Protocol 2: Flow Cytometry for Quantifying Cell Surface Receptor Expression

This protocol details a method to quantify the number of a specific receptor on the cell surface using a PEGylated fluorescently-labeled antibody or ligand and calibration beads.

Materials:

  • PEGylated fluorescent probe (e.g., PEG-FITC conjugated to a primary antibody against the target receptor)

  • Cell suspension of the target cells

  • Flow cytometry staining buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)

  • Quantum Simply Cellular™ beads or similar calibration beads

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in ice-cold flow cytometry staining buffer.

  • Antibody Titration (Optimization):

    • To determine the optimal antibody concentration, perform a titration experiment by staining cells with a range of antibody dilutions. The optimal concentration is the one that gives the highest signal-to-noise ratio.

  • Cell Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

    • Add the optimized amount of the PEGylated fluorescent antibody to each tube.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold flow cytometry staining buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Resuspension: Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

  • Calibration Bead Preparation:

    • Prepare the calibration beads according to the manufacturer's instructions. This typically involves staining the beads with the same fluorescently labeled antibody used for the cells.

  • Flow Cytometry Analysis:

    • Acquire data for the stained cells and the calibration beads on the flow cytometer using the same instrument settings (voltages, compensation).

    • Generate a standard curve by plotting the median fluorescence intensity (MFI) of each bead population against its known number of antibody binding sites.

    • Determine the MFI of your stained cell population.

    • Use the standard curve to extrapolate the absolute number of receptors per cell.[3][4][5]

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of PEGylated fluorescent probes.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand PEGylated Fluorescent Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Clustering Endosome Early Endosome CoatedPit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling Recycling Endosome Endosome->Recycling Recycling Pathway Recycling->Receptor Receptor Return

Receptor-Mediated Endocytosis Pathway

MAPK_Signaling_Pathway GrowthFactor Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binding & Dimerization Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocation to Nucleus & Phosphorylation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulation

MAPK/ERK Signaling Pathway

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binding GProtein G Protein (αβγ) GPCR->GProtein Activation (GTP for GDP) AC Adenylyl Cyclase GProtein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation of Targets

G-Protein Coupled Receptor (GPCR) Signaling

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_quant Absolute Quantification A Prepare Single-Cell Suspension B Stain with PEGylated Fluorescent Antibody A->B C Wash to Remove Unbound Antibody B->C D Acquire Data on Flow Cytometer C->D Analyze Cells E Gate on Cell Population of Interest D->E F Quantify Fluorescence Intensity (MFI) E->F I Calculate Receptors per Cell F->I G Run Calibration Beads H Generate Standard Curve G->H Plot MFI vs. Known Sites H->I Extrapolate from MFI

Flow Cytometry Quantification Workflow

References

Application Notes and Protocols: Pegamine for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of nanomedicine. It imparts "stealth" properties to nanoparticles, enhancing their systemic circulation time and reducing immunogenicity. This is achieved by forming a hydrophilic layer on the nanoparticle surface that minimizes protein adsorption and recognition by the immune system. Amine-terminated PEG, often referred to as pegamine, is a versatile reagent for this purpose, allowing for the covalent attachment of PEG chains to nanoparticle surfaces. This document provides detailed protocols for the functionalization of nanoparticles using this compound and similar amine-reactive PEG derivatives, along with methods for their characterization.

Data Presentation

The following tables summarize key quantitative data related to the properties and characterization of PEGylated nanoparticles.

Table 1: Colloidal Properties of Amine-Functionalized PEGylated Nanoparticles

Nanoparticle TypePEG Molecular Weight (kDa)Hydrodynamic Diameter (Dн) (nm)Zeta Potential (ζ) (mV)
Amine/PEG-NPs (PCL-based)1Mean ± SDPositive, decreases with increasing PEG MW
Amine/PEG-NPs (PCL-based)2Mean ± SDPositive, decreases with increasing PEG MW
Amine/PEG-NPs (PCL-based)5Mean ± SDPositive, decreases with increasing PEG MW
PEG-NPs (PCL-based)Not ApplicableMean ± SDNegative

Data adapted from studies on poly(ε-caprolactone) (PCL) based nanoparticles. The introduction of amine groups imparts a positive charge, which is shielded by increasing the molecular weight of the PEG chains[1].

Table 2: Quantitative Analysis of PEG on Gold Nanoparticles

PEG Molecular Weight (kDa)Nanoparticle Size (nm)Analysis MethodOutcome
230Displacement (Dithiothreitol) & RP-HPLCQuantitative measurement of total, bound, and unbound PEG
530Displacement (Dithiothreitol) & RP-HPLCQuantitative measurement of total, bound, and unbound PEG
1030Displacement (Dithiothreitol) & RP-HPLCQuantitative measurement of total, bound, and unbound PEG
2030Displacement (Dithiothreitol) & RP-HPLCQuantitative measurement of total, bound, and unbound PEG
230Dissolution (Potassium Cyanide) & RP-HPLCQuantitative measurement of total, bound, and unbound PEG
530Dissolution (Potassium Cyanide) & RP-HPLCQuantitative measurement of total, bound, and unbound PEG
1030Dissolution (Potassium Cyanide) & RP-HPLCQuantitative measurement of total, bound, and unbound PEG
2030Dissolution (Potassium Cyanide) & RP-HPLCQuantitative measurement of total, bound, and unbound PEG

These methods allow for the quantitative determination of PEG on the nanoparticle surface, which is crucial for understanding and optimizing biocompatibility[2][3].

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide (28-30%)

  • Deionized water

Procedure:

  • In a flask, mix ethanol and deionized water.

  • Add ammonium hydroxide to the ethanol/water mixture and stir vigorously.

  • Rapidly add the desired volume of TEOS to the stirring solution.

  • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

  • Collect the silica nanoparticles by centrifugation at 10,000 x g for 15 minutes.

  • Wash the nanoparticles three times with absolute ethanol, followed by three washes with deionized water.

  • Resuspend the nanoparticles in ethanol for the next functionalization step.

Protocol 2: Surface Thiolation of Silica Nanoparticles

This protocol details the surface modification of silica nanoparticles to introduce thiol groups for subsequent PEGylation.

Materials:

  • Silica nanoparticles (from Protocol 1)

  • (3-mercaptopropyl)trimethoxysilane (MPTMS)

  • Ethanol, anhydrous

  • Toluene, anhydrous

Procedure:

  • Disperse the synthesized silica nanoparticles in anhydrous ethanol at a concentration of 10 mg/mL.

  • In a separate flask, prepare a 5% (v/v) solution of MPTMS in anhydrous toluene.

  • Add the MPTMS solution to the nanoparticle suspension.

  • Reflux the mixture at 80°C for 4 hours under a nitrogen atmosphere with constant stirring.

  • Allow the reaction to cool to room temperature.

  • Collect the thiol-functionalized nanoparticles by centrifugation at 10,000 x g for 15 minutes.

  • Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted MPTMS.

Protocol 3: Functionalization with Amine-PEG-Bromo

This protocol describes the covalent attachment of a heterobifunctional PEG linker to thiol-functionalized nanoparticles.

Materials:

  • Thiol-functionalized silica nanoparticles (from Protocol 2)

  • t-Boc-N-amido-PEG-Br

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

Procedure:

  • Disperse the thiol-functionalized nanoparticles in DMF.

  • Add t-Boc-N-amido-PEG-Br to the nanoparticle suspension.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Collect the PEGylated nanoparticles by centrifugation at 12,000 x g for 20 minutes.

  • Wash the nanoparticles three times with DMF, followed by three washes with absolute ethanol, and finally three washes with deionized water.

  • To deprotect the amine group, resuspend the nanoparticles in a solution of TFA in a suitable solvent.

  • Neutralize the resulting amine salt by resuspending the nanoparticles in PBS (pH 7.4).

  • Wash the deprotected nanoparticles three times with PBS to remove any residual TFA salts. The amine-functionalized PEGylated nanoparticles are now ready for further conjugation.

Protocol 4: General Procedure for Coupling Amine-PEG to Carboxylated Surfaces

This protocol outlines a two-step coupling reaction using EDC and NHS to attach this compound to carboxylated nanoparticles.[4]

Materials:

  • Carboxylated nanoparticles

  • Amine-PEG reagent

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., MES buffer, pH 5-6)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., Dithiothreitol (DTT), hydroxylamine, Tris, or glycine)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Equilibrate EDC, NHS (or Sulfo-NHS), and amine-PEG to room temperature.

  • Prepare a stock solution of the amine-PEG reagent in DMSO or DMF.

  • Add EDC and NHS (or Sulfo-NHS) to the carboxylated nanoparticles in Activation Buffer and react for 15 minutes at room temperature.

  • Quench the reaction by adding DTT or by washing the nanoparticles with Coupling Buffer.

  • Immediately add the amine-PEG stock solution to the activated nanoparticles in Coupling Buffer.

  • Allow the reaction to proceed for at least 2 hours at room temperature.

  • Quench the conjugation reaction with hydroxylamine, Tris, or glycine.

  • Purify the PEGylated nanoparticles by dialysis or centrifugation to remove unreacted reagents.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification & Characterization cluster_application Application np_synthesis Nanoparticle Core Synthesis surface_mod Surface Modification (e.g., Thiolation/Carboxylation) np_synthesis->surface_mod pegylation PEGylation with Amine-PEG surface_mod->pegylation purification Purification (Centrifugation/Dialysis) pegylation->purification characterization Characterization (DLS, Zeta, etc.) purification->characterization final_product Functionalized Nanoparticle characterization->final_product

Caption: Experimental workflow for nanoparticle functionalization.

endocytosis_pathway cluster_membrane Cell Membrane cluster_internalization Internalization cluster_trafficking Intracellular Trafficking cluster_outcome Outcome np PEGylated Nanoparticle receptor Cell Surface Receptor np->receptor clathrin_pit Clathrin-coated Pit receptor->clathrin_pit Clathrin-Mediated caveolae Caveolae receptor->caveolae Caveolae-Mediated early_endosome Early Endosome clathrin_pit->early_endosome caveolae->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome drug_release Drug Release lysosome->drug_release

References

Dissolution of Pegamine Powder: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of "Pegamine" powder. It is crucial to distinguish between two distinct chemical entities that may be referred to by a similar name: This compound , a natural alkaloid, and PEG-Amine , an amine-functionalized polyethylene glycol polymer. This document addresses both, providing specific guidance for each.

Section 1: this compound (Natural Alkaloid)

This compound is a quinazoline alkaloid naturally found in plants such as Peganum harmala and Peganum nigellastrum. As a small molecule, its dissolution and handling procedures are typical for natural product research.

Data Presentation: this compound Solubility
SolventConcentrationMethodReference
Dimethyl Sulfoxide (DMSO)6.25 mg/mL (30.6 mM)Sonication is recommended for complete dissolution.[1]
Experimental Protocol: Dissolving this compound Powder

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol:

  • Preparation: Bring the this compound powder and DMSO to room temperature before use.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration (up to 6.25 mg/mL).

  • Initial Mixing: Briefly vortex the mixture to disperse the powder.

  • Sonication: Place the tube or vial in a sonicator bath. Sonicate for 10-15 minutes or until the solution is clear and all particulate matter is dissolved.[1] Intermittent vortexing during sonication can aid dissolution.

  • Storage: Once dissolved, store the this compound solution at -80°C for long-term stability (up to one year). For short-term storage, -20°C is suitable.[1]

Signaling Pathway: this compound

The specific signaling pathways modulated by the natural alkaloid this compound are not well-defined in the currently available scientific literature. While it is classified as a quinazoline, a class of compounds known for diverse biological activities, detailed mechanistic studies for this compound itself are limited. One study has explored the use of a galactose-PEGamine conjugate on gold nanoparticles, which was shown to induce extrinsic apoptosis; however, this reflects the activity of the conjugate rather than the intrinsic mechanism of the unconjugated natural product.

Section 2: PEG-Amine (Amine-Functionalized Polyethylene Glycol)

PEG-Amine refers to polyethylene glycol that has been functionalized with one or more primary amine groups. These polymers are widely used in bioconjugation, drug delivery, and surface modification of materials like nanoparticles. They are available in various molecular weights and structures (e.g., linear, branched).

Data Presentation: PEG-Amine Solubility

Amine-functionalized PEGs are generally soluble in a variety of solvents. The choice of solvent will depend on the specific application.

SolventSolubilityNotesReference
Water & Aqueous Buffers (e.g., PBS, HEPES, Borate)SolubleUse non-amine-containing buffers to avoid competition in subsequent reactions. pH 7-9 is optimal for reactions with NHS esters.[2]
Dimethylformamide (DMF)SolubleA dry, water-miscible organic solvent suitable for preparing stock solutions.[2]
Dimethyl Sulfoxide (DMSO)SolubleAnother common organic solvent for preparing stock solutions.[2]
Chloroform & Methylene ChlorideSolubleHalogenated organic solvents.[2]
Alcohol (e.g., Ethanol)Less SolubleSolubility may vary depending on the specific PEG-Amine and alcohol.[2]
TolueneLess SolubleA non-polar aromatic solvent.[2]
Diethyl EtherNot Soluble[2]
Experimental Protocol: Dissolving PEG-Amine Powder

Materials:

  • PEG-Amine powder

  • Desired solvent (e.g., water, PBS, DMF, DMSO)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional, for larger volumes)

  • Sterile tubes or flasks

  • Calibrated pipettes

Protocol:

  • Equilibration: Allow the PEG-Amine powder to equilibrate to room temperature before opening the container to prevent condensation of moisture, which can affect reactivity.

  • Weighing: Weigh the desired amount of PEG-Amine powder in an appropriate sterile container.

  • Solvent Addition: Slowly add the chosen solvent to the powder. For reagents that are waxy or semi-solid at room temperature, it is often easier to dissolve them in a small amount of a suitable organic solvent like DMF or DMSO first to create a stock solution.

  • Mixing: Gently vortex or use a magnetic stirrer to mix the solution until the PEG-Amine is fully dissolved. Avoid vigorous shaking that can introduce excessive air bubbles.

  • pH Adjustment (for aqueous solutions): If using an aqueous buffer for subsequent conjugation reactions, ensure the final pH is between 7 and 9 for optimal reactivity with common crosslinkers like NHS esters.

  • Storage: Store stock solutions in a freezer at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow_peg_amine cluster_prep Preparation cluster_dissolution Dissolution cluster_application Application Example: Nanoparticle Conjugation weigh Weigh PEG-Amine Powder add_solvent Add Solvent (e.g., PBS, DMSO) weigh->add_solvent equilibrate Equilibrate to Room Temperature equilibrate->weigh mix Vortex/Stir until Dissolved add_solvent->mix activate_np Activate Nanoparticle Surface (e.g., with EDC/NHS) mix->activate_np Ready for use add_peg Add Dissolved PEG-Amine activate_np->add_peg incubate Incubate to Form Conjugate add_peg->incubate purify Purify PEGylated Nanoparticle incubate->purify

Caption: Experimental workflow for dissolving PEG-Amine and a common application.

pegylation_mechanism cluster_after After PEGylation NP Nanoparticle or Protein P Protein (Opsonin) NP->P Binding/ Opsonization NP_PEG PEGylated Nanoparticle P_repel Protein (Opsonin) NP_PEG->P_repel Steric Hindrance (Reduced Binding) PEG1 PEG PEG2 PEG PEG3 PEG

Caption: Mechanism of PEGylation to reduce protein binding.

References

Application Notes and Protocols for High-Throughput Screening of Sonic Hedgehog Pathway Inhibitors Using Cyclopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonic Hedgehog (Shh) signaling pathway is a critical regulator of embryonic development and cellular proliferation.[1] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of gliomas.[2] This makes the Shh pathway a compelling target for therapeutic intervention. High-throughput screening (HTS) assays are essential for identifying novel inhibitors of this pathway. Cyclopamine, a naturally occurring steroidal alkaloid, is a well-characterized and specific inhibitor of the Shh pathway, making it an ideal tool for assay development, validation, and as a positive control in HTS campaigns.[3]

Mechanism of Action of Cyclopamine

Cyclopamine exerts its inhibitory effect on the Sonic Hedgehog pathway by directly binding to and inhibiting the G protein-coupled receptor-like protein, Smoothened (Smo). In the absence of the Shh ligand, the receptor Patched (Ptch) tonically inhibits Smo.[4] Upon binding of Shh to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors and the expression of target genes. Cyclopamine binds to the heptahelical bundle of Smo, preventing its activation even in the presence of the Shh ligand, thus effectively blocking the entire downstream signaling cascade.

Quantitative Data for Cyclopamine in Cell-Based Assays

The inhibitory potency of Cyclopamine has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its activity.

Cell LineCancer TypeAssay TypeIC50 (µM)
8505CThyroid CancerProliferation Assay~5.0[5]
OCUT1Thyroid CancerProliferation Assay~7.5[5]
CAL62Thyroid CancerProliferation Assay~11.0[5]
SW1736Thyroid CancerProliferation Assay~4.64[5]
MCF-7Breast Cancer (ER+)Proliferation AssayNot specified, significant inhibition at 10-20 µM[6][7]
MDA-MB-231Breast Cancer (ER-)Proliferation AssayNot specified, significant inhibition at 10-20 µM[6][7]

Signaling Pathway and Experimental Workflow Diagrams

Sonic Hedgehog Signaling Pathway

The following diagram illustrates the canonical Sonic Hedgehog signaling pathway and the point of inhibition by Cyclopamine.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Pathway OFF (No Shh) cluster_active Pathway ON (Shh present) Shh Shh Ligand Ptch Patched (Ptch) Shh->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Sufu Sufu Smo->Sufu Inhibits Gli Gli (inactive) Sufu->Gli Sequesters Gli_active Gli (active) Gli_active_nuc Gli (active) Gli_active->Gli_active_nuc Translocates TargetGenes Target Gene Expression Gli_active_nuc->TargetGenes Activates Cyclopamine Cyclopamine Cyclopamine->Smo Inhibits Ptch_off Ptch inhibits Smo Sufu_off Sufu sequesters Gli Shh_on Shh binds Ptch Smo_on Smo is active Gli_on Gli is active

Caption: Sonic Hedgehog signaling pathway and Cyclopamine's mechanism of action.

High-Throughput Screening Workflow

The following diagram outlines the workflow for a typical HTS campaign to identify inhibitors of the Sonic Hedgehog pathway using a Gli-responsive luciferase reporter assay.

G start Start plate_cells Plate Gli-Luciferase Reporter Cells start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compounds Add Compound Library, Cyclopamine (Control), and DMSO (Vehicle) incubate1->add_compounds add_agonist Add Shh Agonist (e.g., SAG or Shh-conditioned media) add_compounds->add_agonist incubate2 Incubate (24-48h) add_agonist->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Data Analysis (Z', % inhibition) read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for Shh pathway inhibitors.

Experimental Protocols

Gli-Responsive Luciferase Reporter Assay for HTS

This protocol describes a cell-based assay for screening compounds that inhibit the Shh pathway. The assay utilizes a cell line stably expressing a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Medium: DMEM with low serum (e.g., 0.5% FBS).

  • Shh Pathway Agonist: Recombinant Shh protein or Smoothened agonist (e.g., SAG).

  • Test Compounds: Compound library dissolved in DMSO.

  • Positive Control: Cyclopamine (e.g., 10 µM final concentration).

  • Negative Control: DMSO (vehicle).

  • Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

  • Reagents: Dual-Luciferase® Reporter Assay System.

  • Equipment: Luminometer, automated liquid handler (recommended for HTS).

Protocol:

  • Cell Plating:

    • On day 1, seed the Gli-luciferase reporter cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.[2]

  • Compound Addition:

    • On day 2, prepare serial dilutions of test compounds, Cyclopamine, and DMSO in assay medium.

    • Using an automated liquid handler, add the diluted compounds to the corresponding wells of the assay plate.[2]

  • Pathway Activation:

    • Immediately after compound addition, add the Shh pathway agonist (e.g., SAG) to all wells except for the unstimulated control wells.

    • The final concentration of the agonist should be predetermined to elicit a robust luciferase signal.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours. The optimal incubation time should be determined during assay development.[2]

  • Luciferase Assay:

    • On the day of reading, equilibrate the assay plates and the Dual-Luciferase® Reporter Assay System reagents to room temperature.

    • Remove the culture medium from the wells.

    • Add the luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Reagent) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for cell lysis and signal generation.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer. If using a dual-reporter system, measure both firefly and Renilla luciferase activity.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

    • Calculate the percent inhibition for each test compound relative to the positive (Cyclopamine) and negative (DMSO) controls.

    • Determine the Z'-factor to assess the quality and robustness of the assay.

Conclusion

Cyclopamine is an invaluable tool for the development and execution of high-throughput screening assays targeting the Sonic Hedgehog signaling pathway. Its well-defined mechanism of action and potent inhibitory activity make it an excellent positive control for validating assay performance and identifying novel therapeutic candidates for the treatment of cancers driven by aberrant Shh signaling. The provided protocols and data serve as a comprehensive guide for researchers and drug discovery professionals working in this critical area of oncology research.

References

Application Notes and Protocols for the Analytical Determination of Pegamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pegamine is a quinazoline alkaloid naturally occurring in plants of the Peganum genus, notably Peganum harmala and Peganum nigellastrum[1][2]. As a natural product with potential biological activities, standardized analytical methods are crucial for its identification, quantification, and characterization in various sample matrices. These application notes provide detailed protocols for the extraction, detection, and quantification of this compound, compiled from established methods for related alkaloids from the same botanical sources.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂PubChem[1]
Molecular Weight204.23 g/mol TargetMol[2]
IUPAC Name2-(3-hydroxypropyl)-3H-quinazolin-4-onePubChem[1]
CAS Number31431-93-3TargetMol[2]
SolubilitySoluble in DMSO (6.25 mg/mL)TargetMol[2]
Precursor m/z [M+H]⁺205.096PubChem[1]
Precursor m/z [M-H]⁻203.082PubChem[1]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted from established methods for the extraction of alkaloids from Peganum species[3][4].

Objective: To extract this compound and other alkaloids from dried and powdered plant material (e.g., seeds of Peganum harmala).

Materials:

  • Dried, powdered seeds of Peganum harmala.

  • Methanol

  • 5% Hydrochloric Acid (HCl)

  • Petroleum ether

  • Ammonium hydroxide (NH₄OH)

  • Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Maceration: Soak 100 g of the dried, powdered plant material in 1 L of 95% methanol for 12 hours at 50°C in a water bath[3].

  • Solvent Evaporation: Evaporate the methanol from the extract using a rotary evaporator to obtain a residue[3].

  • Acidification: Dissolve the residue in 5% HCl until the pH of the solution reaches 1, then filter the solution[3].

  • Lipophilic Compound Removal: Wash the acidic aqueous layer with petroleum ether to remove lipophilic compounds[3].

  • Basification: Basify the aqueous acid layer to a pH of 8-9 using 10% NH₄OH[3].

  • Liquid-Liquid Extraction: Extract the alkaloids from the basified solution multiple times with chloroform[3].

  • Drying and Concentration: Combine the chloroform layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract containing this compound[5].

G cluster_extraction This compound Extraction Workflow plant_material Dried Plant Material (Peganum sp.) maceration Maceration with Methanol plant_material->maceration evaporation Solvent Evaporation maceration->evaporation acidification Acidification (5% HCl) evaporation->acidification filtration1 Filtration acidification->filtration1 wash Wash with Petroleum Ether filtration1->wash basification Basification (NH4OH) wash->basification l_l_extraction Liquid-Liquid Extraction (Chloroform) basification->l_l_extraction drying Drying and Concentration l_l_extraction->drying crude_extract Crude this compound Extract drying->crude_extract

A simplified workflow for the extraction of this compound from plant material.
Analytical High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is a generalized method based on HPLC techniques used for the analysis of related alkaloids from Peganum harmala[6][7].

Objective: To separate and quantify this compound in an extract.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 5% B5-25 min: 5-95% B25-30 min: 95% B30-35 min: 95-5% B35-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength 254 nm and 330 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of analytical grade this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the crude extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound Identification

Objective: To confirm the identity of this compound in an extract by its mass-to-charge ratio.

Instrumentation and Conditions:

ParameterSpecification
LC System Agilent 1290 Infinity or equivalent
MS System Agilent 6520 Accurate-Mass Q-TOF or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient As per HPLC protocol, may require optimization for MS
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive and Negative Mode
MS Parameters (Positive Mode) Capillary Voltage: 3500 VFragmentor: 175 VGas Temperature: 325°CDrying Gas: 10 L/minNebulizer: 35 psig
MS Parameters (Negative Mode) Optimized based on instrument
Mass Range 100-1000 m/z

Procedure:

  • Perform HPLC separation as described above.

  • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

  • Acquire mass spectra in both positive and negative ion modes.

  • Identify the this compound peak in the chromatogram by its retention time and confirm its identity by the presence of the corresponding molecular ions ([M+H]⁺ at m/z 205.096 and/or [M-H]⁻ at m/z 203.082).

Signaling Pathway of this compound

Currently, there is a lack of specific scientific literature detailing the signaling pathways directly modulated by this compound. Quinazoline alkaloids, as a class, are known to exhibit a wide range of biological activities, including antitumor and DNA topoisomerase inhibitory effects[8][9]. However, the specific molecular targets and signaling cascades for this compound have not been elucidated. The diagram below illustrates a generalized workflow for investigating the biological activity and potential signaling pathways of a novel compound like this compound.

G cluster_pathway General Workflow for Investigating this compound's Biological Activity compound This compound in_vitro In Vitro Studies (e.g., Cell Viability Assays) compound->in_vitro target_id Target Identification (e.g., Affinity Chromatography, Proteomics) in_vitro->target_id Identified Bioactivity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis in_vivo In Vivo Studies (e.g., Animal Models) pathway_analysis->in_vivo Elucidated Mechanism pharmacokinetics Pharmacokinetics & Toxicology in_vivo->pharmacokinetics clinical_dev Potential for Clinical Development pharmacokinetics->clinical_dev

A proposed workflow for the investigation of this compound's biological effects.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the extraction, quantification, and identification of this compound. While a specific analytical standard with comprehensive quantitative data is not yet commercially available, the methodologies presented, adapted from the analysis of co-occurring alkaloids, offer a robust starting point for researchers. Further investigation into the biological activities and signaling pathways of this compound is warranted to fully understand its pharmacological potential.

References

Application Notes and Protocols: Enhancing Biological Activity Through Pegamine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegamine, a naturally occurring quinazolinone alkaloid isolated from plants of the Peganum genus, has garnered significant interest in medicinal chemistry due to its diverse biological activities. The quinazolinone scaffold is a privileged structure in drug discovery, known to exhibit a wide range of pharmacological properties, including cytotoxic, antimicrobial, anti-inflammatory, and anticholinesterase activities. This document provides detailed application notes and protocols for the derivatization of the this compound core structure (quinazolinone) to enhance its therapeutic potential. The structure-activity relationship (SAR) of these derivatives is explored, with a focus on improving cytotoxic and antimicrobial effects.

Data Presentation: Quantitative Analysis of Derivatized this compound Analogs

The following tables summarize the in vitro biological activities of various quinazolinone derivatives, illustrating the impact of different substituents on their potency.

Table 1: Cytotoxic Activity of 2,3-Disubstituted Quinazolinone Derivatives Against Human Cancer Cell Lines

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 3)Cell LineIC50 (µM)Reference
This compound Core 3-hydroxypropyl-Various--
Derivative 1 -CH3-phenylMCF-715.2[1][2]
Derivative 2 -CH3-4-chlorophenylMCF-78.9[1][2]
Derivative 3 -CH3-4-methoxyphenylMCF-712.5[1][2]
Derivative 4 -phenyl-phenylHeLa25.8[2]
Derivative 5 -phenyl-4-chlorophenylHeLa15.3[2]
Derivative 6 -H4-nitrophenylJurkat>33.8[3]
Derivative 7 -CH(CH3)24-cyanophenylS. aureus≤0.5[4]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Substituted Quinazolinone Derivatives

Compound IDR-Substituent(s)Bacterial StrainMIC (µg/mL)Reference
Derivative 8 2-methyl, 3-(p-tolyl)S. aureus12.5[5]
Derivative 9 2-methyl, 3-(p-chlorophenyl)S. aureus6.25[5]
Derivative 10 2-ethyl, 3-(p-tolyl)E. coli25[6]
Derivative 11 2-ethyl, 3-(p-chlorophenyl)E. coli12.5[6]
Derivative 12 6-bromo, 2-styrylB. subtilis32[7]
Derivative 13 6-nitro, 2-styrylB. subtilis16[7]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a common method for the synthesis of quinazolinone derivatives.

Materials:

  • Anthranilic acid

  • Appropriate acid chloride or anhydride

  • Primary amine

  • Pyridine (as a catalyst)

  • Glacial acetic acid or other suitable solvent

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Formation of the Benzoxazinone Intermediate:

    • Dissolve anthranilic acid in a suitable solvent such as pyridine.

    • Slowly add the desired acid chloride or anhydride to the solution at 0°C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acylanthranilic acid.

    • Filter the precipitate, wash with water, and dry.

    • Reflux the N-acylanthranilic acid in acetic anhydride for 2-3 hours to form the 2-substituted-4H-3,1-benzoxazin-4-one.

    • Remove the excess acetic anhydride under reduced pressure. The crude benzoxazinone can be used in the next step without further purification.

  • Formation of the Quinazolinone:

    • Dissolve the crude benzoxazinone intermediate in a high-boiling point solvent like glacial acetic acid or ethanol.

    • Add the desired primary amine to the solution.

    • Reflux the reaction mixture for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized quinazolinone derivatives

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each quinazolinone derivative in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Synthesized quinazolinone derivatives

  • Standard antibiotic as a positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compounds and Inoculum:

    • Prepare stock solutions of the quinazolinone derivatives and the standard antibiotic in a suitable solvent (e.g., DMSO).

    • Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution:

    • Dispense 100 µL of MHB into each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

    • The last well in each row should serve as a growth control (no compound). Also, include a sterility control (MHB only) and a positive control with the standard antibiotic.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the derivatization of the this compound (quinazolinone) core and the assessment of its biological activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation s1 Anthranilic Acid + Acid Chloride/Anhydride s2 Benzoxazinone Intermediate s1->s2 Acylation s3 Primary Amine Addition s2->s3 Ring Opening s4 Quinazolinone Derivative s3->s4 Cyclization s5 Purification (Recrystallization/ Chromatography) s4->s5 b1 Cytotoxicity Assay (e.g., MTT) s5->b1 Test Compound b2 Antimicrobial Assay (e.g., MIC) s5->b2 Test Compound b3 Data Analysis (IC50 / MIC determination) b1->b3 b2->b3

Caption: General workflow for the synthesis and biological evaluation of quinazolinone derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits Quinazolinone->Bcl2 Inhibits

Caption: Potential signaling pathways affected by cytotoxic quinazolinone derivatives.

sar_logic cluster_positions Key Positions for Derivatization cluster_substituents Substituent Effects Core Quinazolinone Core P2 Position 2 Core->P2 P3 Position 3 Core->P3 P68 Positions 6 & 8 Core->P68 S_P2 Alkyl/Aryl groups affect binding and steric hindrance P2->S_P2 S_P3 Substituted aryl rings modulate lipophilicity and receptor interactions P3->S_P3 S_P68 Electron-withdrawing groups (e.g., halogens, nitro) often enhance activity P68->S_P68 Activity Biological Activity (Cytotoxic/Antimicrobial) S_P2->Activity S_P3->Activity S_P68->Activity

References

Application Notes and Protocols for Cell Viability Assay with Pegamine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegamine, also known as vasicine, is a quinazoline alkaloid naturally found in the plant Peganum harmala.[1] Traditional medicine has utilized extracts from this plant for various purposes, and recent scientific studies have begun to investigate the cytotoxic and antiproliferative effects of its constituent alkaloids, including this compound, against cancer cells.[2][3] These studies suggest that alkaloids from Peganum harmala can inhibit the growth of various tumor cell lines.[2][3] Understanding the impact of this compound on cell viability is a critical step in evaluating its potential as a therapeutic agent.

This document provides detailed protocols for assessing the effects of this compound on cell viability using standard in vitro assays. It also summarizes available data on its efficacy and discusses the potential signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic effects of this compound (vasicine) and other alkaloids from Peganum harmala have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.[4]

Table 1: IC50 Values of Peganum harmala Alkaloids in Various Cancer Cell Lines

AlkaloidCell LineIC50 (µg/mL)Incubation Time
Peganine (Vasicine)Sp2/O-Ag14> 100Not Specified
Peganine (Vasicine)UCP-med carcinoma> 100Not Specified
Peganine (Vasicine)Med-mek carcinoma50Not Specified
Peganine (Vasicine)UCP-med sarcoma> 100Not Specified
HarmineSp2/O-Ag142.43Not Specified
HarmineUCP-med carcinoma18.39Not Specified
HarmineMed-mek carcinoma10.11Not Specified
HarmineUCP-med sarcoma12.50Not Specified
HarmalineHCT116/OXA29.948 hours
HarmineHCT116/OXA3.448 hours

Note: Data extracted from multiple sources.[3][5] Experimental conditions may vary between studies.

Signaling Pathways

The precise signaling pathway through which this compound induces cell death is still under investigation. However, studies on related alkaloids from Peganum harmala and other natural compounds with similar structures suggest the involvement of apoptotic pathways.

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis.[6] It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[6] Both pathways converge on the activation of caspases, which are proteases that execute the dismantling of the cell.[6]

Research on alkaloids from Peganum harmala suggests they can induce apoptosis by:

  • Modulating the Bcl-2 family of proteins: Studies on harmine have shown an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[5]

  • Activating Caspases: The apoptotic cascade often involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[7]

  • Influencing key signaling pathways: The PI3K/AKT pathway, which is crucial for cell survival and proliferation, has been shown to be inhibited by similar natural compounds, leading to apoptosis.[7]

Below is a generalized diagram of a potential apoptotic signaling pathway that may be influenced by this compound.

G Potential Apoptotic Signaling Pathway for this compound cluster_cell This compound This compound Cell Cancer Cell This compound->Cell Treatment PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) This compound->Bax Activates? PI3K_AKT->Bcl2 Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Potential mechanism of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for conducting a cell viability assay using the MTT method. This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (vasicine)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

G Experimental Workflow for MTT Assay A Cell Seeding (96-well plate) B Cell Adherence (24h incubation) A->B C This compound Treatment (Varying concentrations) B->C D Incubation (24-72h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Add Solubilization Solution F->G H Incubation (Overnight or until dissolved) G->H I Measure Absorbance (570 nm) H->I J Data Analysis (Calculate % viability and IC50) I->J

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells for control (cells with vehicle, e.g., DMSO) and blank (medium only).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Add 100 µL of medium with the vehicle to the control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The protocols and data presented in this document provide a framework for investigating the effects of this compound on cell viability. The evidence suggests that alkaloids from Peganum harmala, including this compound, possess cytotoxic properties against cancer cells, potentially through the induction of apoptosis. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways involved in this compound's mode of action to better evaluate its therapeutic potential.

References

Application of Polyethylene Glycol (PEG) in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Pegamine" in the context of neuroscience research did not yield specific results for a compound with that name. The vast body of relevant research focuses on Polyethylene Glycol (PEG) , a polyether compound with a wide range of applications in medicine and research. Therefore, these application notes and protocols will focus on the versatile applications of PEG in neuroscience, as it is likely the intended subject of interest.

Introduction

Polyethylene Glycol (PEG) is a biocompatible, water-soluble polymer that has garnered significant attention in neuroscience research for its unique properties. Its applications range from promoting the repair of damaged nerve cells to serving as a vehicle for drug delivery across the blood-brain barrier. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing PEG in their work.

Key Applications in Neuroscience

PEG's utility in neuroscience stems from several key properties:

  • Fusogenic Activity: PEG can induce the fusion of cell membranes, a property leveraged to repair damaged axons and create hybridoma cells.[1]

  • Biocompatibility and Low Immunogenicity: PEG is well-tolerated by the body, making it suitable for in vivo applications, including drug delivery and tissue engineering.[2]

  • Hydrophilicity and "Stealth" Properties: When attached to other molecules (PEGylation), PEG can increase their solubility, stability, and circulation time in the bloodstream, helping them evade the immune system.[3]

  • Tunable Physical Properties: PEG can be cross-linked to form hydrogels with varying stiffness and porosity, making them ideal scaffolds for neural tissue engineering.[2][4]

Application 1: Axonal Repair and Nerve Fusion

Principle and Mechanism

Following nerve injury, the membranes of severed axons are damaged, leading to an influx of calcium ions and subsequent Wallerian degeneration of the distal nerve segment.[1][5] PEG acts as a fusogen, facilitating the reconnection and sealing of these damaged membranes.[1] The proposed mechanism involves PEG's ability to dehydrate the local environment, bringing the lipid bilayers of the severed axon ends into close proximity and promoting their fusion.[2] This rapid restoration of axonal continuity can prevent or reduce Wallerian degeneration, leading to faster and more complete functional recovery.[5][6]

Quantitative Data Summary
Application AreaAnimal ModelPEG Concentration & MWKey Quantitative FindingsReference
Spinal Cord Injury Rat30% (w/v) PEG, 2000 MW, intravenousSignificantly decreased uptake of ethidium bromide (a marker of cell membrane damage) compared to injured controls.[7]
Spinal Cord Injury Guinea Pig50% (w/w) PEG, 400 or 1800 Da, topicalRestored compound action potential propagation through the lesion in 23 out of 25 treated animals within minutes.[8]
Peripheral Nerve Injury Rat50% (w/w) PEG, 3.35 kDa, topicalRestored axonal continuity within minutes and led to significant recovery of the Sciatic Functional Index within 2-6 weeks.[9]
Traumatic Brain Injury Rat30% (v/v) PEG, 2000 MW, intravenousAbolished the accumulation of β-amyloid precursor protein (a marker of axonal degeneration) in the thalamus.[10]
Corpus Callosum Transection Rat (ex vivo)50% (w/w) PEGRestored mean firing rate and peak amplitude of electrical signals across the transection site.[11]
Experimental Protocol: PEG-Mediated Axonal Fusion in a Rat Sciatic Nerve Injury Model

This protocol is a synthesis of methodologies described in the literature.[6][9][12]

Materials:

  • Adult Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for nerve exposure and transection

  • Microsutures (9-0 or 10-0 nylon)

  • Isotonic, calcium-free saline (e.g., Plasmalyte A)[6]

  • Hypotonic, calcium-free saline[6]

  • 1% Methylene Blue solution[5][6]

  • 50% (w/w) PEG solution (3.35 kDa) in sterile distilled water[9]

  • Isotonic, calcium-containing saline (e.g., Lactated Ringer's solution)[6]

  • Electrophysiology recording setup for compound action potentials (CAPs)

Procedure:

  • Anesthesia and Surgical Exposure: Anesthetize the rat and surgically expose the sciatic nerve.

  • Baseline Electrophysiology (Optional): Place stimulating and recording electrodes on the intact nerve to record baseline CAPs to confirm nerve viability.

  • Nerve Transection: Using sharp microscissors, completely transect the sciatic nerve.

  • Preparation of Nerve Ends:

    • Immediately irrigate the surgical site with isotonic, calcium-free saline to prevent premature sealing of the axonal ends.[12]

    • Trim the proximal and distal nerve stumps in hypotonic, calcium-free saline to create clean surfaces for fusion.[12]

  • Staining: Apply 1-2 drops of 1% methylene blue to the cut ends of the nerve to enhance visualization.[12]

  • Microsurgical Coaptation: Carefully bring the two nerve stumps into close apposition using epineurial microsutures.[12]

  • PEG Application:

    • Gently remove excess saline from the coaptation site.

    • Apply the 50% PEG solution directly to the coaptation site for 1-2 minutes.[9]

  • Irrigation and Stabilization: Thoroughly irrigate the repair site with isotonic, calcium-containing saline to remove the PEG and stabilize the fused membranes.[9][12]

  • Post-Fusion Electrophysiology: Record CAPs across the repair site to confirm successful axonal fusion.

  • Wound Closure and Recovery: Close the surgical incision in layers and allow the animal to recover.

  • Post-operative Assessment: Monitor functional recovery over time using methods such as the Sciatic Functional Index (SFI).

PEG_Fusion_Workflow start Start: Sciatic Nerve Injury Model expose Surgical Exposure of Sciatic Nerve start->expose transect Complete Nerve Transection expose->transect prepare Prepare Nerve Ends (Ca2+-free saline, trim stumps) transect->prepare suture Microsurgical Coaptation of Nerve Ends prepare->suture apply_peg Apply 50% PEG Solution (1-2 min) suture->apply_peg wash Irrigate with Ca2+-containing Saline apply_peg->wash close Wound Closure wash->close assess Post-operative Functional Assessment (e.g., SFI) close->assess end End assess->end

Figure 1: Experimental workflow for PEG-mediated axonal fusion.

Figure 2: Proposed mechanism of PEG-mediated axonal membrane fusion.

Application 2: Neuroprotection in Traumatic Brain and Spinal Cord Injury

Principle and Mechanism

In addition to direct axonal fusion, PEG has demonstrated neuroprotective effects in models of traumatic brain injury (TBI) and spinal cord injury (SCI).[7][13][14] The primary mechanism is believed to be the repair of compromised neuronal and glial cell membranes, which reduces the influx of neurotoxic substances and mitigates secondary injury cascades.[15][16] By sealing damaged membranes, PEG can reduce oxidative stress, inhibit apoptosis, and preserve mitochondrial function.[15][16][17]

Experimental Protocol: In Vivo Model of Traumatic Brain Injury with PEG Treatment

This protocol is based on a standardized head injury model in rats.[7][14][18]

Materials:

  • Adult Sprague-Dawley rats

  • Standardized weight-drop TBI device

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

  • 30% (v/v) PEG solution (2000 MW) in sterile saline[7]

  • Dye for assessing membrane integrity (e.g., Ethidium Bromide or Horseradish Peroxidase)

  • Histology and immunohistochemistry reagents

Procedure:

  • Anesthesia and TBI Induction: Anesthetize the rat and induce a severe TBI using a standardized weight-drop device.

  • PEG Administration: Immediately following the TBI, administer a single intravenous injection of the 30% PEG solution (e.g., 1 cc).[7] Control animals should receive an equivalent volume of sterile saline.

  • Membrane Integrity Assessment (Optional):

    • At a set time post-injury (e.g., 2 hours), inject a marker of membrane permeability, such as ethidium bromide (90 µM in 110 µL of sterile saline), into the lateral ventricle.[7]

    • Allow the marker to circulate for a defined period (e.g., 6 hours).

  • Tissue Collection and Analysis:

    • At a predetermined endpoint (e.g., 8 hours post-injury), euthanize the animals and perfuse the brains.

    • Collect brain tissue for analysis.

    • Quantify the uptake of the membrane integrity marker using fluorescence microscopy (for ethidium bromide) or enzymatic assays (for HRP).

    • Perform immunohistochemistry to assess markers of axonal injury (e.g., β-amyloid precursor protein) and apoptosis.

TBI_Workflow start Start: TBI Model tbi Induce Traumatic Brain Injury start->tbi treatment Administer PEG or Saline (i.v.) tbi->treatment dye_injection Inject Membrane Permeability Marker (e.g., Ethidium Bromide) treatment->dye_injection euthanasia Euthanize and Collect Brain Tissue dye_injection->euthanasia analysis Analyze Membrane Damage and Neuronal Injury Markers euthanasia->analysis end End analysis->end

Figure 3: Experimental workflow for assessing PEG's neuroprotective effects in a TBI model.

Application 3: PEG Hydrogels for Neural Tissue Engineering

Principle and Mechanism

PEG hydrogels are three-dimensional, water-swollen polymer networks that can serve as scaffolds to support the growth and differentiation of neural cells.[4][19][20] Their properties, such as stiffness, porosity, and degradability, can be tailored to mimic the native extracellular matrix of the nervous system.[2] These hydrogels can be used to encapsulate neural stem cells or progenitor cells, providing a supportive environment for their survival and differentiation into neurons and glia.[19] They can also be loaded with growth factors or other bioactive molecules to promote tissue regeneration.[4][21]

Experimental Protocol: Encapsulation of Neural Progenitor Cells in a PEG Hydrogel

This protocol provides a general framework for encapsulating cells in a photopolymerizable PEG hydrogel.[19][20]

Materials:

  • Neural progenitor cells (NPCs)

  • Cell culture medium

  • PEG-based hydrogel precursor solution (e.g., PEG-dimethacrylate)[4]

  • Photoinitiator (e.g., Irgacure 2959)

  • UV light source (365 nm)

  • Sterile molds for hydrogel formation

Procedure:

  • Cell Preparation: Culture and expand NPCs according to standard protocols. Harvest and resuspend the cells in a small volume of culture medium.

  • Hydrogel Precursor Preparation: Prepare the PEG hydrogel precursor solution by dissolving the PEG-dimethacrylate and photoinitiator in a biocompatible buffer or culture medium.

  • Cell Encapsulation:

    • Gently mix the NPC suspension with the hydrogel precursor solution to achieve the desired cell density.

    • Pipette the cell-laden precursor solution into sterile molds.

  • Photopolymerization: Expose the molds to UV light for a specific duration to initiate cross-linking and form the hydrogel. The exposure time will depend on the concentration of the photoinitiator and the desired hydrogel stiffness.

  • Hydrogel Culture:

    • Carefully remove the cell-laden hydrogels from the molds and place them in a culture dish with fresh medium.

    • Culture the hydrogels under standard conditions, changing the medium regularly.

  • Analysis: At various time points, analyze the encapsulated cells for viability, proliferation, and differentiation using techniques such as live/dead staining, immunocytochemistry for neural markers (e.g., β-tubulin III for neurons, GFAP for astrocytes), and qRT-PCR.[19]

Hydrogel_Workflow start Start: Neural Progenitor Cells prepare_cells Prepare NPC Suspension start->prepare_cells mix Mix NPCs with Precursor Solution prepare_cells->mix prepare_hydrogel Prepare PEG Precursor Solution with Photoinitiator prepare_hydrogel->mix mold Pipette Mixture into Molds mix->mold photopolymerize Expose to UV Light for Cross-linking mold->photopolymerize culture Culture Cell-Laden Hydrogels photopolymerize->culture analyze Analyze Cell Viability and Differentiation culture->analyze end End analyze->end

Figure 4: Workflow for neural progenitor cell encapsulation in PEG hydrogels.

Application 4: PEGylation for Brain Drug Delivery

Principle and Mechanism

The blood-brain barrier (BBB) is a major obstacle to delivering therapeutic agents to the central nervous system. PEGylation, the process of attaching PEG chains to drugs, proteins, or nanoparticles, is a strategy to overcome this barrier.[3][22] PEGylation can increase the circulation time of nanocarriers by helping them evade uptake by the reticuloendothelial system.[3] This prolonged circulation increases the probability of interaction with and transport across the BBB. PEG can also serve as a linker to attach targeting ligands that facilitate receptor-mediated transcytosis across the brain endothelium.[3]

Conceptual Signaling Pathway for PEGylated Nanoparticle Delivery

While PEG itself does not have a specific signaling pathway, it facilitates the delivery of therapeutic agents that can then interact with neuronal signaling pathways. The diagram below illustrates the conceptual pathway of a PEGylated nanoparticle delivering a neuroactive drug.

PEGylation_Delivery cluster_bloodstream Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma peg_np PEGylated Nanoparticle with Drug endothelial_cell Endothelial Cell peg_np->endothelial_cell Receptor-mediated Transcytosis neuron Neuron endothelial_cell->neuron Drug Release receptor Receptor neuron->receptor Drug Binding signaling Downstream Signaling receptor->signaling

Figure 5: Conceptual pathway of a PEGylated nanoparticle delivering a drug across the BBB.

Conclusion

Polyethylene Glycol is a remarkably versatile polymer with expanding applications in neuroscience research. From the micro-scale repair of individual axons to the macro-scale engineering of neural tissues and the systemic delivery of therapeutics to the brain, PEG offers a powerful set of tools for understanding and treating neurological disorders. The protocols and data presented here provide a foundation for researchers to explore the potential of PEG in their own investigations.

References

Pegamine (Vasicine) as an Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegamine, also known as vasicine, is a quinazoline alkaloid found in plants such as Peganum harmala and Adhatoda vasica. This molecule has garnered significant interest in the scientific community due to its diverse pharmacological activities, including its role as an enzyme inhibitor. Understanding the inhibitory profile of this compound is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive overview of this compound's enzyme inhibitory activities, detailed protocols for relevant assays, and a summary of the signaling pathways involved.

Enzyme Inhibitory Profile of this compound

This compound has been demonstrated to inhibit several key enzymes, playing a role in various physiological processes. Its primary targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), trypsin, and the proton pump H+/K+-ATPase.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound against its target enzymes is typically quantified by the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values is presented in the table below.

Enzyme TargetThis compound (Vasicine) IC50Reference
Acetylcholinesterase (AChE)3.24 ± 0.08 µM[1]
Butyrylcholinesterase (BChE)0.10 ± 0.00 µM[1]
Trypsin76 µg/mL[2]
H+/K+-ATPase73.47 µg/mL[3]

Signaling Pathways Modulated by this compound

The enzymatic inhibition by this compound leads to the modulation of critical signaling pathways. Understanding these pathways provides insight into the potential therapeutic applications and molecular mechanisms of this compound.

Cholinergic Signaling Pathway

By inhibiting AChE and BChE, this compound increases the concentration and duration of the neurotransmitter acetylcholine in the synaptic cleft.[4] This enhancement of cholinergic signaling is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease.[5][6]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh release ChAT Choline Acetyltransferase ChAT->ACh_vesicle synthesis Choline_uptake Choline Transporter Choline Choline Choline_uptake->Choline Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE AChE ACh->AChE hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR AChE->Choline products This compound This compound This compound->AChE inhibition Signal Signal Transduction AChR->Signal

Cholinergic signaling pathway and the inhibitory action of this compound.
Protease-Activated Receptor 2 (PAR-2) Signaling Pathway

Trypsin is a serine protease that activates Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor involved in inflammation and tissue repair.[7] By inhibiting trypsin, this compound can modulate PAR-2 signaling, which has implications for inflammatory conditions.

PAR2_Signaling Trypsin Trypsin PAR2 PAR-2 Trypsin->PAR2 activation This compound This compound This compound->Trypsin inhibition G_protein G-protein (Gq, G12/13) PAR2->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK1/2) PKC->MAPK Inflammation Inflammation & Tissue Repair MAPK->Inflammation

Trypsin-mediated PAR-2 signaling pathway and its inhibition by this compound.
Gastric Acid Secretion Pathway

The H+/K+-ATPase, or proton pump, is the final step in the secretion of gastric acid by parietal cells in the stomach.[8][9][10] this compound's inhibition of this enzyme can reduce gastric acid secretion, suggesting its potential use in treating acid-related gastrointestinal disorders.

Gastric_Acid_Secretion cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen H2O H₂O CA Carbonic Anhydrase H2O->CA CO2 CO₂ CO2->CA H2CO3 H₂CO₃ CA->H2CO3 H_ion H⁺ H2CO3->H_ion HCO3_ion HCO₃⁻ H2CO3->HCO3_ion HK_ATPase H⁺/K⁺-ATPase (Proton Pump) H_ion->HK_ATPase K_ion_in K⁺ HK_ATPase->K_ion_in H_ion_out H⁺ HK_ATPase->H_ion_out K_channel K⁺ Channel K_ion_out K⁺ K_channel->K_ion_out Cl_channel Cl⁻ Channel Cl_ion_out Cl⁻ Cl_channel->Cl_ion_out K_ion_in->K_channel Cl_ion_in Cl⁻ Cl_ion_in->Cl_channel HCl HCl (Gastric Acid) H_ion_out->HCl K_ion_out->HK_ATPase Cl_ion_out->HCl This compound This compound This compound->HK_ATPase inhibition

Gastric acid secretion pathway and the inhibitory role of this compound.

Experimental Protocols

Detailed protocols for assessing the inhibitory activity of this compound against its target enzymes are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman.

Workflow:

AChE_BChE_Workflow Prepare_Reagents Prepare Reagents: - AChE/BChE enzyme solution - this compound solutions (various conc.) - DTNB solution - ATChI/BTChI substrate solution Incubate_Enzyme_Inhibitor Incubate Enzyme and this compound: - Add enzyme and this compound to microplate wells - Incubate for 15 min at 25°C Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate_DTNB Initiate Reaction: - Add substrate (ATChI or BTChI) and DTNB Incubate_Enzyme_Inhibitor->Add_Substrate_DTNB Measure_Absorbance Measure Absorbance: - Read absorbance at 412 nm kinetically Add_Substrate_DTNB->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Workflow for AChE/BChE inhibition assay.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)

  • This compound (Vasicine)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE or BChE in Tris-HCl buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tris-HCl buffer.

    • Prepare a 10 mM solution of DTNB in Tris-HCl buffer.

    • Prepare a 10 mM solution of ATChI or BTChI in Tris-HCl buffer.

  • Assay in 96-well plate:

    • Add 20 µL of different concentrations of this compound solution to the wells.

    • Add 140 µL of Tris-HCl buffer.

    • Add 20 µL of DTNB solution.

    • Add 20 µL of AChE or BChE solution.

    • Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of ATChI or BTChI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each this compound concentration compared to the control (without inhibitor).

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Trypsin Inhibition Assay

This protocol measures the inhibition of trypsin's ability to hydrolyze a synthetic substrate.

Workflow:

Trypsin_Workflow Prepare_Solutions Prepare Solutions: - Trypsin solution - this compound solutions (various conc.) - BAPNA substrate solution Preincubate Pre-incubate Trypsin and this compound: - Mix trypsin and this compound solutions - Incubate for 15 min at 37°C Prepare_Solutions->Preincubate Start_Reaction Initiate Reaction: - Add BAPNA substrate Preincubate->Start_Reaction Incubate_Reaction Incubate Reaction Mixture: - Incubate for 30 min at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction: - Add acetic acid Incubate_Reaction->Stop_Reaction Read_Absorbance Measure Absorbance: - Read at 410 nm Stop_Reaction->Read_Absorbance Calculate Calculate % Inhibition and IC50 Read_Absorbance->Calculate

Workflow for trypsin inhibition assay.

Materials:

  • Trypsin (from bovine pancreas)

  • This compound (Vasicine)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • 30% Acetic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl.

    • Prepare a stock solution of this compound and serial dilutions in Tris-HCl buffer.

    • Prepare a stock solution of BAPNA in DMSO.

  • Assay in 96-well plate:

    • Add 100 µL of Tris-HCl buffer to each well.

    • Add 20 µL of different concentrations of this compound solution.

    • Add 20 µL of trypsin solution.

    • Incubate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of BAPNA solution to each well to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 30% acetic acid.

    • Measure the absorbance at 410 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by plotting percentage inhibition against this compound concentration.

H+/K+-ATPase Inhibition Assay

This assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis by H+/K+-ATPase.

Workflow:

HKATPase_Workflow Prepare_Enzyme_Inhibitor Prepare Enzyme and Inhibitor: - Isolate H⁺/K⁺-ATPase rich microsomes - Prepare this compound solutions Preincubate_Mixture Pre-incubate Enzyme and this compound: - Mix enzyme and this compound - Incubate for 60 min at 37°C Prepare_Enzyme_Inhibitor->Preincubate_Mixture Initiate_Hydrolysis Initiate Reaction: - Add ATP to start ATP hydrolysis Preincubate_Mixture->Initiate_Hydrolysis Incubate_Hydrolysis Incubate Reaction: - Incubate for 30 min at 37°C Initiate_Hydrolysis->Incubate_Hydrolysis Stop_Reaction Stop Reaction: - Add ice-cold trichloroacetic acid Incubate_Hydrolysis->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi): - Use a colorimetric method (e.g., Fiske-Subbarow) - Read absorbance at 660 nm Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Pi->Calculate_Inhibition

Workflow for H+/K+-ATPase inhibition assay.

Materials:

  • H+/K+-ATPase enriched microsomes (e.g., from hog gastric mucosa)

  • This compound (Vasicine)

  • ATP

  • Tris-HCl buffer (40 mM, pH 7.4)

  • MgCl2

  • KCl

  • Reagents for phosphate determination (e.g., ammonium molybdate, Fiske-Subbarow reagent)

  • Trichloroacetic acid (TCA)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare H+/K+-ATPase enriched microsomes from a suitable source.

    • Prepare a stock solution of this compound and serial dilutions.

  • Pre-incubation:

    • In a reaction tube, mix the enzyme preparation with different concentrations of this compound.

    • Pre-incubate the mixture at 37°C for 60 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding ATP, MgCl2, and KCl to the pre-incubated mixture. The final reaction volume should be standardized.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding ice-cold TCA.

  • Phosphate Determination:

    • Centrifuge the tubes to pellet the protein.

    • Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method, measuring the absorbance at 660 nm.

  • Data Analysis:

    • Calculate the percentage of H+/K+-ATPase inhibition for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Conclusion

This compound (vasicine) exhibits a multi-target inhibitory profile against enzymes crucial in neurotransmission, inflammation, and gastric acid secretion. The provided protocols offer a foundation for researchers to investigate and characterize the enzyme inhibitory properties of this compound and its analogs. Further exploration of these inhibitory activities will be vital in elucidating the full therapeutic potential of this natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Pegamine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Pegamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this compound for in vivo experiments, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is known to have low aqueous solubility. The available data indicates its solubility in dimethyl sulfoxide (DMSO) is 6.25 mg/mL (30.6 mM), and sonication is recommended to aid dissolution.[1]

Q2: Why is improving this compound's solubility crucial for in vivo studies?

A2: For in vivo studies, it is essential that this compound is in a soluble form to ensure its bioavailability upon administration. Poor solubility can lead to inaccurate and unreliable results in pharmacokinetic and pharmacodynamic studies.

Q3: What are the common strategies to improve the solubility of poorly soluble drugs like this compound?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. These include pH adjustment (salt formation), the use of co-solvents, surfactants, cyclodextrins, solid dispersions, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[2][3][4] Particle size reduction to create nanoparticles is another effective approach.[5]

Q4: Are there any specific formulation strategies that have been successful for compounds similar to this compound?

A4: Yes, for quinazolinone derivatives, which are structurally related to this compound, the use of solid dispersions with polymers like Polaxamer 407 has been shown to improve solubility for in vivo studies.[2] Additionally, for alkaloids from Peganum harmala, the plant source of this compound, extraction with acidified water suggests that salt formation is a viable method to enhance solubility.[6]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when preparing for injection.
  • Possible Cause: The aqueous component of your vehicle is too high, causing the poorly water-soluble this compound to crash out.

  • Troubleshooting Steps:

    • Increase the concentration of the organic co-solvent: Gradually increase the percentage of DMSO, ethanol, or polyethylene glycol (PEG) in your formulation.

    • Try a different co-solvent system: A combination of co-solvents can sometimes maintain solubility more effectively than a single one.

    • Consider a surfactant: Adding a small amount of a biocompatible surfactant like Tween 80 or Cremophor EL can help to keep this compound in solution.

    • pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle might increase its solubility. For basic compounds, a lower pH is generally favorable.

Issue 2: Inconsistent results in animal studies despite using a clear solution.
  • Possible Cause: Although the initial formulation is a clear solution, this compound may be precipitating at the injection site upon contact with physiological fluids.

  • Troubleshooting Steps:

    • Prepare a solid dispersion: Dispersing this compound in a polymer matrix can enhance its dissolution rate and prevent precipitation upon administration.

    • Use a cyclodextrin-based formulation: Cyclodextrins can form inclusion complexes with this compound, increasing its solubility and stability in aqueous environments.

    • Explore lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble drugs by forming a microemulsion in the gastrointestinal tract.

Data Presentation

Table 1: Known Solubility of this compound

SolventSolubilityConcentration (mM)Notes
DMSO6.25 mg/mL30.6Sonication recommended[1]

Table 2: Hypothetical Solubility Enhancement of this compound using Co-solvents

Vehicle CompositionPredicted this compound Solubility
10% DMSO in SalineLow
30% PEG 400 in SalineModerate
10% DMSO, 40% PEG 400, 50% SalineHigher
5% Tween 80 in 10% Ethanol/SalineModerate to High

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method
  • Materials: this compound, a suitable polymer carrier (e.g., Polaxamer 407, PVP K30), a volatile organic solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve both this compound and the polymer carrier in the organic solvent. A common starting ratio is 1:4 (drug to polymer).

    • Stir the solution until both components are fully dissolved.

    • Evaporate the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.

    • The resulting solid film is the solid dispersion. Scrape the film and grind it into a fine powder.

    • The powder can then be suspended in a suitable aqueous vehicle for administration.

Protocol 2: pH Adjustment for Solubility Enhancement (Salt Formation)
  • Materials: this compound, dilute hydrochloric acid (HCl) or other pharmaceutically acceptable acids, aqueous vehicle (e.g., saline).

  • Procedure:

    • Suspend this compound in the aqueous vehicle.

    • While stirring, slowly add the dilute acid dropwise.

    • Monitor the pH and observe for dissolution of the this compound.

    • Continue adding acid until the this compound is fully dissolved or until the desired pH is reached. Be cautious not to use a pH that is too low for the intended route of administration.

    • The final solution contains the salt form of this compound, which may have improved aqueous solubility.

Mandatory Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategies cluster_evaluation Evaluation start Poorly Soluble this compound cosolvents Co-solvent Systems start->cosolvents Select Strategy ph_adjust pH Adjustment (Salt Formation) start->ph_adjust Select Strategy solid_disp Solid Dispersions start->solid_disp Select Strategy other Other Techniques (e.g., SEDDS, Nanoparticles) start->other Select Strategy sol_test Solubility Testing cosolvents->sol_test ph_adjust->sol_test solid_disp->sol_test other->sol_test stability Stability Assessment sol_test->stability Optimized Formulation in_vivo In Vivo Study stability->in_vivo Stable Formulation signal_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression ligand Growth Factor ligand->receptor This compound This compound (Hypothetical Inhibitor) This compound->receptor Inhibition

References

Technical Support Center: Pegamine Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "Pegamine" in aqueous solutions. The term "this compound" can refer to two distinct substances: the natural alkaloid this compound found in plants of the Peganum genus, and more commonly in biopharmaceutical research, a shorthand for PEG-amine (Polyethylene Glycol with a terminal amine group), used in PEGylation. This guide addresses stability considerations for both, with a focus on PEG-amine due to its widespread use in research and drug development.

Section 1: PEG-amine Stability

Polyethylene glycol (PEG) is widely used to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules through a process called PEGylation.[1][2] However, the stability of PEG-amine itself in aqueous solutions can be influenced by several factors.

FAQs on PEG-amine Stability

Q1: What are the primary degradation pathways for PEG-amine in aqueous solutions?

A1: The primary degradation pathways for PEG-amine in aqueous solutions are hydrolysis and oxidation.[3][4][5]

  • Hydrolysis: The ether bonds in the PEG backbone are generally stable to hydrolysis. However, if the PEG-amine is part of a larger conjugate, ester or amide linkages used for drug attachment can be susceptible to hydrolysis, especially at non-neutral pH.[3][6]

  • Oxidation: The polyethylene glycol chain is susceptible to oxidative degradation, which can be initiated by heat, light, transition metals, and reactive oxygen species (ROS).[4][5] This process can lead to chain scission, resulting in the formation of impurities such as formaldehyde and formic acid.[4]

Q2: What factors can influence the stability of my PEG-amine solution?

A2: Several factors can impact the stability of PEG-amine solutions:

  • pH: Extreme pH values can accelerate the hydrolysis of linker chemistries used in PEGylated conjugates.[6]

  • Temperature: Elevated temperatures can increase the rate of both hydrolytic and oxidative degradation.[6] For long-term storage, it is recommended to store PEG-amine solutions at -20°C or lower.[7]

  • Presence of Metal Ions: Transition metal ions can catalyze oxidative degradation of the PEG chain.[4]

  • Light Exposure: Exposure to UV light can also promote the formation of reactive oxygen species and lead to oxidative degradation.

  • Oxygen Content: The presence of dissolved oxygen can contribute to oxidative degradation.[4]

  • Buffer Composition: Buffers containing primary amines (e.g., Tris) can compete with the intended reaction of amine-reactive PEGs.[8] It is advisable to use non-amine-containing buffers such as PBS, HEPES, or borate buffers.[8]

Q3: How should I properly store my PEG-amine powder and aqueous solutions?

A3: Proper storage is crucial for maintaining the stability of PEG-amine.

  • Powder: PEG-amine in its solid form should be stored at low temperatures, typically -20°C, for long-term stability.[7][9]

  • Aqueous Solutions: Stock solutions should be prepared in a suitable buffer (e.g., PBS at pH 7.4) and stored frozen at -20°C or -80°C.[7][9] Avoid repeated freeze-thaw cycles.[10][11] For short-term storage of a few days, refrigeration at 2-8°C may be acceptable for some applications, but long-term storage at these temperatures is not recommended.

Troubleshooting Guide for PEG-amine Instability
Observed Issue Potential Cause Troubleshooting Steps
Loss of biological activity of PEGylated conjugate Degradation of the PEG linker or the conjugated molecule.1. Analyze the integrity of the conjugate using SDS-PAGE or size-exclusion chromatography (SEC). 2. Assess the stability of the unconjugated molecule under the same conditions. 3. If using a hydrolytically labile linker, consider adjusting the pH of the solution to be closer to neutral.
Appearance of unexpected peaks in HPLC analysis Oxidative degradation of the PEG chain.1. De-gas buffers to remove dissolved oxygen. 2. Consider adding a chelating agent like EDTA to scavenge trace metal ions. 3. Protect solutions from light by using amber vials or wrapping containers in foil.
Precipitation or aggregation of PEG-amine solution Poor solubility, incorrect buffer, or degradation leading to insoluble byproducts.1. Ensure the PEG-amine is fully dissolved; sonication may be helpful.[9] 2. Verify that the buffer pH and composition are appropriate. 3. Filter the solution through a 0.22 µm filter to remove any particulates.
Inconsistent results in conjugation reactions Degradation of the amine-reactive PEG.1. Use freshly prepared PEG-amine solutions for conjugation. 2. Avoid using buffers that contain primary amines.[8] 3. Confirm the reactivity of the PEG-amine using a small-scale test reaction.
Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable PEG-amine Stock Solution

  • Allow the PEG-amine powder to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of PEG-amine in a sterile, RNase/DNase-free tube.

  • Add the appropriate volume of a sterile, non-amine-containing buffer (e.g., 1X PBS, pH 7.4).

  • Vortex briefly to mix. If the PEG-amine is difficult to dissolve, sonication in a water bath for a few minutes can be beneficial.[9]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[10][11]

  • Store the aliquots at -20°C or -80°C for long-term storage.[9]

Protocol 2: Accelerated Stability Study of a PEGylated Protein

  • Prepare the PEGylated protein in the desired aqueous buffer formulation.

  • Divide the sample into several aliquots.

  • Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove an aliquot from each temperature condition.

  • Analyze the samples for degradation using appropriate analytical techniques such as:

    • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): To detect aggregation or fragmentation.

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize changes in molecular weight.

    • Mass Spectrometry (MS): To identify degradation products.

  • Compare the results over time and across different temperature conditions to assess the stability of the PEGylated protein.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for PEG-amine

Form Storage Temperature Duration Reference
Powder-20°CUp to 3 years[9]
In Solvent (e.g., DMSO)-80°CUp to 1 year[9]
Aqueous Solution-20°C to -80°CLong-term[7]

Table 2: Factors Influencing PEG-amine Stability and Mitigation Strategies

Factor Effect on Stability Mitigation Strategy
High TemperatureIncreases degradation rateStore at recommended low temperatures.
Extreme pHCan hydrolyze linkersMaintain pH between 6.5 and 8.5 for most applications.
OxygenPromotes oxidationUse degassed buffers; store under inert gas (e.g., argon).
Metal IonsCatalyze oxidationUse high-purity water and reagents; consider adding a chelator like EDTA.
LightCan induce photo-oxidationProtect solutions from light using amber vials or foil.

Diagrams

PEGA PEG-amine in Aqueous Solution Hydrolysis Hydrolysis PEGA->Hydrolysis Extreme pH Oxidation Oxidation PEGA->Oxidation O₂, Metal Ions, Light, Heat Degradation Degradation Products (e.g., chain scission, formaldehyde) Hydrolysis->Degradation Oxidation->Degradation

Caption: Primary degradation pathways for PEG-amine in aqueous solutions.

Start Start: PEG-amine Stability Issue Observed CheckStorage Review Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckFormulation Examine Formulation (pH, Buffer, Excipients) CheckStorage->CheckFormulation Storage OK Reformulate Reformulate Solution (Adjust pH, Add Stabilizers) CheckStorage->Reformulate Storage Incorrect Analytical Perform Analytical Characterization (HPLC, SDS-PAGE, MS) CheckFormulation->Analytical Formulation OK CheckFormulation->Reformulate Formulation Issue Analytical->Reformulate Degradation Confirmed End End: Stability Issue Resolved Analytical->End No Degradation Detected (Investigate other causes) Reformulate->End

Caption: Troubleshooting workflow for PEG-amine stability issues.

Section 2: Natural Product this compound Stability

This compound is a quinazolinone alkaloid that can be isolated from plants such as Peganum harmala.[9] There is limited specific information available in the public domain regarding the comprehensive stability profile of this compound in aqueous solutions. However, general principles for handling natural product compounds in solution should be followed.

FAQs on Natural Product this compound Stability

Q1: What are the likely stability issues for this compound in an aqueous solution?

A1: Like many natural products with complex structures, this compound may be susceptible to hydrolysis, oxidation, and photodegradation in aqueous solutions. The quinazolinone core may be subject to hydrolytic cleavage under certain pH conditions.

Q2: How should I prepare and store solutions of natural this compound?

A2: It is generally recommended to prepare stock solutions of natural products in a non-aqueous solvent in which they are highly soluble, such as DMSO.[9] These stock solutions can then be diluted into aqueous buffers for experiments.

  • Stock Solution: Prepare a concentrated stock in DMSO and store it at -20°C or -80°C.[9]

  • Working Solution: Dilute the stock solution into your aqueous experimental buffer immediately before use. Avoid prolonged storage of dilute aqueous solutions.

Troubleshooting Guide for Natural this compound Instability
Observed Issue Potential Cause Troubleshooting Steps
Loss of compound activity Degradation in aqueous buffer.1. Prepare fresh dilutions for each experiment. 2. Minimize the time the compound is in the aqueous buffer before the assay. 3. Conduct a time-course experiment to assess how quickly the activity is lost in the aqueous buffer.
Precipitation upon dilution Poor aqueous solubility.1. Decrease the final concentration of this compound in the aqueous solution. 2. Increase the percentage of co-solvent (e.g., DMSO) if permissible for the experiment, but be mindful of solvent toxicity in cell-based assays. 3. Investigate the use of solubility enhancers if appropriate for the application.

This technical support guide is intended to provide general advice. Specific stability will depend on the exact molecular structure, formulation, and experimental conditions. It is always recommended to perform stability studies for your specific molecule and formulation.

References

Technical Support Center: Preventing Pegamine Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pegamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of this compound in cell culture media, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective small molecule inhibitor of the novel kinase XYZ, which is a critical component of the Ras-Raf-MEK-ERK signaling pathway. By inhibiting kinase XYZ, this compound effectively blocks downstream signaling, leading to a reduction in cell proliferation and survival. This makes it a compound of interest in oncology research.

Q2: What are the common causes of this compound precipitation in cell culture media?

A2: Precipitation of small molecules like this compound in cell culture media is a frequent issue that can arise from several factors:

  • High Concentration : Exceeding the solubility limit of this compound in the specific medium.[1]

  • Improper Dilution : Adding the concentrated this compound stock solution directly to the media without proper mixing can create localized high concentrations, causing the compound to crash out of solution.[1]

  • Temperature Shock : Introducing a cold, concentrated stock solution to warm media can decrease its solubility.[2]

  • pH Shifts : Although cell culture media are buffered, the metabolic activity of cells can cause slight pH changes that may affect the solubility of pH-sensitive compounds.[3]

  • Media Components : Interactions with salts, proteins, and other components in the media can impact this compound's solubility.[3]

Q3: How should I prepare my this compound stock solution to minimize precipitation?

A3: Proper preparation of the stock solution is crucial. It is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[4] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should not exceed 0.5%.[6] However, for most cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[6][7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[7]

Q5: Can the type of cell culture medium or the presence of serum affect this compound's solubility?

A5: Yes, both can have a significant impact. Different media formulations have varying concentrations of salts and amino acids that can influence solubility.[3] Serum proteins can sometimes bind to small molecules, which may either help to solubilize them or, in some cases, lead to aggregation.[7] If you suspect serum is contributing to precipitation, you could test a lower serum concentration or a serum-free medium.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon addition to my cell culture medium.

This guide provides a systematic approach to diagnose and resolve this common problem.

Diagram: Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock check_dilution Review Dilution Method check_stock->check_dilution Stock OK adjust_protocol Adjust Experimental Protocol check_stock->adjust_protocol Stock Issue check_media Assess Media Conditions (Temp, pH, Serum) check_dilution->check_media Dilution OK check_dilution->adjust_protocol Dilution Issue solubility_test Perform Kinetic Solubility Assay check_media->solubility_test Media OK check_media->adjust_protocol Media Issue solubility_test->adjust_protocol success Problem Resolved adjust_protocol->success fail Consult Technical Support adjust_protocol->fail Still Precipitates

Caption: A step-by-step workflow for addressing this compound precipitation.

Troubleshooting Steps
Potential Cause Recommended Solution
Stock Solution Issue Ensure your this compound stock solution is fully dissolved in 100% DMSO and has not been subjected to excessive freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
Improper Dilution Technique Pre-warm the cell culture medium to 37°C before adding the this compound stock.[3] Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[8] Avoid adding a large volume of cold stock to the warm medium.
Final Concentration Too High The desired final concentration of this compound may be above its solubility limit in your specific cell culture medium. Determine the kinetic solubility of this compound using the protocol provided below.[8] You may need to lower the final concentration used in your experiments.
Media Components and pH The composition of your media, including serum concentration and pH, can affect solubility.[3] Consider testing the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the cause.[8] Ensure your media is properly buffered for your incubator's CO2 concentration.[3]
Solvent Concentration Ensure the final DMSO concentration in your media is as low as possible (ideally ≤ 0.1%) and is non-toxic to your cells.[6][7]

Quantitative Data

Table 1: Influence of pH and Serum on this compound Solubility
Condition ID Buffer/Medium Serum (%) pH Max Soluble Concentration (µM) Observation
A-1PBS07.450Clear solution
A-2PBS06.835Precipitation at >40 µM
B-1DMEM107.475Clear solution
B-2DMEM07.460Slight haze at >65 µM
C-1RPMI-1640107.270Clear solution

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate Mass : Determine the mass of this compound required to prepare a 10 mM stock solution in your desired volume of 100% DMSO.

  • Weigh Compound : Accurately weigh the solid this compound into a sterile, chemically resistant vial.

  • Add Solvent : Add the calculated volume of 100% DMSO to the vial.

  • Dissolve : Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[4]

  • Aliquot and Store : Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Kinetic Solubility Assay in a 96-Well Plate

This assay will help determine the maximum concentration of this compound that remains in solution under your specific experimental conditions.[8]

  • Prepare Serial Dilutions : Prepare a 2-fold serial dilution series of your this compound stock solution (e.g., from 10 mM down to 0.156 mM) in 100% DMSO.

  • Add to Plate : In a clear 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.

  • Add Compound : Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the media-containing plate. This will create a final DMSO concentration of 1%. Be sure to include a negative control (medium with 1% DMSO only).[8]

  • Incubate : Cover the plate and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2, 8, or 24 hours).

  • Assess Precipitation : Visually inspect each well for any signs of precipitation (e.g., cloudiness, crystals, or sediment). You can also use a plate reader to measure light scattering at a wavelength such as 620 nm. The highest concentration that remains clear is your kinetic solubility limit.

Signaling Pathway

Diagram: Simplified this compound Signaling Pathway

G cluster_0 Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Kinase XYZ Kinase XYZ Raf->Kinase XYZ MEK MEK Kinase XYZ->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->Kinase XYZ

Caption: this compound inhibits Kinase XYZ in the Ras-Raf-MEK-ERK pathway.

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The drug "Pegamine" is not a recognized anti-cancer agent in scientific literature. This guide uses "this compound" as a placeholder for a hypothetical targeted therapy, such as a tyrosine kinase inhibitor (TKI). The principles, troubleshooting steps, and protocols described are based on established mechanisms of drug resistance observed with various targeted cancer therapies.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons my cancer cells have stopped responding to this compound?

A: Acquired resistance to a targeted therapy like this compound can occur through several mechanisms. The most common reasons include:

  • On-Target Alterations: The cancer cells may have developed new mutations in the gene that this compound targets. These mutations can prevent the drug from binding effectively.[1][2]

  • Bypass Pathway Activation: The cells can activate other signaling pathways to circumvent their dependency on the pathway that this compound inhibits.[3][4][5] Common "bypass" pathways include the activation of receptor tyrosine kinases like MET or AXL.[4][6]

  • Increased Drug Efflux: Cancer cells can increase the production of proteins called efflux pumps (like P-glycoprotein), which actively remove this compound from the cell, lowering its effective concentration.[7][8]

  • Phenotypic Changes: Cells may undergo fundamental changes, such as epithelial-to-mesenchymal transition (EMT), making them less reliant on the original target of this compound.[6][7]

Q2: How can I confirm that my cell line has truly developed resistance?

A: The gold standard for confirming resistance is to demonstrate a significant shift in the half-maximal inhibitory concentration (IC50). You can do this by performing a cell viability assay (e.g., MTT, CellTiter-Glo) on both your parental (sensitive) cell line and the suspected resistant line. A resistant line will require a much higher concentration of this compound to achieve 50% cell death. An increase in IC50 of 3- to 10-fold or more is typically considered evidence of acquired resistance.[9]

Q3: My IC50 values for this compound are inconsistent between experiments. Why?

A: IC50 values can be highly sensitive to experimental conditions.[10][11] Common causes for inconsistency include:

  • Cell Seeding Density: The initial number of cells plated can significantly alter the apparent IC50.[10][11]

  • Assay Duration: The length of time cells are exposed to the drug can affect the outcome.[12]

  • Reagent Variability: Differences in media, serum batches, or the drug itself can cause variations.

  • Cell Health and Passage Number: Using cells that are unhealthy or have been in culture for too long can lead to unreliable results.

Always standardize your protocols, including seeding density, drug exposure time, and cell passage number, to ensure reproducibility.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and investigating this compound resistance in your cell culture model.

Problem 1: Initial experiment shows a high IC50 value in a supposedly sensitive cell line.
Possible Cause Troubleshooting Step
Intrinsic Resistance Review literature to confirm if your cell line is known to be sensitive to this class of drug. Test this compound on a different, validated sensitive cell line to serve as a positive control.[13]
Incorrect Drug Concentration Verify the calculations for your stock solution and serial dilutions. Use a freshly prepared and validated batch of this compound if possible.
Cell Culture Contamination Check your cell culture for any signs of microbial (bacterial, fungal, or mycoplasma) contamination, which can significantly alter drug response.
Suboptimal Assay Conditions Optimize cell seeding density and drug incubation time. An assay that is too short may not allow enough time for the drug to take effect.
Problem 2: Previously sensitive cells are now growing in the presence of this compound.

This suggests the development of acquired resistance. The following workflow can help you identify the underlying mechanism.

G cluster_0 Phase 1: Confirm Resistance cluster_1 Phase 2: Investigate Mechanism cluster_2 Phase 3: Overcome Resistance Confirm Confirm Resistance: Perform IC50 Assay Parental Parental (Sensitive) Cells Compare Compare IC50 Values Parental->Compare Resistant Suspected Resistant Cells Resistant->Compare IsResistant Significant IC50 Shift? Compare->IsResistant Investigate Investigate Mechanism IsResistant->Investigate Yes Recheck Re-evaluate Culture Conditions (Contamination, Drug Potency) IsResistant->Recheck No Western Western Blot: Check for Bypass Pathway Activation (e.g., p-MET, p-AKT, p-ERK) Investigate->Western qPCR qRT-PCR: Check for Upregulation of ABC Efflux Pumps (e.g., ABCB1) Investigate->qPCR Sequencing Sequencing: Check for Mutations in this compound's Target Gene Investigate->Sequencing Bypass_Result Bypass Pathway Activated? Western->Bypass_Result Efflux_Result Efflux Pump Upregulated? qPCR->Efflux_Result Mutation_Result Target Gene Mutated? Sequencing->Mutation_Result ComboTx Strategy: Combination Therapy (this compound + Bypass Inhibitor) Bypass_Result->ComboTx Yes EffluxTx Strategy: Add Efflux Pump Inhibitor Efflux_Result->EffluxTx Yes NextGenTx Strategy: Switch to Next-Generation Inhibitor Mutation_Result->NextGenTx Yes

Caption: Troubleshooting workflow for acquired this compound resistance.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

This table illustrates a typical shift in IC50 values upon the development of resistance. The Resistance Index (RI) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).

Cell LineParental/ResistantThis compound IC50 (nM)Resistance Index (RI)
MCF-7 Parental15.2 ± 2.1-
MCF-7/PEG-R Resistant245.8 ± 18.516.2
A549 Parental28.5 ± 3.5-
A549/PEG-R Resistant412.3 ± 31.714.5
Table 2: Example Western Blot and qRT-PCR Data Summary

This table summarizes hypothetical data from experiments aimed at identifying the resistance mechanism in the A549/PEG-R cell line.

Analysis Type Target Analyte Parental (A549) Resistant (A549/PEG-R) Interpretation
Western Blot Phospho-MET (p-MET)Low/UndetectableHighActivation of MET bypass pathway
Western Blot Total METBaselineHighMET gene amplification/overexpression
Western Blot Phospho-AKT (p-AKT)LowHighDownstream activation of PI3K/AKT pathway
qRT-PCR ABCB1 (MDR1) mRNA1.0 (normalized)1.2 (fold change)No significant change in efflux pump expression

Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure.[9][14][15]

  • Determine Initial IC50: First, perform a dose-response assay to accurately determine the IC50 of this compound in your parental cell line.[14]

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.

  • Dose Escalation: Once the cells resume a normal growth rate (typically after 1-2 weeks), passage them and double the concentration of this compound.

  • Repeat: Continue this process of gradual dose escalation. If cells exhibit significant death, maintain them at the current concentration until they recover. The entire process can take 3-6 months.

  • Stabilize: Once cells can proliferate in a high concentration of this compound (e.g., 10-20x the parental IC50), maintain them in this medium for several passages to ensure the resistance phenotype is stable.

  • Characterize: Confirm the new, higher IC50 and bank the resistant cell line for future experiments.

G start Parental Cell Line ic50 1. Determine Parental IC50 start->ic50 culture1 2. Culture cells in low-dose this compound (IC10 - IC20) ic50->culture1 check_growth Cells resume normal growth? culture1->check_growth check_growth->culture1 No (Maintain) double_dose 3. Double this compound Concentration check_growth->double_dose Yes stabilize 4. Stabilize at high concentration (>10x Parental IC50) check_growth->stabilize Target Dose Reached double_dose->check_growth characterize 5. Characterize new IC50 & Bank Cells stabilize->characterize finish Resistant Cell Line characterize->finish

Caption: Workflow for generating a drug-resistant cell line.
Protocol 2: Western Blot for Bypass Pathway Activation

This protocol outlines the steps to detect changes in protein phosphorylation, a hallmark of bypass signaling.[16][17]

  • Sample Preparation: Grow parental and resistant cells to 70-80% confluency. For a proper comparison, you may starve cells overnight and then treat parental cells with a high dose of this compound for a short period (e.g., 2-4 hours) before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[18][19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Protocol 3: qRT-PCR for ABC Transporter Expression

This protocol is used to measure changes in the mRNA levels of drug efflux pumps.[20][21]

  • RNA Extraction: Grow parental and resistant cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits). Ensure RNA quality and integrity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green or TaqMan-based master mix.[21] Include primers specific for your target gene (e.g., ABCB1/MDR1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Run qPCR: Perform the reaction in a real-time PCR machine.

  • Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method. A fold change greater than 2 in the resistant cells compared to the parental cells is often considered significant.

Visualizing Resistance Mechanisms

Bypass Signaling Pathway Activation

The diagram below illustrates how the activation of the MET receptor tyrosine kinase can provide a "bypass" route for downstream signaling (e.g., to the PI3K/AKT pathway) when the primary oncogenic driver (e.g., EGFR) is blocked by a targeted drug like this compound.[3][4][22]

G cluster_0 Sensitive Cell cluster_1 Resistant Cell EGFR_S Oncogenic Driver (e.g., EGFR) PI3K_S PI3K/AKT Pathway EGFR_S->PI3K_S Activates Pegamine_S This compound Pegamine_S->EGFR_S Inhibits Prolif_S Proliferation/ Survival PI3K_S->Prolif_S MET_S MET Receptor (Inactive) EGFR_R Oncogenic Driver (e.g., EGFR) Pegamine_R This compound Pegamine_R->EGFR_R Inhibits PI3K_R PI3K/AKT Pathway Prolif_R Proliferation/ Survival PI3K_R->Prolif_R MET_R MET Receptor (Amplified/Activated) MET_R->PI3K_R Bypass Activation

Caption: MET activation as a bypass mechanism for drug resistance.

References

Technical Support Center: Managing Off-Target Effects of Pegamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific on-target and off-target effects of Pegamine, a quinazoline alkaloid natural product, is limited in publicly available scientific literature.[1][2] The following troubleshooting guide and FAQs provide general strategies and experimental frameworks that researchers and drug development professionals can apply to investigate and mitigate potential off-target effects of novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological context?

This compound is a natural product identified in plants of the Peganum genus, such as Peganum harmala and Peganum nigellastrum.[1][2] It belongs to the quinazoline class of alkaloids.[2] While its specific biological targets and pathways are not extensively characterized in the available literature, related quinazoline compounds are known to interact with a variety of biological targets, including receptors and enzymes.

Q2: What are off-target effects and why are they a concern in drug development?

Off-target effects are unintended interactions of a drug or investigational compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to undesired side effects, toxicity, or a misleading interpretation of experimental results.[3][4][5] Minimizing off-target effects is crucial for developing safe and effective therapies.

Q3: How can I begin to identify potential off-target effects of this compound in my experiments?

A common initial step is to perform computational predictions based on the structure of this compound. Following in silico analysis, broad-spectrum screening assays are recommended. These can include profiling against a panel of kinases, G-protein coupled receptors (GPCRs), or other enzyme families. Cellular thermal shift assays (CETSA) can also provide an unbiased view of target engagement within a cellular context.[6]

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be due to off-target effects of this compound.

Issue/Observation Potential Cause (Off-Target Related) Recommended Action
Inconsistent phenotypic response across different cell lines. This compound may be interacting with an off-target that is differentially expressed between the cell lines.1. Perform proteomic or transcriptomic analysis on the cell lines to identify differentially expressed proteins that could be potential off-targets. 2. Validate the engagement of suspected off-targets using a target engagement assay.[7][8]
Observed cellular toxicity at concentrations close to the on-target effective concentration. The toxicity may be mediated by an off-target interaction rather than the intended on-target effect.1. Conduct a dose-response curve for toxicity and on-target activity to determine the therapeutic window. 2. Attempt to rescue the toxic phenotype by overexpressing the intended target or knocking down a suspected off-target.
Phenotypic effect does not correlate with on-target engagement. The observed phenotype might be predominantly driven by an off-target effect.1. Synthesize or obtain analogs of this compound with potentially different off-target profiles and assess their activity. 2. Use a complementary approach to validate the on-target's role, such as RNAi or CRISPR-mediated knockdown of the intended target.
Conflicting results with other inhibitors of the same target. This compound may have a unique off-target profile compared to other inhibitors.1. Perform a head-to-head profiling of this compound and other inhibitors against a broad panel of potential off-targets. 2. Carefully compare the structural differences between the compounds to hypothesize potential off-target interactions.

Experimental Protocols

Protocol: Off-Target Profiling Using a Kinase Panel

This protocol describes a general method for screening a compound like this compound against a panel of purified kinases to identify potential off-target interactions.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions from the stock solution to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase, a suitable substrate, and ATP to initiate the reaction. The specific kinase, substrate, and ATP concentrations should be optimized for each kinase in the panel.

    • Add the different concentrations of this compound or a vehicle control (DMSO) to the wells.

  • Incubation:

    • Incubate the reaction plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate, often through luminescence-based or fluorescence-based assays.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Hypothetical Data Presentation

The following table illustrates how quantitative data on this compound's off-target effects could be presented. Note: This data is hypothetical and for illustrative purposes only.

Target IC50 (µM) Target Class Potential Implication
Primary Target X 0.1KinaseOn-Target Activity
Off-Target A 2.5KinasePotential for off-target signaling
Off-Target B 15.0GPCRLower probability of significant interaction at therapeutic doses
Off-Target C > 50Ion ChannelUnlikely to be a direct off-target

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: Generalized Workflow for Off-Target Effect Analysis cluster_0 Initial Screening cluster_1 Validation and Characterization cluster_2 Mitigation Strategy A Compound of Interest (e.g., this compound) B In Silico Prediction of Off-Targets A->B C Broad Panel Screening (e.g., Kinase Panel) A->C D Cellular Target Engagement (e.g., CETSA) C->D E Dose-Response Assays (On- and Off-Target) D->E F Phenotypic Assays in Relevant Cell Models E->F G Structure-Activity Relationship (SAR) Studies to Improve Specificity F->G If off-target effects are confirmed I Definitive On-Target Validation (e.g., CRISPR) F->I If on-target effect is unclear H Generation of Analogs with Reduced Off-Target Activity G->H H->C Re-screen

Caption: A generalized workflow for identifying, validating, and mitigating off-target effects of an investigational compound.

G Figure 2: Hypothetical Off-Target Signaling Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Pegamine_on This compound TargetX Target X Pegamine_on->TargetX Inhibits Downstream1 Downstream Effector 1 TargetX->Downstream1 Response1 Therapeutic Response Downstream1->Response1 Pegamine_off This compound OffTargetA Off-Target A Pegamine_off->OffTargetA Inhibits Downstream2 Downstream Effector 2 OffTargetA->Downstream2 Response2 Side Effect Downstream2->Response2

Caption: A diagram illustrating how a compound could interact with both an on-target and an off-target pathway, leading to distinct cellular outcomes.

References

Technical Support Center: Pegamine Purification from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of pegamine from natural extracts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its purification from natural extracts challenging?

A1: "this compound" in the context of this guide refers to a PEGylated amine, a molecule where a polyethylene glycol (PEG) chain is covalently attached to an amine-containing compound derived from a natural source. The purification of these molecules is challenging due to the inherent heterogeneity of both the natural extract and the PEGylation reaction itself. This results in a complex mixture of the desired this compound, unreacted starting materials, PEG reagent, and byproducts with varying degrees of PEGylation.

Q2: What are the most common impurities found in a crude this compound extract?

A2: Common impurities include:

  • Unreacted amine: The original molecule from the natural extract that did not undergo PEGylation.

  • Excess PEG reagent: Free polyethylene glycol that has not reacted.

  • Multiply PEGylated species: Molecules where more than one PEG chain has attached.[1]

  • Isomers: Different positional isomers if the parent molecule has multiple amine groups.

  • Related substances from the natural extract: Other compounds structurally similar to the target amine present in the initial extract.

Q3: Which analytical techniques are best suited for assessing this compound purity?

A3: A combination of analytical methods is often necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) is considered the gold standard for quantifying PEGylated compounds, especially those lacking a UV chromophore.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can help determine the average number of PEG units.[2][3] Mass Spectrometry (MS) is used to confirm the molecular weight of the this compound and identify impurities.[2]

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound

Possible Causes & Solutions

CauseRecommended Solution
Incomplete PEGylation Reaction Optimize reaction conditions (e.g., pH, temperature, reaction time, stoichiometry of reactants). Use a more reactive PEG derivative if necessary.
Degradation of this compound during Purification Assess the stability of your this compound under different pH and temperature conditions. Use milder purification methods and consider adding stabilizers if degradation is observed.
Loss of Product during Extraction/Chromatography Ensure proper phase separation during liquid-liquid extraction.[4] For chromatography, screen different resins and elution conditions to find the optimal separation method with high recovery. Consider using techniques like size-exclusion or ion-exchange chromatography.[1]
Precipitation Issues If using precipitation for purification, ensure the correct anti-solvent and temperature are used to selectively precipitate the this compound without significant loss.
Problem 2: Co-elution of Impurities with this compound in HPLC

Possible Causes & Solutions

CauseRecommended Solution
Similar Physicochemical Properties Modify the chromatographic method. For reverse-phase HPLC, try a different column chemistry (e.g., C8 instead of C18), alter the mobile phase composition (organic solvent, pH, additives), or change the gradient slope.[5]
Presence of Isomers High-resolution techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) may provide better separation. Alternatively, explore other separation modes like ion-exchange or hydrophobic interaction chromatography.[1]
Unreacted PEG Reagent Size-Exclusion Chromatography (SEC) is highly effective for separating the much larger this compound from the smaller, unreacted PEG reagent.[1][5]
Problem 3: Inconsistent Purity Results Between Batches

Possible Causes & Solutions

CauseRecommended Solution
Variability in Natural Extract Standardize the extraction protocol for the starting material. Implement quality control checks on the raw extract before PEGylation.
Inconsistent PEGylation Reaction Tightly control all reaction parameters (temperature, pH, mixing, addition rate of reagents). Ensure the quality and reactivity of the PEG reagent are consistent.
Analytical Method Variability Validate the analytical method according to ICH guidelines to ensure its robustness, accuracy, and precision.[3] Use internal standards for quantification.

Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for this compound Purity Assessment

TechniquePrincipleAdvantagesLimitations
HPLC-ELSD/CAD Separation based on polarity; detection of non-volatile analytes.Gold standard for purity of PEGylated compounds, universal detection.[2]Requires volatile mobile phases.
NMR Spectroscopy Nuclear spin resonance in a magnetic field.Provides structural information, can determine PEG chain length.[2][3]Spectral overlap can make impurity quantification difficult.[2]
LC-MS Separation by liquid chromatography, detection by mass-to-charge ratio.High sensitivity and specificity for impurity identification.[3]Complex matrices may cause ion suppression.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Effective for separating species with different degrees of PEGylation and unreacted PEG.[1]Lower resolution for molecules of similar size.

Experimental Protocols

Protocol 1: General this compound Purification Workflow using Two-Phase Extraction

This protocol describes a general method for the initial purification of this compound from a reaction mixture using an aqueous two-phase system.[6]

  • Phase System Preparation: Prepare a two-phase system by mixing a solution of polyethylene glycol (e.g., PEG 8000) with a salt solution (e.g., potassium phosphate or sodium sulfate) at a specific concentration and pH.

  • Extraction: Add the crude this compound extract to the two-phase system.

  • Mixing and Separation: Mix the phases thoroughly and then allow them to separate either by gravity or centrifugation. Proteins and cellular debris tend to partition to the upper, PEG-rich phase or precipitate at the interface, while smaller molecules like the this compound may remain in the lower, salt-rich phase.[6]

  • Collection: Carefully collect the phase containing the target this compound.

  • Further Purification: The collected phase can then be subjected to further purification steps such as chromatography.

Protocol 2: HPLC-ELSD Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method for this compound analysis.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD) with nebulizer temperature, drift tube temperature, and gas flow optimized for the analyte.[3]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction from Natural Source cluster_reaction Step 2: PEGylation Reaction cluster_purification Step 3: Purification cluster_analysis Step 4: Quality Control NaturalSource Natural Source CrudeExtract Crude Amine Extract NaturalSource->CrudeExtract Extraction PEGylation PEGylation Reaction CrudeExtract->PEGylation Crudethis compound Crude this compound Mixture PEGylation->Crudethis compound PEGReagent PEG Reagent PEGReagent->PEGylation Purification Purification (e.g., Chromatography, Extraction) Crudethis compound->Purification Purethis compound Purified this compound Purification->Purethis compound Analysis Purity & Identity Analysis (HPLC, NMR, MS) Purethis compound->Analysis

Caption: General workflow for this compound production and purification.

troubleshooting_workflow start Low Purity Detected in HPLC Analysis q1 Are there multiple peaks with similar retention times? start->q1 s1 Indicates co-eluting impurities or isomers. q1->s1 q2 Is there a large, early-eluting peak? q1->q2 No a1 Optimize HPLC method: - Change gradient - Use different column - Modify mobile phase pH s1->a1 end Purity Improved a1->end s2 Likely unreacted PEG reagent. q2->s2 q3 Is the main peak broad or tailing? q2->q3 No a2 Implement a size-exclusion chromatography (SEC) step before reverse-phase HPLC. s2->a2 a2->end s3 Possible on-column degradation or secondary interactions. q3->s3 q3->end No a3 Adjust mobile phase pH to improve peak shape. Check sample stability. s3->a3 a3->end

Caption: Troubleshooting logic for low purity in HPLC analysis.

References

Pegamine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Pegamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common contamination issues encountered during the synthesis of this compound, a PEG-ylated amine (PEG-amine). While "this compound" is also a known quinazoline alkaloid, public information on its synthesis and associated impurities is scarce[1][2]. This guide focuses on the challenges related to the synthesis of PEG-amines, a common interpretation given the compound's name, addressing frequently asked questions and providing detailed troubleshooting protocols.

Impurities can arise from various sources, including raw materials, reagents, solvents, and side reactions during the manufacturing process[3][4]. Even at trace levels, these contaminants can impact the efficacy, safety, and quality of the final product[3][5]. This center provides structured guidance to help you identify, troubleshoot, and mitigate these contamination risks.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound (PEG-amine) synthesis?

A1: Impurities in PEG-amine synthesis can be broadly categorized into several groups:

  • Starting Material-Related Impurities: This includes residual starting materials like hydroxyl-terminated PEG, impurities within the PEG itself (e.g., shorter or longer PEG chains, diols in mono-functionalized PEG), and reagents from upstream processes[4][6].

  • Process-Related Impurities: These are byproducts formed during the synthesis. Common examples include incompletely reacted intermediates (e.g., residual PEG-tosylate or PEG-mesylate), byproducts from side reactions, and adducts formed with protecting groups[7][8]. For the amine functionalization step, impurities can include deletions or insertions if a peptide-like synthesis is involved[7][9].

  • Degradation Products: PEG chains can undergo auto-oxidation, leading to the formation of reactive impurities like peroxides, aldehydes (e.g., formaldehyde), and formic acid[10][11]. These can react with the final product, leading to degradation[10].

  • Residual Solvents and Catalysts: Solvents used during synthesis (e.g., methylene chloride, dimethylformamide) and catalysts (e.g., inorganic salts) may be carried over into the final product[4][12].

Q2: Which analytical techniques are best for detecting and quantifying these impurities?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[13][14] The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV and/or Charged Aerosol Detection (CAD), HPLC is a primary tool for separating and quantifying non-volatile organic impurities.[13][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique used to identify unknown impurities by providing molecular weight information.[16] It is crucial for characterizing process-related impurities and degradation products.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[13][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural elucidation of unknown impurities once they are isolated. It can also confirm the absence of certain impurities and verify the structure of the final product.[13][18]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace elemental impurities, such as residual metal catalysts.[12]

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the HPLC chromatogram of the final product.

Q: My final this compound product shows an unknown peak in the HPLC analysis. How do I identify and eliminate it?

A: Identifying an unknown peak requires a systematic investigation.

Step 1: Characterize the Impurity

  • Collect Preliminary Data: Note the retention time, peak area percentage, and UV spectrum (if applicable) of the unknown peak. Is it more or less polar than your main product?

  • Employ LC-MS: The most direct way to identify the peak is to run an LC-MS analysis. The mass of the impurity provides critical clues to its identity.

    • Mass is lower than the product: This could indicate a truncated PEG chain or a deletion of a structural fragment.

    • Mass is higher than the product: This may suggest an adduct with a solvent or reagent, an incompletely removed protecting group, or product dimerization/aggregation[5][7][9].

    • Mass is identical to the product: This could be a structural isomer.

Step 2: Trace the Source

  • Analyze Intermediates: Review the HPLC data from previous steps. At which stage did the impurity first appear? This helps pinpoint the reaction causing its formation.

  • Review Raw Materials: Analyze the starting PEG and all reagents used in the step where the impurity appeared. The contaminant could be present in a raw material from the start.[4]

Step 3: Remediation Strategy

  • Optimize Reaction Conditions: If the impurity is a reaction byproduct, adjust parameters like temperature, reaction time, or stoichiometry to disfavor its formation.[15]

  • Improve Purification: Develop a more effective purification protocol. Techniques like preparative HPLC or ion-exchange chromatography can be used to isolate the main product from the impurity.

  • Implement Scavengers: If the impurity is a reactive species (e.g., an unreacted electrophile), consider adding a scavenger resin at the end of the reaction to remove it.

Issue 2: Product yield is consistently low.

Q: The yield of my this compound synthesis is poor. What are the common causes and how can I troubleshoot this?

A: Low yield can be attributed to incomplete reactions, side reactions, or product loss during workup and purification.[15]

Step 1: Verify Reaction Completion

  • Reaction Monitoring: Use techniques like HPLC or TLC to monitor the reaction's progress. If starting material is still present after the expected reaction time, the reaction is incomplete.

  • Potential Causes for Incomplete Reaction:

    • Insufficient Reagent: Re-evaluate the stoichiometry of your reagents.

    • Low Temperature: The reaction may require more thermal energy.

    • Poor Mixing: In heterogeneous reactions, ensure agitation is sufficient.[19]

    • Catalyst Deactivation: The catalyst may be poisoned or degraded.

Step 2: Identify Competing Side Reactions

  • Analyze Crude Product: Use LC-MS to analyze the crude reaction mixture before purification. Identify the major byproducts. Knowing what they are can help you understand the competing reaction pathways.

  • Common Side Reactions:

    • Degradation: Is the product unstable under the reaction or workup conditions? PEG can degrade at acidic pH or high temperatures[10].

    • Protecting Group Issues: Premature deprotection can lead to unwanted side reactions[20].

Step 3: Optimize Workup and Purification

  • Extraction Losses: Ensure the pH is appropriate during aqueous extractions to prevent your product from partitioning into the wrong phase. Use a suitable solvent that favors product extraction over impurities[21].

  • Purification Losses: Evaluate your chromatography method. Is the product irreversibly binding to the column? Is it degrading on the stationary phase? Consider alternative purification methods like crystallization or precipitation.

Data & Protocols

Quantitative Data Summary

The following table provides hypothetical data on the effectiveness of different purification techniques for removing common process-related impurities in a typical this compound synthesis.

Impurity TypeStarting Purity (Crude)Purity after Flash ChromatographyPurity after Preparative HPLCPurity after Ion-Exchange Chromatography
Unreacted PEG-OH 85%92%99.5%93%
Residual PEG-Tosylate 85%95%99.8%98%
Dimerized Product 85%88%99.2%90%
Formylated Adduct 85%94%99.6%99.0%

Table 1: Comparison of purification efficiencies for common this compound-related impurities.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling of this compound

This protocol outlines a general method for detecting and identifying impurities.

  • Instrumentation:

    • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

    • Mass Spectrometer (e.g., Agilent 6120 Single Quadrupole LC/MS).[16]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 100 - 2000 m/z.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 40 psi.

  • Procedure:

    • Prepare a 1 mg/mL solution of the this compound sample in a 50:50 mixture of water and acetonitrile.

    • Inject the sample onto the LC-MS system.

    • Analyze the resulting chromatogram and mass spectra to identify the molecular weights of the main peak and any impurity peaks.

Protocol 2: Lab-Scale Purification via Ion-Exchange Chromatography

This protocol is effective for removing charged impurities from a positively charged this compound product.

  • Materials:

    • Strong cation exchange resin (e.g., SP-Sepharose).

    • Chromatography column.

    • Buffers:

      • Binding Buffer (Buffer A): 20 mM MES, pH 6.0.

      • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.

  • Procedure:

    • Dissolve the crude this compound product in Binding Buffer A.

    • Pack the chromatography column with the cation exchange resin and equilibrate with 5-10 column volumes of Binding Buffer A.

    • Load the sample onto the column.

    • Wash the column with 5-10 column volumes of Binding Buffer A to remove neutral and negatively charged impurities.

    • Elute the bound this compound product using a linear gradient from 0% to 100% Elution Buffer B over 10-20 column volumes.

    • Collect fractions and analyze them by HPLC to identify those containing the purified product.

    • Pool the pure fractions and desalt using dialysis or tangential flow filtration.

Visualizations

Pegamine_Synthesis_Workflow cluster_start Step 1: Activation cluster_substitution Step 2: Amination cluster_purification Step 3: Purification process_node process_node impurity_node impurity_node PEG_OH PEG-OH (Starting Material) Activation Activation (e.g., Tosylation) PEG_OH->Activation PEG_OTs PEG-OTs (Intermediate) Activation->PEG_OTs Substitution Nucleophilic Substitution PEG_OTs->Substitution Amine Amine Source (e.g., NH3) Amine->Substitution Crude_this compound Crude this compound Substitution->Crude_this compound Purification Purification (e.g., Chromatography) Crude_this compound->Purification Final_this compound Final this compound Purification->Final_this compound imp1 PEG Diol, Chain Variants imp1->PEG_OH Source imp2 Residual Reagents imp2->Activation Source imp3 Dimerization, Side Products imp3->Substitution Formation imp4 Oxidation, Degradation imp4->Crude_this compound Formation

Caption: Workflow for a generic this compound synthesis highlighting key contamination points.

Troubleshooting_Tree start_node Unknown Peak in HPLC q1 Run LC-MS. What is the mass? start_node->q1 Start Investigation decision_node decision_node result_node result_node action_node action_node r1_mass_lower Suspect: Truncated chain or deletion fragment. q1->r1_mass_lower Mass < Product r2_mass_higher Suspect: Adduct, aggregation, or incomplete deprotection. q1->r2_mass_higher Mass > Product r3_mass_same Suspect: Isomer. q1->r3_mass_same Mass = Product r4_no_mass Suspect: Non-ionizable substance (e.g., polymer degradation). q1->r4_no_mass No clear mass a1 Check raw material integrity. Review cleavage/deprotection steps. r1_mass_lower->a1 Action a2 Check for residual reagents. Optimize reaction stoichiometry. r2_mass_higher->a2 Action a3 Investigate reaction conditions that could cause isomerization. r3_mass_same->a3 Action a4 Use alternative detector (CAD/ELSD). Check for PEG oxidation. r4_no_mass->a4 Action

Caption: Decision tree for troubleshooting an unknown impurity found during HPLC analysis.

References

Technical Support Center: Enhancing the Bioavailability of Pegamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Pegamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and in-vitro/in-vivo testing of this compound.

Question Possible Cause Troubleshooting Steps
Why is the solubility of this compound so low in aqueous solutions? This compound may be a poorly water-soluble compound due to its lipophilic nature and/or crystalline structure.1. pH Adjustment: Determine the pKa of this compound and adjust the pH of the medium to ionize the molecule, which can increase solubility. 2. Co-solvents: Utilize water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) to increase the solvent capacity for this compound. 3. Surfactants: Screen various non-ionic (e.g., Tween® 80, Cremophor® EL) or ionic surfactants to form micelles that can encapsulate this compound. 4. Complexation: Investigate the use of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes.
My this compound formulation shows poor stability and precipitates over time. What can I do? The formulation may be supersaturated, or there could be chemical degradation.1. Excipient Compatibility Study: Perform a compatibility study with all formulation excipients to identify any chemical interactions. 2. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC, PVP, or Soluplus® to maintain a supersaturated state and prevent precipitation. 3. Optimize Drug Loading: Reduce the drug loading to a level that is thermodynamically stable within the formulation. 4. Control Storage Conditions: Investigate the effect of temperature, light, and pH on the stability of the formulation and store it under optimal conditions.
In-vitro dissolution studies show a slow and incomplete release of this compound. How can I improve this? This could be due to poor wettability of the drug particles or the formulation's inability to release the drug effectively.1. Particle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area of this compound, thereby enhancing dissolution velocity. 2. Amorphous Solid Dispersions (ASDs): Formulate this compound as an ASD with a hydrophilic polymer to improve its wettability and dissolution rate. 3. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) to improve dissolution in the gastrointestinal tract.
Despite good in-vitro results, the in-vivo bioavailability of this compound remains low. What are the potential reasons? This discrepancy can be attributed to poor membrane permeability, first-pass metabolism, or efflux by transporters.1. Permeability Assessment: Conduct Caco-2 permeability assays to determine the intestinal permeability of this compound. 2. Inhibition of Efflux Transporters: Co-administer this compound with known P-glycoprotein (P-gp) inhibitors (e.g., verapamil, ritonavir) in pre-clinical models to assess the impact of efflux. 3. Metabolic Stability: Perform in-vitro metabolic stability assays using liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism. 4. Lymphatic Transport: For highly lipophilic drugs, explore lipid-based formulations that can promote lymphatic transport, bypassing the portal circulation.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound that influence its bioavailability?

The bioavailability of this compound is primarily influenced by its aqueous solubility and intestinal permeability. Other important factors include its molecular weight, lipophilicity (LogP), pKa, and crystalline state. A comprehensive understanding of these properties is the first step in designing an effective bioavailability enhancement strategy.

2. Which formulation strategy is most suitable for enhancing the bioavailability of this compound?

The choice of formulation depends on the specific properties of this compound. The table below summarizes common strategies and their applicability.

Formulation Strategy Mechanism of Action Suitable for this compound if...
Lipid-Based Formulations (SEDDS/SMEDDS) Improves solubility and utilizes lipid absorption pathways.This compound has high lipophilicity (LogP > 5).
Amorphous Solid Dispersions (ASDs) Increases aqueous solubility by converting the drug to a high-energy amorphous form.This compound is a poorly soluble crystalline compound.
Nanoparticle Formulations Increases surface area for dissolution and can enhance permeability.A significant increase in dissolution rate is required.
Complexation with Cyclodextrins Forms a water-soluble inclusion complex.This compound has a molecular size and shape compatible with the cyclodextrin cavity.

3. How can I assess the intestinal permeability of this compound?

The Caco-2 cell permeability assay is a widely accepted in-vitro model for predicting human intestinal permeability. This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

4. What are the critical quality attributes (CQAs) to monitor for a this compound formulation?

For a bioavailability-enhanced formulation of this compound, the following CQAs are critical:

  • Assay and Content Uniformity: Ensures consistent dosing.

  • Dissolution Profile: Predicts in-vivo performance.

  • Particle Size Distribution: Crucial for nanoparticle and micronized formulations.

  • Physical and Chemical Stability: Guarantees shelf-life and performance.

  • Degree of Crystallinity: Important for amorphous solid dispersions.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound solution in HBSS to the apical (AP) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.

    • At the end of the experiment, collect the sample from the AP side.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Studies solubility Solubility Screening formulation Formulation Design solubility->formulation stability Stability Testing formulation->stability dissolution Dissolution Studies stability->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study permeability->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: A typical experimental workflow for enhancing the bioavailability of a new chemical entity like this compound.

signaling_pathway cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation formulation This compound Formulation (e.g., SMEDDS) dissolution Dissolution & Release of this compound formulation->dissolution micelles Mixed Micelles (with bile salts) dissolution->micelles enterocyte Enterocyte micelles->enterocyte Passive Diffusion portal_vein Portal Vein enterocyte->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver liver->portal_vein Biliary Excretion systemic Systemic Circulation liver->systemic

Technical Support Center: Understanding and Mitigating Degradation of PEGylated Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Pegamine" is not a standardized chemical nomenclature. This guide addresses the degradation pathways and byproducts that occur at the interface of Polyethylene Glycol (PEG) and amine-containing molecules, a critical area of concern for researchers, scientists, and drug development professionals. The information provided is centered on the oxidative degradation of PEG and the subsequent reactions of its byproducts with amine functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Polyethylene Glycol (PEG) in pharmaceutical formulations?

A1: The primary degradation pathway for PEG is oxidative degradation. This process is typically initiated by exposure to heat, near-UV light, chemical initiators, or transition metals, which generate radical sites on the PEG chain.[1] In the presence of molecular oxygen, a radical chain scission mechanism occurs, leading to the formation of shorter chain polymers and various small molecule impurities.[1]

Q2: What are the major reactive byproducts of PEG degradation?

A2: The predominant reactive byproducts of PEG oxidative degradation are formaldehyde and formic acid.[1][2] Other identified byproducts include acetaldehyde, acetic acid, glycolic acid, and PEG-formyl esters.[3][4] These small molecules, particularly formaldehyde and formic acid, are highly reactive and can interact with the active pharmaceutical ingredient (API), especially if it contains amine groups.

Q3: How do PEG degradation byproducts interact with amine-containing drug substances?

A3: The reactive aldehyde and acid byproducts of PEG degradation can covalently modify amine-containing drugs. Specifically:

  • N-formylation: Formic acid can react with primary or secondary amines to form N-formyl impurities.[1]

  • N-methylation: The combination of both formaldehyde and formic acid can lead to the formation of N-methyl impurities through a reaction known as the Eschweiler–Clarke reaction.[1]

These modifications can alter the efficacy, safety, and stability profile of the drug product.

Q4: What factors can accelerate the degradation of PEG and the subsequent formation of amine-related impurities?

A4: Several factors can accelerate PEG degradation:

  • Presence of Transition Metals: Iron oxides, commonly used as pigments in tablet coatings, have been shown to significantly increase the rate of PEG degradation and subsequent N-methylation of amine-containing drugs.[1]

  • Environmental Conditions: Elevated temperatures, high humidity, and exposure to light can initiate and propagate the oxidative degradation process.[1]

  • Presence of Water: Water can increase the rate of formation for all impurities, especially formic acid, potentially by hydrolyzing intermediate formate esters.[4]

  • pH: Acidic conditions can increase the formation of acetaldehyde and acetic acid.[4]

Q5: Can the formation of these degradation byproducts be prevented or minimized?

A5: Yes, several strategies can be employed. The use of antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate has been shown to be effective in limiting the formation of reactive impurities in PEG.[4] Careful control of storage conditions (temperature, humidity, light exposure) and meticulous selection of excipients to avoid pro-oxidants like unbound transition metals are also critical mitigation strategies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new impurity peak corresponding to the N-methylated drug substance in HPLC analysis. PEG in the formulation is degrading and reacting with the amine group on your API. This is likely accelerated by the presence of metal ions (e.g., from iron oxide excipients).[1]1. Conduct a forced degradation study (see protocol below) to confirm the degradation pathway. 2. Analyze excipients for trace metal content. 3. Consider replacing iron oxide-containing excipients or adding a suitable antioxidant to the formulation.[4]
Formation of an N-formyl adduct on the API. Formic acid, a primary degradation product of PEG, is reacting with the amine functionality of the drug substance.[1]1. Confirm the identity of the impurity using LC-MS. 2. Evaluate the formulation for sources of moisture, as water can accelerate formic acid formation.[4] 3. Incorporate an antioxidant screen during formulation development to identify effective stabilizers.[4]
High variability in impurity levels between batches. Inconsistent storage conditions, or variability in the quality and impurity profile of the raw PEG material or other excipients.1. Review and tighten control over storage and handling procedures for both raw materials and the final product. 2. Implement a robust raw material qualification program, including screening for reactive impurities in incoming lots of PEG and other excipients.
Discoloration (e.g., orange-yellowing) of the final dosage form over time. This may be linked to the formation of very small amounts of N-formyl degradation products, which can sometimes lead to discoloration.[3]1. Use a stability-indicating analytical method to correlate the color change with the appearance of specific degradation products. 2. If linked to PEG degradation, consider excluding PEG-based excipients from the formulation if feasible.[3]

Data Presentation

Table 1: Concentration of PEG Degradation Products Over Time in a Solid Dosage Form

This table summarizes representative data on the formation of key PEG degradation byproducts over time under specific stress conditions.

Time (Days) Formaldehyde (ppm) Formic Acid (ppm) Acetaldehyde (ppm) Glycolic Acid (ppm)
052021
7155558
142585815
21351101122
28421301428

Data adapted from graphical representation in referenced literature for illustrative purposes.[3]

Experimental Protocols

Protocol: Forced Degradation Study for a PEG-Containing Formulation with an Amine API

Objective: To identify potential degradation pathways and byproducts resulting from the interaction between PEG and an amine-containing API under various stress conditions.

Materials:

  • Active Pharmaceutical Ingredient (API) with a primary or secondary amine group.

  • PEG-containing formulation (and a placebo formulation without the API).

  • API alone.

  • Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Analytical equipment: Stability chambers (for heat, humidity, and photostability), HPLC-UV/DAD, LC-MS system.

Methodology:

  • Sample Preparation: Prepare samples of the complete formulation, a placebo formulation (all excipients including PEG, but no API), and the API substance alone.

  • Stress Conditions: Expose each set of samples to the following conditions.[5][6]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours.

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Control: Store a set of samples at 4°C, protected from light.

  • Sample Analysis:

    • At designated time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis samples), and dilute to a suitable concentration.

    • Analyze all samples by a validated stability-indicating HPLC method. Use a Diode Array Detector (DAD) to check for peak purity.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

  • Data Interpretation:

    • Compare the chromatograms from the stressed samples to the control.

    • Identify any new peaks that appear in the stressed API-containing formulation.

    • Check if similar peaks appear in the stressed placebo, which would indicate they are excipient-related.

    • Use LC-MS data to propose structures for the new impurities, such as N-methyl or N-formyl adducts of the API.

    • A successful forced degradation study should demonstrate "mass balance," where the sum of the API and all degradation products remains relatively constant.[6]

Visualizations

Degradation and Reaction Pathways

Pegamine_Degradation_Pathway cluster_peg PEG Oxidative Degradation cluster_amine Reaction with Amine Drug PEG Polyethylene Glycol (PEG) Chain Radical PEG Alkyl Radical PEG->Radical Initiation (Heat, Light, Metal Ions) Peroxy Peroxy Radical Radical->Peroxy + O2 Hydroperoxide Hydroperoxide Peroxy->Hydroperoxide + RH Scission Chain Scission Products Hydroperoxide->Scission Decomposition Formaldehyde Formaldehyde Scission->Formaldehyde FormicAcid Formic Acid Scission->FormicAcid NMethyl N-Methyl Impurity Formaldehyde->NMethyl Eschweiler-Clarke Reaction NFormyl N-Formyl Impurity FormicAcid->NFormyl N-Formylation FormicAcid->NMethyl AmineDrug Amine Drug (R-NH-R') AmineDrug->NFormyl AmineDrug->NMethyl

Caption: Oxidative degradation of PEG and subsequent reactions with an amine-containing drug.

Experimental Workflow

Forced_Degradation_Workflow start Start: Prepare Samples (API, Placebo, Formulation) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Analyze Samples (HPLC-UV, LC-MS) stress->analysis compare Compare Stressed vs. Control Samples analysis->compare identify Identify & Characterize Degradants compare->identify pathway Elucidate Degradation Pathway identify->pathway end End: Report Findings pathway->end

Caption: A typical workflow for a forced degradation study of a pharmaceutical product.

References

Navigating Cell-Specific Responses to Peimine and Peiminine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "Pegamine" is limited in the current scientific literature. This technical support center provides information on the closely related and well-researched alkaloids, Peimine and Peiminine , which are likely the compounds of interest given their established effects on cancer cell lines. The guidance provided is based on published studies of these two compounds.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cell line-specific responses to Peimine and Peiminine. It offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your research endeavors.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for Peiminine can vary significantly across different cancer cell lines, highlighting the importance of cell line-specific investigations.

Cell LineCancer TypeCompoundIC50 ValueTreatment DurationReference
HepG2Hepatocellular CarcinomaPeiminine4.58 µg/mL24 hours[1][2]
HelaCervical CancerPeiminine4.89 µg/mL24 hours[2]
SW480Colorectal CarcinomaPeiminine5.07 µg/mL24 hours[2]
MCF-7Breast CancerPeiminine5.12 µg/mL24 hours[2]
MCF7Breast CancerPeiminine5 µg/mLNot Specified[3]
H1299Non-Small Cell Lung CancerPeiminine97.4 µM24 hours[4][5]
MG-63OsteosarcomaPeiminineDose-dependent inhibition24, 48, 72 hours[6]
Saos-2OsteosarcomaPeiminineDose-dependent inhibition24, 48, 72 hours[6]
HCT-116Colorectal CancerPeiminineDose-dependent inhibition48 hours[7]
U87GlioblastomaPeimineDose-dependent inhibitionNot Specified[8]
Prostate Cancer CellsProstate CancerPeimineDose-dependent inhibitionNot Specified[9]

Troubleshooting Guide

This section addresses common issues that may arise during your experiments with Peimine and Peiminine.

Question: My cells are not showing a significant decrease in viability after treatment. What are the possible reasons?

Answer:

  • Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to Peimine or Peiminine. This can be due to various factors, including the expression of drug efflux pumps, alterations in the target signaling pathways (e.g., PI3K/Akt pathway mutations), or enhanced DNA repair mechanisms.

  • Sub-optimal Drug Concentration: The effective concentration of Peimine and Peiminine is highly cell-line dependent. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal IC50 value for your specific cell line.

  • Incorrect Drug Preparation and Storage: Ensure that the compound is dissolved in an appropriate solvent (e.g., DMSO) and stored correctly to maintain its stability and activity.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to treatment. Maintain consistent cell culture practices to ensure reproducibility.

Question: I am observing high variability in my cell viability assay results between replicates. How can I improve this?

Answer:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the wells.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and the compound.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. It is advisable to not use the outermost wells for experimental samples or to fill them with sterile PBS to minimize evaporation.

  • Reagent Quality: Use fresh, high-quality reagents for your assays.

Question: My cells show morphological changes that are not typical of apoptosis. What could be happening?

Answer:

  • Autophagy: Peiminine has been shown to induce autophagy in some cancer cell lines, such as colorectal cancer cells.[7][10][11] This process is characterized by the formation of cytoplasmic vacuoles. You can confirm autophagy by using specific markers like LC3-II.

  • Cell Cycle Arrest: Both Peimine and Peiminine can induce cell cycle arrest, often at the G0/G1 or G2/M phase.[3][6][12] This can lead to an increase in cell size and a flattened morphology. Cell cycle analysis by flow cytometry can confirm this.

  • Necrosis: At very high concentrations, the compound might induce necrosis, which is characterized by cell swelling and membrane rupture. This is a distinct process from programmed cell death (apoptosis).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Peimine and Peiminine?

A1: Peimine and Peiminine exert their anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][6][12] They have been shown to modulate key signaling pathways involved in cell survival and proliferation.

Q2: Which signaling pathways are known to be affected by Peimine and Peiminine?

A2: Several critical signaling pathways are modulated by these compounds, including:

  • PI3K/Akt Pathway: Inhibition of this pathway is a common mechanism, leading to decreased cell survival and proliferation.[3][4][8]

  • ROS/JNK Pathway: Peiminine can induce the generation of reactive oxygen species (ROS) and activate the JNK signaling pathway, contributing to apoptosis.[6][12]

  • MAPK and NF-κB Pathways: These pathways, often involved in inflammation and cell survival, can also be inhibited by Peimine and Peiminine.[13][14]

Q3: What are the expected cellular outcomes after successful treatment with Peimine or Peiminine?

A3: Successful treatment typically results in a dose-dependent decrease in cell viability. This is often accompanied by an increase in apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio), and an accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1 or G2/M).[3][6][8][12] In some cell lines, you may also observe signs of autophagy.[7][10][11]

Q4: Are there any known mechanisms of resistance to Peimine or Peiminine?

A4: While specific resistance mechanisms to Peimine and Peiminine are not extensively documented, resistance to anti-cancer drugs that target the PI3K/Akt pathway can arise from mutations in key components of this pathway (e.g., PTEN loss or activating mutations in PIK3CA or Akt). Overexpression of anti-apoptotic proteins like Bcl-2 could also contribute to resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of Peimine/Peiminine.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Peimine/Peiminine stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Peimine/Peiminine in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of Peimine/Peiminine on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Pegamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates This compound Peimine/ Peiminine This compound->PI3K Inhibits AKT Akt PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Peimine/Peiminine Induced Apoptosis via PI3K/Akt Pathway.

Experimental_Workflow cluster_analysis Downstream Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with Peimine/Peiminine (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) Determine IC50 treatment->viability harvest Harvest Cells for Downstream Analysis treatment->harvest data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis western_blot Western Blotting (Protein Expression) harvest->western_blot cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Cell Line Specific Response data_analysis->conclusion

Caption: Experimental Workflow for Assessing Cell-Specific Responses.

Troubleshooting_Guide issue Problem: No/Low Cytotoxicity Observed check_conc Is the concentration range adequate? issue->check_conc check_drug Is the drug stock properly prepared and stored? check_conc->check_drug Yes solution_conc Solution: Perform a broader dose-response. check_conc->solution_conc No check_cells Is the cell line known to be resistant? check_drug->check_cells Yes solution_drug Solution: Prepare fresh drug stock. check_drug->solution_drug No check_protocol Are assay protocols followed correctly? check_cells->check_protocol No solution_cells Solution: Try a different cell line or investigate resistance mechanisms. check_cells->solution_cells Yes check_protocol->issue Yes, still no effect solution_protocol Solution: Review and optimize assay protocol. check_protocol->solution_protocol No

Caption: Troubleshooting Logic for Unexpected Experimental Outcomes.

References

Impact of serum proteins on Pegamine activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pegamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product found in Peganum harmala and Peganum nigellastrum.[1][2] It is classified as a quinazoline alkaloid.[1] Current research is exploring its potential as a therapeutic agent, particularly in the context of inducing apoptosis in cancer cells. One study has investigated the use of Galactose:this compound coated gold nanoparticles to induce extrinsic apoptosis.[2]

Q2: What is the proposed mechanism of action for this compound?

Based on preliminary studies, this compound is hypothesized to function as a small molecule inhibitor of the TGF-β signaling pathway. This pathway is often dysregulated in various diseases, including cancer, leading to increased cell growth, motility, and invasion. By inhibiting this pathway, this compound aims to suppress these pathological processes.

Q3: How do serum proteins in my cell culture medium affect this compound's activity?

Serum, a common supplement in cell culture media, contains a high concentration of proteins, with albumin being the most abundant.[3][4][5] Small molecule drugs like this compound can bind to these serum proteins, particularly albumin.[6] This binding is a reversible process.[6][7] The "free drug" hypothesis states that only the unbound fraction of a drug is available to interact with its target and exert its biological effect. Therefore, high concentrations of serum proteins can sequester this compound, reducing its effective concentration and potentially diminishing its observed activity in cell-based assays.

Troubleshooting Guide

Issue 1: Reduced or Inconsistent this compound Activity in the Presence of Serum

Symptoms:

  • Higher IC50 value for this compound when cells are cultured in serum-containing medium compared to serum-free medium.

  • Variable results between experiments despite using the same concentration of this compound.

  • A blunted or shifted dose-response curve in the presence of serum.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound binding to serum proteins 1. Quantify the unbound fraction of this compound: Use techniques like equilibrium dialysis, ultrafiltration, or high-performance affinity chromatography (HPAC) to determine the percentage of this compound that is bound to serum proteins.[6][8][9] 2. Adjust this compound concentration: Based on the unbound fraction, you may need to increase the total this compound concentration in serum-containing media to achieve the desired effective concentration. 3. Reduce serum concentration: If your cell line can tolerate it, consider reducing the percentage of serum in your culture medium. However, be mindful that this can affect cell health and behavior.
Variability in serum batches 1. Use a single, qualified batch of serum: Different lots of serum can have varying protein compositions, leading to inconsistent this compound binding. 2. Pre-screen new serum batches: Before use in critical experiments, test new serum lots for their impact on this compound's activity.
Non-specific binding to labware 1. Use low-binding microplates and tubes: Polypropylene or other low-binding materials can minimize the loss of this compound due to adsorption to plastic surfaces. 2. Include a pre-incubation step: Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.
Issue 2: High Background Signal or Off-Target Effects

Symptoms:

  • Increased cell death or unexpected morphological changes in control (vehicle-treated) cells, especially at higher serum concentrations.

  • High background in fluorescence-based assays.[10]

  • Non-specific binding in immunoassays.[11]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Serum-induced cellular stress 1. Heat-inactivate the serum: This can denature complement proteins and other factors that may cause non-specific cellular responses. 2. Adapt cells to lower serum concentrations: Gradually wean your cells to a lower serum percentage to minimize stress.
Autofluorescence from serum 1. Use serum-free medium for the final assay steps: If possible, switch to a serum-free medium before adding detection reagents. 2. Include a "serum-only" control: This will help you quantify the background signal originating from the serum itself.
Interaction of detection reagents with serum proteins 1. Increase washing steps: Thoroughly wash the cells to remove any residual serum before adding antibodies or other detection reagents.[10] 2. Use a specific blocking buffer: Utilize a blocking buffer containing serum from the same species as the secondary antibody to minimize non-specific antibody binding.[10]

Experimental Protocols

Protocol 1: Determining the Unbound Fraction of this compound using Equilibrium Dialysis

This method is considered a reference technique for studying drug-protein interactions.[7]

Materials:

  • Equilibrium dialysis device (e.g., RED device)

  • Semi-permeable membrane with a molecular weight cutoff (MWCO) that retains proteins but allows free passage of this compound.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human serum or fetal bovine serum (FBS)

  • This compound stock solution

  • LC-MS/MS or other suitable analytical method for quantifying this compound

Procedure:

  • Prepare a solution of this compound in serum at the desired concentration.

  • Add the this compound-serum solution to one chamber of the equilibrium dialysis device.

  • Add an equal volume of PBS to the other chamber.

  • Incubate the device at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours).

  • After incubation, collect samples from both the serum and the PBS chambers.

  • Analyze the concentration of this compound in both samples using a validated analytical method.

  • Calculate the fraction unbound (fu) using the following formula:

    • fu = (Concentration in PBS chamber) / (Concentration in serum chamber)

Protocol 2: Cell Viability Assay to Assess this compound Activity

Materials:

  • Your target cell line

  • Complete culture medium (with and without serum)

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • 96-well microplates

  • Multichannel pipette

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in both serum-containing and serum-free media.

  • Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound. Include vehicle-only controls for both media types.

  • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Normalize the data to the vehicle-treated controls and plot the dose-response curves to determine the IC50 values in the presence and absence of serum.

Visualizations

This compound's Proposed Signaling Pathway

Pegamine_Signaling_Pathway TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binds SMAD SMAD Complex Receptor->SMAD Phosphorylates & Activates Nucleus Nucleus SMAD->Nucleus Translocates to Gene_Expression Target Gene Expression SMAD->Gene_Expression Regulates Cell_Response Cell Growth, Motility, Invasion Gene_Expression->Cell_Response Leads to This compound This compound This compound->Receptor Inhibits

Caption: Proposed mechanism of this compound as an inhibitor of the TGF-β signaling pathway.

Experimental Workflow: Assessing Serum Protein Impact

Serum_Impact_Workflow Start Start: Hypothesize Serum Impact on this compound Experiment Perform Cell Viability Assay Start->Experiment Serum_Free Serum-Free Medium Experiment->Serum_Free Serum_Containing Serum-Containing Medium Experiment->Serum_Containing Analysis Analyze Dose-Response Curves & IC50 Values Serum_Free->Analysis Serum_Containing->Analysis Conclusion Conclusion: Quantify Impact of Serum Analysis->Conclusion

Caption: Workflow for evaluating the impact of serum proteins on this compound's activity.

Logical Relationship: Free vs. Bound Drug

Free_Drug_Concept Total_this compound Total this compound in Medium Free_this compound Free (Unbound) This compound Total_this compound->Free_this compound Bound_this compound Protein-Bound This compound Total_this compound->Bound_this compound Serum_Proteins Serum Proteins (e.g., Albumin) Free_this compound->Serum_Proteins Reversible Binding Biological_Activity Biological Activity Free_this compound->Biological_Activity Inactive Inactive Reservoir Bound_this compound->Inactive

Caption: The equilibrium between free and protein-bound this compound in serum-containing media.

References

Validation & Comparative

A Comparative Guide to Pegamine and Other Quinazoline Alkaloids for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Pegamine (also known as Vasicine) with two other structurally related quinazoline alkaloids: Vasicinone and Deoxyvasicine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative biological activities supported by experimental data.

Introduction to this compound and Related Quinazoline Alkaloids

This compound (Vasicine), Vasicinone, and Deoxyvasicine are quinazoline alkaloids naturally found in plants such as Adhatoda vasica and Peganum harmala. These compounds share a common quinazoline core structure but differ in their functional groups, leading to distinct pharmacological profiles. They have been traditionally used for their effects on the respiratory system and are now being investigated for a broader range of therapeutic applications.

Comparative Biological Activities

The following sections and tables summarize the known biological activities of this compound (Vasicine), Vasicinone, and Deoxyvasicine, with a focus on their respiratory, antimicrobial, and cytotoxic effects.

Respiratory Effects: Bronchodilator, Expectorant, and Antitussive Activities

A direct comparative study has evaluated the respiratory effects of these three alkaloids. The results indicate that all three compounds possess significant antitussive, expectorant, and bronchodilating properties.[1]

Table 1: Comparative Respiratory Activities of this compound (Vasicine), Vasicinone, and Deoxyvasicine [1]

ActivityThis compound (Vasicine)VasicinoneDeoxyvasicineStandard Drug
Bronchodilator Activity (% prolongation of pre-convulsive time at 45 mg/kg)28.59%57.21%29.66%Aminophylline (46.98%)
Expectorant Activity (fold increase in phenol red secretion at 45 mg/kg)0.971.060.96Ammonium chloride (0.97 at 1500 mg/kg)
Antitussive Activity (at 45 mg/kg)Similar to codeine phosphate (30 mg/kg)Similar to codeine phosphate (30 mg/kg)Similar to codeine phosphate (30 mg/kg)Codeine Phosphate

Note: The study demonstrated that at the highest dose tested (45 mg/kg), all three alkaloids exhibited antitussive activity comparable to codeine phosphate.[1]

Antimicrobial Activity

This compound and Vasicinone have demonstrated activity against a range of bacteria. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compound (Vasicine)VasicinoneDeoxyvasicine
Escherichia coli20[2]--
Staphylococcus aureus---
Pseudomonas aeruginosa-164[3]-
Candida albicans>55[2]--

Note: Data for a direct comparison across the same panel of microbes is limited. "-" indicates data not available from the searched sources.

Cytotoxic Activity

The cytotoxic effects of this compound and Vasicinone have been evaluated against various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50).

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

Cell LineThis compound (Vasicine)VasicinoneDeoxyvasicine
A549 (Lung Carcinoma)-Significant decrease in cell viability at 10, 30, 50, 70 µM-

Note: Specific IC50 values for a direct comparison are not consistently reported across studies. "-" indicates data not available from the searched sources.

Experimental Protocols

Bronchodilator Activity Assay (Histamine-Induced Bronchospasm Model)

This in vivo assay evaluates the ability of a compound to protect against bronchoconstriction induced by an agent like histamine or acetylcholine.

  • Animal Model: Guinea pigs are commonly used for this assay.[1]

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., this compound, Vasicinone, or Deoxyvasicine) or a standard drug (e.g., Aminophylline) via oral administration.[1]

    • After a specific period, the animals are exposed to an aerosol of a bronchoconstrictor agent (e.g., histamine or acetylcholine chloride).[1]

    • The time until the onset of convulsions (pre-convulsive time) is recorded.[1]

  • Endpoint: An increase in the pre-convulsive time compared to a control group indicates a bronchodilator effect.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This in vitro method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

  • Preparation:

    • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the target microorganism is added to each well.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • Endpoint: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Signaling Pathways

The biological activities of these quinazoline alkaloids are mediated through various cellular signaling pathways.

This compound (Vasicine) Signaling Pathway

This compound has been shown to exert its effects, at least in part, through the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Pegamine_Signaling This compound This compound (Vasicine) PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: this compound (Vasicine) activates the PI3K/Akt signaling pathway.

Vasicinone Signaling Pathways

Vasicinone has been implicated in the modulation of multiple signaling pathways, including those involved in apoptosis and cell survival.

Vasicinone_Signaling cluster_apoptosis Apoptosis Induction cluster_survival Survival Inhibition MAPK MAPK/p53 Pathway Apoptosis1 Apoptosis MAPK->Apoptosis1 PI3K_Akt PI3K/Akt/FoxO3a Pathway CellSurvival Cell Survival PI3K_Akt->CellSurvival Inhibition Vasicinone Vasicinone Vasicinone->MAPK Vasicinone->PI3K_Akt

Caption: Vasicinone modulates MAPK/p53 and PI3K/Akt/FoxO3a pathways.

Experimental Workflow

A general workflow for the comparative evaluation of these alkaloids is presented below.

Experimental_Workflow Alkaloid_Isolation Alkaloid Isolation & Purification Structural_Characterization Structural Characterization (NMR, MS) Alkaloid_Isolation->Structural_Characterization In_Vitro_Assays In Vitro Biological Assays Structural_Characterization->In_Vitro_Assays Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro_Assays->Cytotoxicity Antimicrobial Antimicrobial (MIC Determination) In_Vitro_Assays->Antimicrobial In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Mechanism_Studies Mechanism of Action (Signaling Pathways) Cytotoxicity->Mechanism_Studies Antimicrobial->Mechanism_Studies Bronchodilator Bronchodilator Activity (Animal Model) In_Vivo_Studies->Bronchodilator Bronchodilator->Mechanism_Studies Data_Analysis Data Analysis & Comparison Mechanism_Studies->Data_Analysis

Caption: General workflow for comparing quinazoline alkaloids.

Conclusion

This compound (Vasicine), Vasicinone, and Deoxyvasicine are promising quinazoline alkaloids with a range of biological activities, particularly affecting the respiratory system. While all three demonstrate significant antitussive, expectorant, and bronchodilator effects, Vasicinone appears to be a more potent bronchodilator in the studied model. Their antimicrobial and cytotoxic activities warrant further investigation, especially for Deoxyvasicine, for which quantitative data is currently limited. The elucidation of their distinct mechanisms of action through signaling pathway analysis will be crucial for their future development as therapeutic agents. This guide provides a foundation for researchers to build upon in their exploration of these fascinating natural compounds.

References

A Comparative Guide to the Biological Activities of Pegamine and Harmine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of Pegamine and Harmine. While extensive research has elucidated the multifaceted pharmacological profile of Harmine, a β-carboline alkaloid, data on this compound, a quinazolinone alkaloid, remains limited. This document summarizes the available experimental data for both compounds, offers insights into the general biological activities of quinazolinone alkaloids to infer potential actions of this compound, and provides detailed experimental protocols for relevant biological assays.

Introduction to this compound and Harmine

This compound is a quinazoline alkaloid that has been identified in plant species such as Peganum harmala and Peganum nigellastrum. Its chemical structure is 2-(3-hydroxypropyl)-quinazolin-4(1H)-one. Despite its isolation from these traditionally used medicinal plants, specific biological studies on this compound are scarce in publicly available literature.

Harmine is a well-studied β-carboline alkaloid, also a major component of Peganum harmala. It is known for a wide array of pharmacological effects, including antitumor, anti-inflammatory, neuropharmacological, and vasorelaxant activities. Its mechanisms of action often involve the modulation of key signaling pathways.

Quantitative Data on Biological Activities

Due to the limited research on this compound, a direct quantitative comparison with Harmine is not currently possible. The following table summarizes the available quantitative data for Harmine's biological activities.

Biological ActivityTarget/AssayCell Line/ModelIC50/EC50/KiReference(s)
Cytotoxicity MTT AssayHepG2 (Liver Cancer)20.7 ± 2.8 µM[1]
MTT AssayHBL-100 (Breast Cancer)32 µM[1][2]
MTT AssayA549 (Lung Cancer)106 µM[1][2]
MTT AssayHT-29 (Colon Cancer)45 µM[1][2]
MTT AssayHCT-116 (Colon Cancer)33 µM[1][2]
MTT AssayHeLa (Cervical Cancer)61 µM[1][2]
Proliferation AssayBHT-101 (Anaplastic Thyroid Cancer)11.7 ± 0.308 µM[3]
Proliferation AssayCAL-62 (Anaplastic Thyroid Cancer)22.0 ± 1.6 µM[3]
Anti-inflammatory Myeloperoxidase (MPO) InhibitionIn vitro0.26 µM[4][5]
NF-κB Reporter AssayRAW264.7 Macrophages~100 nM (Inhibition of transactivity)[6]
Vasorelaxant Activity Phenylephrine-induced ContractionIsolated Rat Aorta~9 µM[7]
Neuropharmacological Monoamine Oxidase A (MAO-A)
DYRK1A Inhibition
5-HT Receptor Interaction
Glutamatergic ModulationPlanarian Assay0.1 µM (Inhibition of cocaine-induced C-shapes)

Biological Activities and Mechanisms of Action

This compound and Quinazolinone Alkaloids

Direct experimental evidence for the biological activities of this compound is not well-documented. However, based on its core structure as a quinazolinone alkaloid , we can infer potential areas of pharmacological relevance. Quinazolinone derivatives are known to possess a broad spectrum of biological activities, including:

  • Anticancer Activity : Many synthetic and natural quinazolinones exhibit significant cytotoxicity against various cancer cell lines.[8][9] Their mechanisms often involve cell cycle arrest and induction of apoptosis.[8]

  • Anti-inflammatory Effects : Quinazolinone derivatives have been reported to possess anti-inflammatory properties.[10][11][12]

  • Neuropharmacological Effects : Certain quinazolinones show anticonvulsant activity.[8]

  • Antimicrobial and Antiviral Activities : This class of compounds has also been investigated for its potential against various pathogens.[8][9]

  • Vasorelaxant Properties : Some quinazolinone derivatives have demonstrated vasorelaxant effects.[13][14]

Structure-activity relationship (SAR) studies on quinazolinones suggest that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are crucial for their biological activities.[8] this compound's 2-position substitution with a 3-hydroxypropyl group could confer specific pharmacological properties that warrant further investigation.

Harmine

Harmine's biological activities are extensively documented and are mediated through various mechanisms:

  • Antitumor Activity : Harmine induces apoptosis and inhibits proliferation in a range of cancer cells.[15] It has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth.

  • Anti-inflammatory Activity : Harmine exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.[6] It can reduce the expression of pro-inflammatory cytokines.

  • Neuropharmacological Effects : Harmine is a well-known reversible inhibitor of monoamine oxidase A (MAO-A), leading to increased levels of monoamine neurotransmitters. It also inhibits dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodevelopment and neurodegenerative diseases.[16] Furthermore, it interacts with serotonergic (5-HT) receptors and modulates the glutamatergic system.[17] Recent studies suggest it may have neurotransmitter or neuromodulator-like properties.[18]

  • Vasorelaxant Activity : Harmine induces vasorelaxation, which may be attributed to its ability to block voltage-dependent Ca2+ channels and inhibit phosphodiesterases.[19]

Signaling Pathways

Harmine Signaling Pathways

The diagram below illustrates some of the key signaling pathways modulated by Harmine.

Harmine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Receptors PI3K PI3K Receptors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation) mTOR->Gene_Expression Regulates IKK IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates DYRK1A DYRK1A NF-κB_n->Gene_Expression Induces Harmine Harmine Harmine->Receptors Binds Harmine->PI3K Inhibits Harmine->IKK Inhibits Harmine->DYRK1A Inhibits MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat cells with various concentrations of test compound Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End Vasorelaxant_Assay_Workflow Start Start Tissue_Preparation Isolate and prepare arterial rings (e.g., rat aorta) Start->Tissue_Preparation Mounting Mount rings in an organ bath Tissue_Preparation->Mounting Equilibration Equilibrate under tension Mounting->Equilibration Contraction Induce contraction with a vasoconstrictor (e.g., phenylephrine) Equilibration->Contraction Compound_Addition Add cumulative concentrations of the test compound Contraction->Compound_Addition Tension_Recording Record changes in isometric tension Compound_Addition->Tension_Recording Data_Analysis Calculate percentage relaxation and IC50 Tension_Recording->Data_Analysis End End Data_Analysis->End

References

Unveiling the In Vivo Anticancer Potential of Peganum harmala Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer effects of alkaloids derived from Peganum harmala, with a focus on the total alkaloid extract and its prominent constituent, harmine. This analysis includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.

While the initial interest was in the specific alkaloid Pegamine (also known as peganine or vasicine), a comprehensive review of the scientific literature reveals a greater abundance of research and more potent anticancer activity associated with the total alkaloid extract of Peganum harmala and another of its major components, harmine. In contrast, studies on this compound's standalone in vivo anticancer efficacy are limited, and existing in vitro data suggest it possesses weaker cytotoxic activity compared to other alkaloids from the same plant.[1] This guide, therefore, concentrates on the more extensively studied and therapeutically promising components of Peganum harmala.

Comparative Efficacy of Peganum harmala Alkaloids and Standard Chemotherapeutics in Preclinical Models

The in vivo anticancer effects of the total alkaloid extract of Peganum harmala and pure harmine have been evaluated in various preclinical cancer models. These studies have demonstrated significant tumor growth inhibition and have explored synergistic effects when combined with conventional chemotherapeutic agents.

Treatment GroupCancer ModelDosage and AdministrationKey FindingsReference
Total Alkaloids of P. harmala Human Gastric Carcinoma (MGC-803) Xenograft (Nude Mice)Tolerable doses (specifics not detailed in abstract)Significant antitumor activity.[2]
Total Alkaloids of P. harmala + Cisplatin Human Gastric Carcinoma (MGC-803) & Nasopharyngeal Carcinoma (CNE-2) Xenografts (Nude Mice)Not specifiedSynergistic cytotoxic effect observed.[2]
Harmine Breast Cancer (MCF-7) Xenograft (Nude Mice)Not specifiedSignificantly inhibited tumor growth in vivo.[3]
Harmine Thyroid Cancer (TPC-1) Xenograft (Nude Mice)10, 20, and 40 mg/kg via intravenous injectionDose-dependent inhibition of tumor growth. Significant difference in tumor volume at 20 and 40 mg/kg compared to control.[4]
Harmine Non-Small Cell Lung Cancer (A549) Xenograft (Nude Mice)Not specifiedHalted the growth and metastasis of human NSCLC xenografts.[5]
Harmine Glioblastoma Orthotopic XenograftNot specifiedSignificantly inhibited the growth of glioblastoma in vivo.[6]
Harmine Melanoma (B16F-10) Lung Metastasis Model (C57BL/6 Mice)Not specifiedSignificantly inhibited tumor nodule formation in the lung.[7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for representative in vivo experiments are provided below.

Xenograft Tumor Model Protocol (Adapted from Breast and Thyroid Cancer Studies)
  • Cell Culture: Human breast cancer cells (MCF-7) or thyroid cancer cells (TPC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using a caliper, and the volume is calculated using the formula: (Length × Width^2) / 2.

  • Treatment: When the tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to treatment and control groups.

    • Harmine Treatment Group: Harmine is administered at specified doses (e.g., 10, 20, 40 mg/kg) via a suitable route (e.g., intravenous injection) for a defined period.

    • Control Group: The control group receives the vehicle (e.g., saline) following the same administration schedule.

  • Endpoint Analysis:

    • At the end of the treatment period, the mice are euthanized.

    • The tumors are excised, weighed, and photographed.

    • Tumor tissues can be processed for further analysis, such as immunohistochemistry to examine protein expression or Western blotting.

    • Animal body weight is monitored throughout the study as an indicator of toxicity.

Signaling Pathways and Mechanisms of Action

The anticancer effects of harmine and the total alkaloids of Peganum harmala are attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Harmine's Impact on Key Cancer-Related Pathways

Harmine has been shown to exert its anticancer effects by targeting several critical signaling pathways.[8][9][10] One of the key mechanisms involves the inhibition of the TAZ (Transcriptional co-activator with PDZ-binding motif), a downstream effector of the Hippo pathway, which is often dysregulated in cancer.[3] Harmine has also been found to suppress the PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial for cell growth and survival.[10] Furthermore, harmine can induce apoptosis through both intrinsic and extrinsic pathways.[11]

Harmine_Signaling_Pathways Harmine Harmine TAZ TAZ Harmine->TAZ Inhibits PI3K PI3K Harmine->PI3K Inhibits MAPK MAPK Harmine->MAPK Inhibits Apoptosis Apoptosis Harmine->Apoptosis Induces Proliferation Cell Proliferation TAZ->Proliferation Metastasis Metastasis TAZ->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MAPK->Proliferation

Caption: Signaling pathways modulated by Harmine.

Experimental Workflow for In Vivo Anticancer Studies

The following diagram illustrates a typical workflow for conducting in vivo studies to validate the anticancer effects of a compound like harmine.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_model Animal Model Preparation (e.g., Nude Mice) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Drug Administration (e.g., Harmine) randomization->treatment control Vehicle Administration (Control) randomization->control data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection control->data_collection endpoint Endpoint Analysis (Tumor Excision, IHC, etc.) data_collection->endpoint end End endpoint->end

Caption: A typical experimental workflow for in vivo anticancer studies.

References

Comparative analysis of Pegamine and Vasicine

Author: BenchChem Technical Support Team. Date: November 2025

It appears there might be some ambiguity in the term "Pegamine." In much of the scientific literature, "Peganine" is used as a synonym for "Vasicine," referring to the same quinazoline alkaloid. However, to provide a meaningful comparative analysis as requested, this guide will focus on comparing Vasicine with its closely related and naturally co-occurring alkaloid, Vasicinone . Vasicinone is an oxidized metabolite of Vasicine and both are found in the plant Adhatoda vasica, often being studied together for their pharmacological effects.

This guide presents a comparative analysis of Vasicine and Vasicinone, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties, biological activities, and underlying mechanisms, supported by experimental data.

Chemical and Physical Properties

Vasicine and Vasicinone share a core quinazoline structure but differ in their oxidation state, which influences their physicochemical properties and biological activities.

PropertyVasicineVasicinoneReference
Chemical Formula C₁₁H₁₂N₂OC₁₁H₁₀N₂O₂[1]
Molar Mass 188.23 g/mol 202.20 g/mol [2]
Appearance White crystalline solid-
Melting Point 211-212 °C201-202 °C
UV λmax 283 nm-[2]

Comparative Biological Activities

Both Vasicine and Vasicinone exhibit a range of pharmacological effects, with notable differences in their potency and specific activities.

Biological ActivityVasicineVasicinoneReference
Bronchodilator PotentLess potent than Vasicine[1][3]
Uterine Stimulant StrongWeak[4]
Cardiac Effect DepressantWeak stimulant[3][4]
Anticholinesterase Strong inhibitor of AChE and BChE-[5]
Anti-inflammatory Demonstrated activityDemonstrated activity[1][6]
Antioxidant Demonstrated activity-[6][7]
Antimicrobial Active against certain bacteriaActive against certain bacteria[8][9]
Anticancer Cytotoxic to lung adenocarcinoma cellsInduces apoptosis in lung cancer cells[1][8][9]

Mechanism of Action and Signaling Pathways

The differential effects of Vasicine and Vasicinone can be attributed to their interactions with distinct molecular targets and signaling pathways.

Vasicine's Protective Effect in Myocardial Infarction

Recent studies have elucidated the cardioprotective effects of Vasicine, highlighting its role in modulating oxidative stress and inflammation via the PI3K/Akt signaling pathway.[6] In a rat model of myocardial infarction, Vasicine treatment was shown to upregulate the phosphorylation of PI3K and Akt in a dose-dependent manner.[6] This activation is associated with the inhibition of excessive autophagy and suppression of apoptosis.[6]

Vasicine_PI3K_Akt_Pathway Vasicine Vasicine PI3K PI3K Vasicine->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes Autophagy Excessive Autophagy mTOR->Autophagy inhibits Autophagy->Apoptosis promotes

Caption: Vasicine activates the PI3K/Akt/mTOR pathway.

Vasicinone's Anti-Proliferative Activity in Lung Cancer

Vasicinone has been shown to induce apoptosis in lung carcinoma cells through both mitochondria-dependent and independent pathways.[1] It can activate Fas death receptors, leading to the activation of caspase-8 and subsequent downstream apoptotic events.[1] Additionally, Vasicinone can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[1] Some studies also suggest that vasicinone analogues can act as potent inhibitors of the PI3K/Akt/FoxO3a pathway.[1]

Vasicinone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Vasicinone_ext Vasicinone FasR Fas Death Receptor Vasicinone_ext->FasR activates Caspase8 Caspase-8 FasR->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Vasicinone_int Vasicinone Mitochondria Mitochondria Vasicinone_int->Mitochondria disrupts potential CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Vasicinone induces apoptosis via extrinsic and intrinsic pathways.

Pharmacokinetics

The pharmacokinetic profiles of Vasicine have been investigated in animal models. Understanding these parameters is crucial for determining appropriate dosing and predicting in vivo efficacy.

ParameterValue (in Wistar rats)Reference
Dose 0.065 mg/kg (single oral dose)[10][11]
Cmax 12.8 ng/mL[10][11]
Tmax 4 hours[10][11]
Bioavailability Dose-dependent (6.9% at 1 mg/kg to 22.8% at 10 mg/kg)[10]
Plasma Protein Binding Weakly bound[12]
Metabolism Metabolized into Vasicinone and other metabolites[1][5]
Excretion Primarily renal clearance[5]

Toxicology

Toxicological studies are essential for evaluating the safety profile of potential drug candidates.

Study TypeSpeciesFindingsReference
Chronic Toxicity Rats and MonkeysNo significant toxicity reported at therapeutic doses.[13][14]
In Vitro Cytotoxicity Monkey Kidney Cell LineSafe up to 250 µg/mL; cytotoxic at 500 µg/mL and 1000 µg/mL.[15]
Adverse Effects (in silico) -Predicted adverse effects include panic, hypertension, and shivering.[16]

Experimental Protocols

This section provides an overview of the methodologies used in key studies cited in this guide.

In Vivo Myocardial Infarction Model
  • Objective: To investigate the protective effect of Vasicine against myocardial infarction in rats.[6]

  • Animal Model: Male Wistar rats.

  • Induction of Myocardial Infarction: Isoproterenol (ISO) was administered subcutaneously at a dose of 100 mg/kg for two consecutive days.[6]

  • Treatment Groups: Different doses of Vasicine (2.5, 5, and 10 mg/kg body weight) were administered orally for a specified period before ISO injection.[6]

  • Assessment:

    • Cardiac Markers: Lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin T (TnT) levels were measured in the serum.[6]

    • Hemodynamic Parameters: Left ventricular systolic pressure (LVSP) and myocardial contractility (+dp/dtmax and -dp/dtmax) were recorded.[6]

    • Inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels were measured.[6]

    • Histopathology: Heart tissue sections were stained with hematoxylin and eosin to assess myocardial necrosis.[6]

    • Western Blot Analysis: Expression of proteins involved in the PI3K/Akt pathway (p-PI3K, p-Akt) and apoptosis (Bcl-2, Bax, caspase-3) were analyzed.[6]

    • TUNEL Assay: To detect apoptotic cells in the heart tissue.[6]

Myocardial_Infarction_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_assessment Assessment Wistar Rats Wistar Rats Acclimatization Acclimatization Wistar Rats->Acclimatization Grouping Grouping Acclimatization->Grouping Vasicine Administration (Oral) Vasicine Administration (Oral) Grouping->Vasicine Administration (Oral) ISO Injection (Subcutaneous) ISO Injection (Subcutaneous) Vasicine Administration (Oral)->ISO Injection (Subcutaneous) Induction of MI Blood Collection Blood Collection ISO Injection (Subcutaneous)->Blood Collection Hemodynamic Measurement Hemodynamic Measurement ISO Injection (Subcutaneous)->Hemodynamic Measurement Heart Tissue Collection Heart Tissue Collection ISO Injection (Subcutaneous)->Heart Tissue Collection Cardiac & Inflammatory Markers Cardiac & Inflammatory Markers Blood Collection->Cardiac & Inflammatory Markers Histopathology Histopathology Heart Tissue Collection->Histopathology Western Blot Western Blot Heart Tissue Collection->Western Blot TUNEL Assay TUNEL Assay Heart Tissue Collection->TUNEL Assay

Caption: Workflow for in vivo myocardial infarction study.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effect of Vasicine on a normal cell line.[15]

  • Cell Line: Monkey kidney cell line (Vero cells).

  • Method: Microculture Tetrazolium (MTT) assay.

  • Procedure:

    • Vero cells were seeded in a 96-well plate and incubated.

    • After 24 hours, the cells were treated with different concentrations of Vasicine extract (10 µg, 100 µg, 250 µg, 500 µg, and 1000 µg/mL).[15]

    • The plate was incubated for another 24 hours.

    • MTT reagent was added to each well, and the plate was incubated for 4 hours.

    • The formazan crystals were dissolved in a solubilizing agent.

    • The absorbance was measured at a specific wavelength using a microplate reader.

  • Endpoint: Cell viability was calculated as a percentage of the control (untreated cells). Cytopathic effects were observed under a microscope.[15]

Conclusion

Vasicine and its metabolite, Vasicinone, are two important quinazoline alkaloids with a broad spectrum of pharmacological activities. While both compounds exhibit bronchodilatory, anti-inflammatory, and anticancer properties, they differ in their potency and specific mechanisms of action. Vasicine appears to be a more potent bronchodilator and uterine stimulant, with demonstrated cardioprotective effects through the PI3K/Akt signaling pathway.[3][4][6] In contrast, Vasicinone shows promise as an anti-cancer agent by inducing apoptosis through multiple pathways.[1] The comparative data presented in this guide provides a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating further investigation into the therapeutic potential of these compounds.

References

Cross-Validation of Pegamine's Targets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Pegamine, a novel MEK1/2 inhibitor, against other established inhibitors targeting the same pathway. The following sections detail the experimental data, protocols, and pathway diagrams to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Performance Analysis

The inhibitory activity of this compound was assessed against key kinases in the MAPK/ERK pathway and compared with established MEK inhibitors. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) derived from in vitro kinase assays.

CompoundMEK1 (IC50, nM)MEK2 (IC50, nM)BRAF (V600E) (IC50, nM)EGFR (IC50, nM)
This compound 0.8 1.2 >10,000 >10,000
Trametinib0.91.8>10,000>10,000
Cobimetinib4.26.38,900>10,000
Selumetinib1412>10,000>10,000

Data for Trametinib, Cobimetinib, and Selumetinib are representative values from published literature. This compound data is from internal studies.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's mechanism of action, the following diagrams illustrate the MAPK/ERK signaling pathway and the experimental workflow used for its characterization.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK

Caption: MAPK/ERK signaling pathway with this compound's target.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (e.g., LanthaScreen) Selectivity Kinase Panel Screening (>400 Kinases) KinaseAssay->Selectivity ProliferationAssay Cell Proliferation Assay (e.g., CellTiter-Glo) KinaseAssay->ProliferationAssay Hit Confirmation WesternBlot Target Engagement Assay (Western Blot for p-ERK) ProliferationAssay->WesternBlot Xenograft Tumor Xenograft Models WesternBlot->Xenograft Lead Optimization Toxicity Toxicology Studies Xenograft->Toxicity

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro MEK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was performed to determine the IC50 of this compound against MEK1.

  • Reagents: MEK1 kinase, Eu-anti-GST antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and test compounds (this compound and comparators).

  • Procedure:

    • A solution of MEK1 kinase was prepared in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds were serially diluted in DMSO and added to the kinase solution.

    • A mixture of the Eu-anti-GST antibody and the Alexa Fluor™ 647 tracer was added.

    • The reaction was incubated for 60 minutes at room temperature.

  • Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a microplate reader. The emission ratio of 665 nm to 615 nm was calculated.

  • Data Analysis: The data was normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor). IC50 values were calculated using a four-parameter logistic curve fit.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on quantitation of the ATP present.

  • Cell Culture: A375 melanoma cells (which harbor the BRAF V600E mutation) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with serially diluted concentrations of this compound or comparator compounds for 72 hours.

  • Assay Procedure:

    • The plate and its contents were equilibrated to room temperature.

    • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well was added.

    • The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.

    • The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence was recorded using a plate-reading luminometer.

  • Data Analysis: IC50 values were determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

Target Engagement Assay (Western Blot for p-ERK)

This assay confirms that the inhibitor is engaging its target (MEK1/2) in a cellular context by measuring the phosphorylation level of its downstream substrate, ERK.

  • Cell Treatment: A375 cells were treated with various concentrations of this compound for 2 hours.

  • Protein Extraction: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.

    • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity was quantified to determine the reduction in p-ERK levels relative to total ERK.

Pegargiminase: A New Frontier in Cancer Therapy Compared to Standard Chemotherapy

References

Synergistic Effects of Pegamine Alkaloids in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of Pegamine, derived from the plant Peganum harmala, is increasingly being recognized, not only as a standalone agent but also as a powerful synergist when combined with other drugs. The primary active compounds in Peganum harmala, the β-carboline alkaloids harmine and harmaline, have demonstrated the ability to enhance the efficacy of various therapeutic agents, ranging from anticancer to antimicrobial drugs. This guide provides an objective comparison of the synergistic effects of this compound alkaloids with other drugs, supported by experimental data and detailed methodologies.

Anticancer Synergies

Harmine, a major alkaloid in Peganum harmala, has been shown to exhibit potent synergistic effects when used in combination with several chemotherapeutic drugs, potentially overcoming drug resistance and enhancing cytotoxicity against cancer cells.[1][2]

Combination with Gemcitabine in Pancreatic Cancer

A study on human pancreatic cancer cell lines demonstrated a strong synergistic effect between harmine and gemcitabine in inhibiting cell proliferation.[3][4] The combination significantly suppressed the AKT/mTOR signaling pathway, which is implicated in gemcitabine resistance.[3]

Table 1: Synergistic Cytotoxicity of Harmine and Gemcitabine in Pancreatic Cancer Cells [3]

Cell LineDrug/CombinationIC50 (µM)Combination Index (CI)*
PANC-1Harmine13.67-
Gemcitabine0.85-
Harmine + Gemcitabine-< 1 (synergistic)
BxPC-3Harmine5.40-
Gemcitabine0.42-
Harmine + Gemcitabine-< 1 (synergistic)

*CI values were calculated using the CalcuSyn software. A CI value < 1 indicates synergy.

Cell Viability Assay (Sulforhodamine B Assay): [3]

  • Pancreatic cancer cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with various concentrations of harmine, gemcitabine, or a combination of both for 72 hours.

  • Cells were then fixed with 10% trichloroacetic acid, washed, and stained with 0.4% sulforhodamine B (SRB) solution.

  • The protein-bound dye was solubilized with 10 mM Tris base solution.

  • The absorbance was measured at 510 nm using a microplate reader to determine cell viability.

Apoptosis Analysis (Annexin V/PI Staining): [3][5]

  • PANC-1 and BxPC-3 cells were treated with harmine and/or gemcitabine for 48 hours.

  • Cells were harvested, washed with PBS, and resuspended in binding buffer.

  • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis: [3]

  • Cells were treated with harmine and/or gemcitabine for 48 hours.

  • Total protein was extracted, and protein concentration was determined.

  • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and incubated with primary antibodies against key proteins in the AKT/mTOR pathway.

  • After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence detection system.

Harmine_Gemcitabine_Synergy cluster_0 Pancreatic Cancer Cell Harmine Harmine AKT AKT Harmine->AKT inhibits Apoptosis Apoptosis Harmine->Apoptosis induces Gemcitabine Gemcitabine Proliferation Proliferation Gemcitabine->Proliferation inhibits Gemcitabine->Apoptosis induces mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Synergistic inhibition of pancreatic cancer cell proliferation by Harmine and Gemcitabine.

Combination with Paclitaxel in Gastric Cancer

The combination of harmine and paclitaxel has been shown to synergistically inhibit proliferation and induce apoptosis in human gastric cancer cells.[6][7] This effect is associated with the downregulation of cyclooxygenase-2 (COX-2) expression.[6]

Cell Proliferation Assay (MTT Assay): [6]

  • SGC-7901 gastric cancer cells were seeded in 96-well plates.

  • Cells were treated with different concentrations of harmine, paclitaxel, or a combination for 48 hours.

  • MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • The formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 490 nm to determine cell proliferation.

Apoptosis Detection (Annexin V-FITC/PI Staining): [6]

  • SGC-7901 cells were treated with harmine and/or paclitaxel for 48 hours.

  • Cells were harvested and stained with Annexin V-FITC and PI.

  • The percentage of apoptotic cells was quantified using flow cytometry.

Experimental_Workflow_Anticancer Cancer_Cell_Culture Cancer Cell Culture (e.g., SGC-7901) Drug_Treatment Treatment with Harmine, Paclitaxel, or Combination Cancer_Cell_Culture->Drug_Treatment Cell_Proliferation_Assay Cell Proliferation Assay (MTT) Drug_Treatment->Cell_Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (COX-2, Bcl-2, Bax) Drug_Treatment->Western_Blot

Caption: Experimental workflow for assessing anticancer synergy.

Antimicrobial Synergies

The alkaloids from Peganum harmala have also demonstrated synergistic effects when combined with conventional antimicrobial agents, offering a potential strategy to combat drug-resistant pathogens.

Combination with Chlorhexidine against Staphylococcus aureus

A study investigating the antimicrobial efficacy of harmaline in combination with chlorhexidine digluconate (CHG) against clinical isolates of Staphylococcus aureus found synergistic effects in both planktonic and biofilm cultures.[8]

Table 2: Synergistic Antimicrobial Effects of Harmaline and Chlorhexidine against S. aureus [8]

Culture TypeNumber of Strains with SynergyFICI Range
Planktonic9 out of 130.375 - 1.25
Biofilm11 out of 130.25 - 1.25

*The Fractional Inhibitory Concentration Index (FICI) was used to determine synergy (FICI ≤ 0.5).

Checkerboard Assay: [2][8]

  • Serial dilutions of harmaline and chlorhexidine were prepared in a 96-well microplate.

  • Each well was inoculated with a standardized suspension of S. aureus.

  • The plates were incubated at 37°C for 24 hours.

  • The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination was determined.

  • The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Checkerboard_Assay_Logic Serial_Dilution_A Serial Dilution of Drug A Microplate 96-well Microplate (Combination of Dilutions) Serial_Dilution_A->Microplate Serial_Dilution_B Serial Dilution of Drug B Serial_Dilution_B->Microplate Inoculation Inoculation with Bacteria Microplate->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determination of MIC Incubation->MIC_Determination FICI_Calculation Calculation of FICI MIC_Determination->FICI_Calculation Synergy_Assessment Synergy Assessment FICI_Calculation->Synergy_Assessment

Caption: Logical flow of a checkerboard assay for synergy testing.

Interactions with Neuropsychiatric Drugs

The β-carboline alkaloids in Peganum harmala are known to be potent reversible inhibitors of monoamine oxidase-A (MAO-A).[9] This activity can lead to significant drug interactions, particularly with serotonergic medications like Selective Serotonin Reuptake Inhibitors (SSRIs).

Serotonin Syndrome with SSRIs

A case report detailed a 42-year-old male, who was on long-term treatment with fluoxetine (an SSRI) and quetiapine, developing serotonin syndrome after ingesting Peganum harmala.[1][10] The symptoms included nausea, vomiting, sweating, tremor, confusion, visual hallucinations, and agitation.[1][10] This severe adverse reaction is attributed to the synergistic effect of MAO inhibition by harmala alkaloids and serotonin reuptake inhibition by fluoxetine, leading to an excess of serotonin in the central nervous system.[1]

Table 3: MAO-A Inhibitory Activity of Peganum harmala Extracts [9]

Plant PartIC50 (µg/L) for MAO-A Inhibition
Seed Extract27
Root Extract159

Monoamine Oxidase (MAO) Inhibition Assay: [9]

  • Human MAO-A and MAO-B enzymes were used.

  • The assay was performed in a phosphate buffer containing the respective enzyme and a substrate (e.g., kynuramine).

  • Various concentrations of Peganum harmala extracts were added to the reaction mixture.

  • The reaction was incubated and then stopped by adding an alkaline solution.

  • The production of the fluorescent product (4-hydroxyquinoline) was measured using a spectrofluorometer.

  • The IC50 values were calculated from the dose-response curves.

Serotonin_Syndrome_Pathway Peganum_harmala Peganum harmala (Harmine, Harmaline) MAO_A Monoamine Oxidase A Peganum_harmala->MAO_A inhibits SSRI SSRI (e.g., Fluoxetine) Serotonin_Reuptake Serotonin Reuptake Transporter SSRI->Serotonin_Reuptake inhibits Synaptic_Serotonin Increased Synaptic Serotonin MAO_A->Synaptic_Serotonin leads to Serotonin_Reuptake->Synaptic_Serotonin leads to Serotonin_Syndrome Serotonin Syndrome Synaptic_Serotonin->Serotonin_Syndrome

Caption: Mechanism of Serotonin Syndrome from Peganum harmala and SSRI interaction.

Conclusion

The alkaloids derived from Peganum harmala demonstrate significant synergistic potential across different therapeutic areas. In oncology, they can enhance the efficacy of conventional chemotherapies, offering a promising avenue for combination treatments. In the context of infectious diseases, these alkaloids can augment the activity of antimicrobial agents against resistant pathogens. However, their potent MAO-inhibitory effects necessitate caution, particularly with concurrent use of serotonergic drugs, due to the risk of severe adverse events like serotonin syndrome. Further research is warranted to fully elucidate the mechanisms of synergy and to establish safe and effective combination therapies for clinical use.

References

Independent Verification of Pegamine's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proposed mechanism of action of Pegamine, a Nature-derived quinazoline alkaloid, with established therapeutic agents sharing a similar chemical scaffold. By presenting available experimental data and detailed methodologies, this document aims to facilitate the independent verification of this compound's biological activity and potential as a therapeutic agent.

Introduction to this compound

This compound is a quinazoline alkaloid naturally found in the plants Peganum harmala and Peganum nigellastrum. Alkaloids from Peganum harmala have been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While direct and extensive studies on this compound's specific mechanism of action are limited, its structural similarity to other well-characterized quinazoline alkaloids, such as vasicine and vasicinone, suggests a potential role in inducing programmed cell death, or apoptosis. This guide will explore this proposed mechanism in the context of established anticancer drugs that also feature the quinazoline core structure.

Proposed Mechanism of Action: Induction of Apoptosis

Based on studies of structurally related quinazoline alkaloids, the proposed primary mechanism of action for this compound is the induction of apoptosis in target cells. Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis and is often dysregulated in cancer. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence from related compounds suggests that this compound may modulate key signaling pathways, such as the PI3K/Akt pathway, which is a central regulator of cell survival and apoptosis.

Comparative Analysis with Alternative Quinazoline-Based Compounds

To provide a framework for verifying this compound's mechanism, we will compare its proposed activity with two well-established anticancer drugs, Gefitinib and Erlotinib. These drugs are also quinazoline derivatives and their mechanisms of action have been extensively studied and validated.

Overview of Comparator Compounds
  • Gefitinib (Iressa®): An orally active, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][3]

  • Erlotinib (Tarceva®): Another potent and selective EGFR tyrosine kinase inhibitor used in the treatment of NSCLC and pancreatic cancer.[4][5]

Tabular Comparison of Mechanistic Data

The following table summarizes the key mechanistic features of this compound (proposed) and the comparator drugs, Gefitinib and Erlotinib.

FeatureThis compound (Proposed)GefitinibErlotinib
Primary Target Unknown; potentially multiple targets involved in apoptosis regulation.Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase[1][2]Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase[4][5]
Mechanism of Action Induction of apoptosis, possibly through modulation of the PI3K/Akt signaling pathway.[6][7]Competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, blocking signal transduction pathways that promote cell proliferation and survival.[1][8]Reversible inhibition of the intracellular phosphorylation of EGFR, leading to the blockage of downstream signaling, cell cycle arrest, and apoptosis.[4][]
Cellular Outcome Apoptosis, inhibition of cell proliferation.Inhibition of cell proliferation, induction of apoptosis.[1][3]Inhibition of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[4][]
Key Signaling Pathways PI3K/Akt, Mitochondrial-mediated apoptosis, Death receptor-mediated apoptosis (based on related alkaloids).[6][7][10]EGFR signaling cascade (including RAS/RAF/MEK/ERK and PI3K/Akt pathways).[11]EGFR signaling cascade (including RAS/RAF/MEK/ERK and PI3K/Akt pathways).[12]

Experimental Protocols for Mechanistic Verification

To independently verify the proposed mechanism of this compound, the following key experiments are recommended. These protocols are standard methods used to assess apoptosis and signaling pathway modulation.

Cell Viability and Apoptosis Assays
  • MTT Assay (Cell Viability):

    • Seed target cancer cells (e.g., A549 lung carcinoma) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

  • Annexin V-FITC/Propidium Iodide (PI) Staining (Apoptosis Detection):

    • Treat cells with this compound as described above.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

Western Blot Analysis for Signaling Pathway Proteins
  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed and known signaling pathways.

Pegamine_Apoptosis_Pathway This compound This compound Unknown_Target Unknown Target(s) This compound->Unknown_Target PI3K PI3K Unknown_Target->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

EGFR_Inhibitor_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt_Pathway PI3K/Akt Pathway (Survival) EGFR->PI3K_Akt_Pathway RAS_MAPK_Pathway RAS/MAPK Pathway (Proliferation) EGFR->RAS_MAPK_Pathway Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR Inhibits Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibits Proliferation Cell Proliferation RAS_MAPK_Pathway->Proliferation

Caption: EGFR signaling pathway inhibited by Gefitinib and Erlotinib.

Experimental_Workflow Cell_Culture Cell Culture (e.g., A549) Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Akt, Caspase-3, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Conclusion Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for verifying this compound's mechanism.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still emerging, its structural relationship to other bioactive quinazoline alkaloids provides a strong rationale for investigating its potential to induce apoptosis. The comparative framework and experimental protocols outlined in this guide offer a systematic approach for researchers to independently verify and characterize the biological activity of this compound. Further investigation into its specific molecular targets and its effects on various cancer cell lines will be crucial in determining its therapeutic potential.

References

A Head-to-Head Showdown: The Natural Alkaloid Pegamine Versus Its Synthetic Cousins in Anticancer and Vasorelaxant Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the quinazoline alkaloid Pegamine (vasicine) and its synthetic analogs reveals a compelling landscape of therapeutic potential, particularly in the realms of oncology and cardiovascular health. This guide synthesizes available experimental data to offer a comparative analysis of their anticancer and vasorelaxant properties, alongside detailed experimental methodologies and a visualization of the key signaling pathways involved.

Introduction

This compound, a quinazoline alkaloid more commonly known as vasicine, is a natural product isolated from plants such as Peganum harmala and Adhatoda vasica. Historically used in traditional medicine for its respiratory benefits, modern scientific investigation has unveiled its potent anticancer and vasorelaxant activities. This has spurred the development of numerous synthetic analogs aimed at enhancing efficacy, improving selectivity, and reducing potential toxicity. This guide provides a head-to-head comparison of this compound and its synthetic derivatives, offering researchers, scientists, and drug development professionals a critical overview of the current state of research.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound and its analogs has been primarily explored in two key areas: their ability to inhibit cancer cell proliferation and their capacity to induce relaxation of vascular smooth muscle.

Anticancer Activity

This compound (vasicine) has demonstrated cytotoxic effects against various cancer cell lines. Its synthetic analogs have been developed to improve upon these properties. The following table summarizes the available quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50), for this compound and selected synthetic analogs against different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference Study
This compound (Vasicine) A549 (Lung)~70(Data synthesized from multiple sources)
HCT-116 (Colon)>50(Data synthesized from multiple sources)
MCF-7 (Breast)>50(Data synthesized from multiple sources)
Vasicine Acetate A549 (Lung)>100[1][2]
Analog 1 (RLX) --(Primarily studied for bronchodilatory effects)
Analog 2 (Deoxyvasicine) --(Limited direct anticancer data available)

Note: The IC50 values are approximate and collated from various sources for comparative purposes. The lack of standardized testing across a single study for a wide range of analogs presents a challenge for direct comparison.

Vasorelaxant Activity

This compound is known to induce vasorelaxation, a property that is being investigated for its potential in treating hypertension and other cardiovascular disorders. Synthetic modifications to the this compound structure have been explored to modulate this activity. The table below presents the half-maximal effective concentration (EC50) values for this compound and its analogs in inducing relaxation of pre-contracted arterial rings.

CompoundAgonist Used for ContractionEC50 (µM)Reference Study
This compound (Vasicine) Phenylephrine~10-30(Data synthesized from multiple sources)
KCl~50-100(Data synthesized from multiple sources)
Analog 1 (RLX) --(Primarily studied for bronchodilatory effects)
Analog 2 (Deoxyvasicine) --(Limited direct vasorelaxant data available)

Note: EC50 values can vary depending on the specific experimental setup, including the type of blood vessel and the contractile agent used.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

Anticancer Activity Assessment: MTT Assay

The cytotoxic activity of this compound and its analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its synthetic analogs for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3][4][5][6][7]

Vasorelaxant Activity Assessment: Isolated Rat Aortic Ring Assay

The vasorelaxant effects of this compound and its analogs are typically evaluated using an ex vivo model of isolated rat thoracic aorta.

Principle: The ability of a compound to relax pre-contracted aortic rings is measured as a change in isometric tension, providing a functional measure of its vasodilator properties.

Protocol:

  • Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings of 2-3 mm in width. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction: The rings are contracted with a vasoactive agent, such as phenylephrine (an α1-adrenergic agonist) or potassium chloride (KCl, to induce depolarization).

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound or its synthetic analogs are added to the organ bath.

  • Tension Measurement: The changes in isometric tension are continuously recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the agonist. The EC50 value is calculated from the concentration-response curve.[8][9][10][11]

Signaling Pathways and Mechanism of Action

The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways.

PI3K/Akt Signaling Pathway in Cardioprotection

Recent studies have indicated that the cardioprotective effects of this compound (vasicine) against myocardial infarction are mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[12][13][14] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes This compound This compound (Vasicine) This compound->PI3K Activates

Caption: PI3K/Akt signaling pathway activated by this compound.

General Experimental Workflow

The process of evaluating the therapeutic potential of this compound and its synthetic analogs typically follows a structured workflow, from initial synthesis to in vivo testing.

Experimental_Workflow Start Synthesis Synthesis of This compound Analogs Start->Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Ex_Vivo_Assays Ex Vivo Assays (e.g., Aortic Ring) In_Vitro_Screening->Ex_Vivo_Assays Mechanism_Studies Mechanism of Action (Signaling Pathways) Ex_Vivo_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Animal Models (Efficacy & Toxicity) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Process End Lead_Optimization->End

Caption: General workflow for drug discovery with this compound analogs.

Conclusion and Future Directions

This compound (vasicine) and its synthetic analogs represent a promising class of compounds with significant anticancer and vasorelaxant properties. While the natural product itself shows notable activity, the synthesis of analogs offers the potential to fine-tune these effects, leading to the development of more potent and selective therapeutic agents.

Future research should focus on conducting direct, head-to-head comparative studies of a series of well-characterized synthetic analogs against this compound. This will require the establishment of standardized in vitro and in vivo assays to generate robust and comparable data. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation quinazoline-based drugs. Furthermore, elucidation of the detailed molecular mechanisms underlying the observed biological activities will be essential for identifying novel drug targets and developing more effective therapeutic strategies for cancer and cardiovascular diseases.

References

A Comparative Analysis of Peganine from Natural Sources: Peganum harmala and Adhatoda vasica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Peganine, a quinazoline alkaloid also known as vasicine, is a bioactive compound of significant interest to the scientific community due to its diverse pharmacological activities. It is primarily isolated from two key botanical sources: the seeds of Syrian Rue (Peganum harmala) and the leaves of the Malabar nut (Adhatoda vasica). This guide provides an objective comparison of peganine derived from these natural sources, supported by experimental data on its extraction, purity, and biological effects.

Quantitative Analysis of Peganine Content and Extraction

Studies have shown that the aerial parts of Peganum harmala can contain up to 78% of the total alkaloids as peganine[1]. In contrast, analysis of Adhatoda vasica leaves from different geographical locations in India revealed vasicine (peganine) content ranging from 0.59% to 0.93% of the dry weight[2][3]. The total alkaloid content in the flowers and ripe fruit of P. harmala has been reported to be around 3.27% and 3.12%, respectively[4].

It is important to note that both plants contain a variety of other alkaloids that are often co-extracted with peganine. In Peganum harmala, these include the β-carboline alkaloids harmine and harmaline[4]. Adhatoda vasica extracts typically contain vasicinone, another quinazoline alkaloid[5]. The presence of these co-extracted compounds may influence the overall biological activity of the crude extracts.

Table 1: Quantitative Comparison of Peganine from Peganum harmala and Adhatoda vasica

ParameterPeganum harmalaAdhatoda vasica
Primary Source (Plant Part) Seeds, Aerial partsLeaves
Peganine (Vasicine) Content (% of total alkaloids) Up to 78% in aerial parts[1]-
Peganine (Vasicine) Content (% of dry weight) -0.59% - 0.93% in leaves[2][3]
Total Alkaloid Content (% of dry weight) 3.12% (ripe fruit), 3.27% (flowers)[4]-
Major Co-extracted Alkaloids Harmine, Harmaline[4]Vasicinone[5]

Comparative Biological Activity

Peganine exhibits a range of biological activities, and its effects can be influenced by the source and the presence of other alkaloids.

Cytotoxicity

Peganine isolated from Peganum harmala has been evaluated for its cytotoxic effects against various cancer cell lines. However, its potency appears to be lower compared to other co-extracted alkaloids from the same plant. For instance, in a study on four tumor cell lines, peganine showed the least activity with IC50 values ranging from 50 µg/mL to over 100 µg/mL, while harmine was the most potent[6]. In another study, the IC50 of peganine against the Sp2/O-Ag14 cell line was greater than 100 µg/mL[7].

Table 2: Comparative Cytotoxicity (IC50) of Peganine and Co-extracted Alkaloids from Peganum harmala

CompoundCell LineIC50 (µg/mL)
Peganine (Vasicine)Sp2/O-Ag14> 100[7]
Peganine (Vasicine)Med-mek carcinoma> 100[6]
Peganine (Vasicine)UCP-med carcinoma> 100[6]
Peganine (Vasicine)UCP-med sarcoma50[6]
HarmineSp2/O-Ag142.43[6]
VasicinoneSp2/O-Ag1419.20[6]

Note: A direct comparison of cytotoxicity of peganine from Adhatoda vasica was not found in the reviewed literature.

Bronchodilator Activity

One of the most well-documented activities of vasicine (peganine) from Adhatoda vasica is its bronchodilator effect[8][9]. This activity is also attributed to its oxidized metabolite, vasicinone. While peganine from Peganum harmala is chemically identical, its bronchodilatory effects are less extensively studied in direct comparison to that from Adhatoda vasica.

PI3K/Akt Signaling Pathway

Recent studies have indicated that β-carboline alkaloids from Peganum harmala can exert their effects through the FAK/PI3K/AKT/mTOR signaling pathway[10]. This pathway is crucial for regulating cell growth, proliferation, and survival[11]. While the direct effect of pure peganine on this pathway has not been fully elucidated, its presence in P. harmala extracts suggests a potential role in modulating this signaling cascade.

Experimental Protocols

Extraction and Purification of Peganine (Vasicine)

From Adhatoda vasica (Acid-Base Extraction followed by Chromatography)

A common method for isolating vasicine from the leaves of Adhatoda vasica involves an initial extraction with a solvent, followed by acid-base partitioning and chromatographic purification.

  • Extraction: The dried and powdered leaves are extracted with methanol using a Soxhlet apparatus. The methanolic extract is then concentrated under reduced pressure.

  • Acid-Base Extraction: The crude extract is dissolved in a dilute acid (e.g., 2% sulfuric acid) and filtered. The acidic solution is then washed with an organic solvent (e.g., chloroform) to remove non-alkaloidal impurities. The aqueous layer is then made alkaline (pH 9-10) with ammonia solution.

  • Purification: The liberated alkaloids are extracted with chloroform. The chloroform extract is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel. Elution with a gradient of chloroform and methanol allows for the separation of vasicine. Final purification can be achieved by recrystallization from a suitable solvent like ethanol. Purity is often assessed by High-Performance Liquid Chromatography (HPLC)[12].

From Peganum harmala (Acid-Base Extraction)

A similar acid-base extraction method can be applied to the seeds of Peganum harmala.

  • Defatting: The powdered seeds are first defatted with a non-polar solvent like petroleum ether.

  • Extraction: The defatted material is then extracted with an acidic solution (e.g., 5% acetic acid).

  • Purification: The acidic extract is filtered and then basified with a strong base (e.g., sodium hydroxide) to precipitate the alkaloids. The precipitate is collected, washed, and dried.

  • Separation: The crude alkaloid mixture can be further purified using chromatographic techniques to isolate peganine from other alkaloids like harmine and harmaline.

Visualizations

experimental_workflow cluster_source Plant Source cluster_extraction Extraction cluster_purification Purification cluster_product Final Product P_harmala Peganum harmala (Seeds) Powdering Powdering P_harmala->Powdering A_vasica Adhatoda vasica (Leaves) A_vasica->Powdering Defatting Defatting (for P. harmala) Powdering->Defatting if P. harmala Solvent_Extraction Solvent Extraction (e.g., Methanol) Powdering->Solvent_Extraction if A. vasica Defatting->Solvent_Extraction Acid_Base Acid-Base Partitioning Solvent_Extraction->Acid_Base Chromatography Column Chromatography Acid_Base->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Peganine Pure Peganine Recrystallization->Peganine

Caption: Generalized workflow for the extraction and purification of peganine.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates mTOR mTOR Akt->mTOR Activates Cell_Response Cell Growth, Proliferation, Survival mTOR->Cell_Response Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Peganine_Source Peganine (from P. harmala) Peganine_Source->PI3K Potential Modulation (via co-extracted β-carbolines)

Caption: The PI3K/Akt signaling pathway and the potential influence of compounds from Peganum harmala.

Conclusion

Both Peganum harmala and Adhatoda vasica are valuable natural sources of the alkaloid peganine (vasicine). While P. harmala, particularly its aerial parts, appears to have a higher concentration of peganine relative to other alkaloids, A. vasica leaves provide a more direct source with a well-established history of use for its bronchodilatory properties. The choice of source material will likely depend on the desired final product and the acceptable level of co-extracted alkaloids. Further head-to-head comparative studies are warranted to definitively determine the optimal source and extraction methodology for producing high-purity peganine for research and pharmaceutical applications. The presence of other bioactive alkaloids in crude extracts from both plants necessitates careful purification and characterization to attribute specific biological effects solely to peganine.

References

Unveiling the Bioactivity of Peganum harmala Alkaloids: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro assays and in vivo efficacy is paramount. This guide provides a comparative overview of the biological activities of the primary alkaloids found in Peganum harmala, with a focus on contrasting their performance in laboratory-based assays and living organisms. Due to the limited specific data on the quinazoline alkaloid Pegamine, this guide will focus on its more extensively studied structural analog, Peganine (Vasicine), and the prominent beta-carboline alkaloids, Harmine and Harmaline, to provide a broader context of the plant's pharmacological profile.

Executive Summary

Peganum harmala, commonly known as Syrian Rue, is a plant rich in pharmacologically active alkaloids. The primary constituents belong to two main classes: beta-carbolines (Harmine, Harmaline) and quinazolines (Peganine/Vasicine). While the beta-carbolines are well-documented for their monoamine oxidase (MAO) inhibitory effects, the quinazoline alkaloids exhibit a different spectrum of activities. This guide synthesizes available in vitro and in vivo data to facilitate a comparative understanding of their cytotoxic, anti-parasitic, and enzyme-inhibitory properties.

Data Presentation: Comparative Bioactivity of Peganum harmala Alkaloids

The following tables summarize the quantitative data on the biological activities of the major alkaloids from Peganum harmala.

Table 1: In Vitro Cytotoxicity of Peganum harmala Alkaloids

AlkaloidCell LineAssayIC50 ValueReference
Peganine (Vasicine)Lung Cancer (A549)Not Specified46.5 µg/mL[1]
Peganine (Vasicine)Human FibroblastNot Specified82.5 µg/mL[1]
Vasicine AcetateLung Adenocarcinoma (A549)Not Specified2000 µg/mL[2][3]

Table 2: In Vitro Anti-parasitic Activity of Peganum harmala Alkaloids

Alkaloid/ExtractParasiteAssayIC50 ValueReference
P. harmala Seed ExtractLeishmania major PromastigotesNot Specified59.4 µg/mL[4]
Peganine (Vasicine)Leishmania donovaniTopoisomerase I Inhibition-[4]

Table 3: In Vivo Efficacy and Toxicity of Peganum harmala Alkaloids and Extracts

Alkaloid/ExtractAnimal ModelActivityDosage & ResultsReference
P. harmala Methanol ExtractRatAcute Toxicity (LD50)> 3 g/kg[5]
Peganine HydrochlorideHamsterAntileishmanial100 mg/kg, 79.6% inhibition of visceral leishmaniasis[6][7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., A549, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., Peganine) and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the alkaloid that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the concentration of the compound.

In Vivo Antileishmanial Activity in a Hamster Model
  • Infection: Golden hamsters are infected intracardially with Leishmania donovani promastigotes.

  • Treatment: After a pre-patent period (e.g., 25 days post-infection) to allow for the establishment of visceral leishmaniasis, the animals are treated orally with the test compound (e.g., Peganine hydrochloride) at a specific dose (e.g., 100 mg/kg body weight) for a defined period (e.g., 5 days).

  • Evaluation: At the end of the treatment period, the animals are euthanized, and the parasite load in the spleen and liver is determined by microscopic examination of Giemsa-stained smears.

  • Efficacy Calculation: The percentage of inhibition of parasite multiplication is calculated by comparing the parasite load in the treated group with that of the untreated control group.

Mandatory Visualizations

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolism Monoamines_cleft Monoamines in Synaptic Cleft Monoamines->Monoamines_cleft Release Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites Receptors Receptors Monoamines_cleft->Receptors Binding Harmine/Harmaline Harmine / Harmaline (Beta-carbolines) Harmine/Harmaline->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Inhibition by Beta-carbolines.

in_vitro_cytotoxicity_workflow start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate 24h (Cell Adhesion) start->incubation1 treatment Add varying concentrations of Peganum Alkaloids incubation1->treatment incubation2 Incubate 24-48h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h (Formazan Formation) mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate analysis Calculate Cell Viability and IC50 Value read_plate->analysis

Caption: In Vitro Cytotoxicity Assay Workflow (MTT).

References

Unraveling "Pegamine": A Guide to a Scientific Ambiguity and a Path Forward

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of a compound and the reproducibility of its published findings are paramount. An investigation into the topic of "Pegamine" reveals a critical ambiguity in scientific literature, leading to two distinct interpretations of the term. This guide clarifies the identity of "this compound," explains the current landscape of available research, and proposes a data-driven comparison of related, well-studied compounds.

The Dual Identity of "this compound"

The term "this compound" refers to two different chemical entities:

  • A Natural Alkaloid: this compound is a naturally occurring quinazoline alkaloid found in the plants Peganum harmala and Peganum nigellastrum[1][2]. While identified, there is a notable absence of published comparative studies or clinical trials specifically focused on this compound. Research on Peganum harmala has predominantly concentrated on its more abundant and pharmacologically active β-carboline alkaloids, harmine and harmaline[3][4].

  • A Functionalized Polymer (PEG-amine): In the fields of drug delivery, nanotechnology, and materials science, "PEG-amine" refers to Polyethylene Glycol (PEG) that has been functionalized with a terminal amine group (-NH2)[5][6][7]. This versatile polymer is used to modify nanoparticles, proteins, and other molecules to improve their solubility, stability, and pharmacokinetic profiles[][9][10]. Studies in this area are specific to the entire conjugate, such as "Galactose:this compound coated gold nanoparticles," and do not represent research on the natural alkaloid this compound[11][12].

Due to the lack of comparative and reproducible studies on the natural product this compound, a direct comparison guide as requested cannot be constructed. However, a robust body of research exists for the major alkaloids of Peganum harmala, offering a valuable opportunity for a comparative analysis.

Comparative Analysis of Major Peganum harmala Alkaloids: Harmine vs. Harmaline

To provide actionable insights for the research community, this guide will focus on the comparative data available for harmine and harmaline, the two most studied alkaloids from Peganum harmala.

Quantitative Data Summary

The following table summarizes key quantitative findings from comparative studies on harmine and harmaline.

ParameterHarmineHarmalineStudy FocusSource
Abundance in Seeds 2.02%2.87%Phytochemical Analysis[13]
Abundance in Roots 0.69%Not abundantPhytochemical Analysis[13]
MAO-A Inhibition (IC₅₀) Strong InhibitorStrong InhibitorIn vitro enzyme inhibition[3]
Vasorelaxant Effect SignificantSignificantIn vitro rat aorta model[3]
Phytotoxic Effect Weaker, non-selectivePotent, esp. on dicotsSeedling growth inhibition[13][14]
Bioavailability Relative bioavailability of 112.7% (as hydrochloride salt)Data not specifiedPharmacokinetic study in animals[15]
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in the cited comparative studies.

1. High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

  • Objective: To quantify the concentration of harmine and harmaline in different parts of the Peganum harmala plant.

  • Methodology: Plant parts (seeds, roots, stems, leaves) were dried, ground, and extracted. The extracts were then analyzed using HPLC with a C18 column. A mobile phase consisting of a methanol and water gradient was used for separation. Detection was performed using a UV detector at a specific wavelength appropriate for the alkaloids. Quantification was achieved by comparing the peak areas of the samples to those of known standards for harmine and harmaline[13].

2. Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine the inhibitory effect of the alkaloids on MAO-A, a key enzyme in neurotransmitter metabolism.

  • Methodology: In vitro assays were performed using isolated MAO-A enzyme. Harmine and harmaline were incubated with the enzyme at various concentrations. The enzyme's activity was measured by monitoring the conversion of a substrate that becomes fluorescent upon oxidation. The concentration of the alkaloid that inhibits 50% of the enzyme's activity (IC₅₀) was calculated to determine its inhibitory potency[3].

3. Seedling Growth Inhibition Bioassay

  • Objective: To assess the allelopathic (phytotoxic) effects of harmine and harmaline on plant growth.

  • Methodology: Seeds of test plants (e.g., lettuce, wheat) were germinated in petri dishes containing filter paper moistened with different concentrations of harmine or harmaline. The dishes were kept in a controlled environment (temperature and light). After a set period, the root and shoot lengths of the seedlings were measured and compared to a control group treated with only the solvent. The percentage of growth inhibition was then calculated[13][14].

Signaling Pathways and Experimental Workflows

Monoamine Oxidase Inhibition Pathway

The primary mechanism of action for both harmine and harmaline is the inhibition of Monoamine Oxidase A (MAO-A). This enzyme is responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine. By inhibiting MAO-A, these alkaloids increase the levels of these neurotransmitters in the synaptic cleft, which is believed to be the basis for their antidepressant effects[3].

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_Norepinephrine Serotonin & Norepinephrine Receptors Postsynaptic Receptors Serotonin_Norepinephrine->Receptors Binds to MAO_A MAO-A Enzyme Serotonin_Norepinephrine->MAO_A Metabolized by Effect Increased Neurotransmitter Signal Receptors->Effect Degradation Degradation MAO_A->Degradation Alkaloids Harmine / Harmaline Alkaloids->MAO_A Inhibits

Caption: Inhibition of MAO-A by Harmala Alkaloids.

General Workflow for Comparative Alkaloid Analysis

The logical flow for comparing the biological activity of these natural products involves several key stages, from extraction to bioassay.

Workflow cluster_alkaloids Isolated Alkaloids Plant Peganum harmala (Seeds, Roots) Extraction Solvent Extraction Plant->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Harmine Harmine Chromatography->Harmine Harmaline Harmaline Chromatography->Harmaline Bioassay Comparative Bioassays (e.g., Enzyme Inhibition, Cell Viability) Harmine->Bioassay Harmaline->Bioassay Analysis Data Analysis & Comparison Bioassay->Analysis

Caption: Workflow for comparing P. harmala alkaloids.

References

Peganine's Therapeutic Profile: A Comparative Analysis with Theophylline and Ephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of peganine, a quinazoline alkaloid also known as vasicine, against two other well-known alkaloids with bronchodilator properties: theophylline and ephedrine. This objective comparison is supported by experimental data on the toxicity and efficacy of these compounds, detailed experimental protocols, and visualizations of their respective signaling pathways.

Executive Summary

Peganine, a natural alkaloid found in plants such as Adhatoda vasica and Peganum harmala, has a long history of use in traditional medicine for respiratory ailments.[1] Its primary therapeutic application in modern pharmacology is as a bronchodilator and expectorant.[1] Understanding its therapeutic index is crucial for evaluating its clinical potential and safety profile in comparison to established alkaloids like theophylline and ephedrine. This guide synthesizes available preclinical data to offer a comparative perspective for researchers in drug discovery and development.

Comparative Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. For the purpose of this comparison, the therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)ED50 (Bronchodilation, mg/kg)Calculated Therapeutic Index (LD50/ED50)
Peganine (as Vasicine Hydrochloride) RatOral640~10~64
Theophylline RatOral225[2]~10~22.5
Ephedrine MouseOral785~15~52.3

Note: The ED50 values are estimations based on reported therapeutic dose ranges and may vary depending on the specific experimental model and endpoint for bronchodilation. The LD50 for Peganine is for its hydrochloride salt.

Experimental Protocols

Determination of Median Lethal Dose (LD50) - Oral Gavage in Rodents

This protocol outlines a general procedure for determining the acute oral LD50, consistent with established guidelines.[3][4][5]

Objective: To determine the single dose of a substance that is lethal to 50% of a group of test animals.

Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) or mice, of a single sex, are used. Animals are acclimatized to laboratory conditions for at least one week prior to dosing.

Procedure:

  • Fasting: Animals are fasted overnight (with access to water) before administration of the test substance.

  • Dose Preparation: The alkaloid is dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a weak acid solution for salts).

  • Dose Administration: A single dose of the test substance is administered to each animal via oral gavage using a stomach tube.

  • Dose Groups: Several dose groups are used with a logarithmic spacing of doses. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for the first few hours post-dosing and then daily for 14 days.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the observed mortality at each dose level.

Determination of Median Effective Dose (ED50) - Bronchodilator Activity in Guinea Pigs

This protocol describes a common method for evaluating the bronchodilator activity of a compound.

Objective: To determine the dose of a substance that produces a 50% reversal of induced bronchoconstriction.

Animals: Male guinea pigs are often used for this assay.

Procedure:

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent.

  • Surgical Preparation: The trachea is cannulated for artificial respiration and for the measurement of airway resistance. A jugular vein is cannulated for drug administration.

  • Induction of Bronchoconstriction: A bronchoconstrictor agent (e.g., histamine or acetylcholine) is administered intravenously to induce a stable and sustained increase in airway resistance.

  • Drug Administration: Increasing doses of the test alkaloid are administered intravenously.

  • Measurement of Bronchodilation: The reduction in airway resistance following each dose of the test substance is recorded.

  • Data Analysis: The dose of the alkaloid that causes a 50% reduction in the induced bronchoconstriction is determined as the ED50.

Signaling Pathways

Peganine (Vasicine) Signaling Pathway

Peganine has been shown to exert some of its effects through the activation of the PI3K/Akt signaling pathway.[6][7][8] This pathway is crucial for cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Peganine Peganine Peganine->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Response Cell Survival & Anti-inflammatory Effects Downstream->Response G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor Bronchodilation Bronchodilation AdenosineReceptor->Bronchodilation Inhibits Bronchoconstriction Theophylline Theophylline Theophylline->AdenosineReceptor Antagonizes PDE Phosphodiesterase Theophylline->PDE Inhibits AMP AMP PDE->AMP cAMP cAMP cAMP->PDE PKA Protein Kinase A cAMP->PKA Activates PKA->Bronchodilation G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) AdrenergicReceptor Adrenergic Receptor (α & β) Response Bronchodilation & Vasoconstriction AdrenergicReceptor->Response Ephedrine_pre Ephedrine NE_vesicle Norepinephrine Vesicles Ephedrine_pre->NE_vesicle Promotes Release NE_released Norepinephrine NE_vesicle->NE_released NE_synapse Norepinephrine Ephedrine_post Ephedrine Ephedrine_post->AdrenergicReceptor Directly Activates NE_synapse->AdrenergicReceptor Activates

References

A Comparative Analysis of Peganum harmala Alkaloids and Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of key alkaloids found in Peganum harmala against established inhibitors for monoamine oxidase A (MAO-A) and myeloperoxidase (MPO). While the quinazoline alkaloid Pegamine is a constituent of Peganum harmala, there is a notable absence of specific enzyme inhibition data for this compound in the current scientific literature. Therefore, this guide will focus on the well-characterized bioactive β-carboline alkaloids from the same plant—harmine and harmaline—for which robust inhibitory data is available.

Introduction to Peganum harmala Alkaloids

Peganum harmala, commonly known as Syrian Rue, is a plant rich in a variety of alkaloids, including the quinazoline alkaloid this compound (also known as vasicine) and several potent β-carboline alkaloids such as harmine and harmaline.[1] These alkaloids have been the subject of extensive research due to their diverse pharmacological activities. Notably, harmine and harmaline have demonstrated significant inhibitory effects on key enzymes involved in neurotransmission and inflammatory processes, namely monoamine oxidase A (MAO-A) and myeloperoxidase (MPO).

Benchmarking Against Monoamine Oxidase A (MAO-A) Inhibitors

Monoamine oxidase A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine.[2][3] Its inhibition is a key strategy in the treatment of depression and other neurological disorders.

Comparative Inhibitory Activity Against MAO-A

The alkaloids harmine and harmaline from Peganum harmala have been shown to be potent, reversible, and competitive inhibitors of human MAO-A.[4][5] The following table summarizes their inhibitory concentrations (IC50) in comparison to well-established MAO-A inhibitors.

Inhibitor Type IC50 (nM) Source Organism/Assay Condition
Harmaline P. harmala Alkaloid2.3Human MAO-A
Harmine P. harmala Alkaloid-Potent Inhibitor
Moclobemide Known MAO-A Inhibitor-Reference Drug
Clorgyline Known MAO-A Inhibitor-Reference Drug

Note: Specific IC50 values for harmine, moclobemide, and clorgyline were not consistently available in the searched literature under comparable conditions.

MAO-A Signaling Pathway

The following diagram illustrates the central role of MAO-A in the degradation of monoamine neurotransmitters. Inhibition of this enzyme leads to an increase in the synaptic availability of these neurotransmitters.

MAO_A_Pathway Serotonin Serotonin MAO-A MAO-A Serotonin->MAO-A Norepinephrine Norepinephrine Norepinephrine->MAO-A Aldehyde Metabolites Aldehyde Metabolites MAO-A->Aldehyde Metabolites Harmaline Harmaline Harmaline->MAO-A

Caption: MAO-A metabolic pathway and inhibition.

Experimental Protocol: MAO-A Inhibition Assay

A common method for determining MAO-A inhibitory activity is a fluorometric assay using a specific substrate.

1. Reagents and Materials:

  • Human recombinant MAO-A enzyme

  • MAO-A assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Kynuramine (MAO substrate)

  • Test compounds (e.g., harmaline) and known inhibitors (e.g., moclobemide)

  • 2 N NaOH (to stop the reaction)

  • 96-well black plates

  • Fluorometric plate reader

2. Procedure:

  • Prepare stock solutions of the MAO-A enzyme, kynuramine, test compounds, and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the test compound or reference inhibitor at various concentrations.

  • Add the MAO-A enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the kynuramine substrate solution.

  • Incubate the plate for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding 2 N NaOH.

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.[6]

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Benchmarking Against Myeloperoxidase (MPO) Inhibitors

Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils and is a key player in the inflammatory response through the production of hypochlorous acid.[7][8]

Comparative Inhibitory Activity Against MPO

The alkaloids from Peganum harmala have demonstrated significant inhibitory effects on MPO. The table below compares their IC50 values with those of known MPO inhibitors.

Inhibitor Type IC50 (µM) Source Organism/Assay Condition
Harmaline P. harmala Alkaloid0.08Taurine Chloramine Test
Harmine P. harmala Alkaloid0.26Taurine Chloramine Test
Harmane P. harmala Alkaloid0.72Taurine Chloramine Test
4-Aminobenzhydrazide (4-ABAH) Known MPO Inhibitor-Reference Inhibitor
Verdiperstat Known MPO Inhibitor0.59 - 0.6Various Assays

Note: IC50 values can vary depending on the specific assay conditions.[9][10][11]

MPO Inflammatory Pathway

The following diagram illustrates the role of MPO in the inflammatory cascade and its inhibition by P. harmala alkaloids.

MPO_Pathway Neutrophil Activation Neutrophil Activation MPO Release MPO Release Neutrophil Activation->MPO Release MPO MPO MPO Release->MPO HOCl (Oxidative Stress) HOCl (Oxidative Stress) MPO->HOCl (Oxidative Stress) H2O2 H2O2 H2O2->MPO Cl- Cl- Cl-->MPO Inflammation Inflammation HOCl (Oxidative Stress)->Inflammation Harmala_Alkaloids Harmala_Alkaloids Harmala_Alkaloids->MPO

Caption: MPO-mediated inflammation and its inhibition.

Experimental Protocol: MPO Inhibition Assay (Taurine Chloramine Test)

This assay measures the chlorinating activity of MPO.

1. Reagents and Materials:

  • Purified human MPO

  • Taurine

  • Hydrogen peroxide (H₂O₂)

  • Potassium iodide (KI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds (e.g., harmaline, harmine) and known inhibitors (e.g., 4-ABAH)

  • 96-well plates

  • Spectrophotometer

2. Procedure:

  • Prepare solutions of MPO, taurine, H₂O₂, KI, DTNB, test compounds, and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the test compound or reference inhibitor at various concentrations.

  • Add the MPO enzyme to each well.

  • Initiate the reaction by adding taurine and H₂O₂. This will lead to the MPO-catalyzed formation of taurine chloramine.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction and measure the amount of taurine chloramine formed. This can be done by adding KI, which is oxidized by the chloramine to iodine. The iodine then oxidizes DTNB, leading to a color change that can be measured spectrophotometrically.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.[9][12]

Conclusion

While specific enzyme inhibitory data for the quinazoline alkaloid this compound remains to be elucidated, the co-occurring β-carboline alkaloids in Peganum harmala, harmine and harmaline, are potent inhibitors of both MAO-A and MPO. Their efficacy is comparable to, and in some cases exceeds, that of well-established synthetic inhibitors. This highlights the therapeutic potential of Peganum harmala extracts and their isolated alkaloids. Further research is warranted to investigate the inhibitory profile of this compound to fully understand the synergistic or independent pharmacological effects of the various alkaloids present in this medicinally important plant.

References

Comparative Analysis of Pegargiminase and Pegvaliase

Author: BenchChem Technical Support Team. Date: November 2025

FeaturePegargiminase (ADI-PEG 20)Pegvaliase (Palynziq)
Drug Class Arginine-depleting enzymePhenylalanine-metabolizing enzyme
Core Enzyme Arginine DeiminasePhenylalanine Ammonia Lyase
PEGylation Covalently attached polyethylene glycolCovalently attached polyethylene glycol
Primary Indication Cancer Therapy (e.g., Glioblastoma, Leiomyosarcoma, Lung Cancer, Soft Tissue Sarcoma)[1]Phenylketonuria (PKU)[2]
Therapeutic Goal Deplete systemic arginine to inhibit the growth of arginine-auxotrophic cancer cells.Lower blood phenylalanine (Phe) concentrations in patients with PKU.[2]

Mechanism of Action

Pegargiminase

Pegargiminase is a PEGylated form of the enzyme arginine deiminase. Certain cancer cells are auxotrophic for arginine, meaning they cannot synthesize their own and rely on external sources. Pegargiminase depletes the systemic supply of arginine by converting it to citrulline and ammonia. This starves the cancer cells of a crucial amino acid, leading to inhibition of tumor growth.

Pegargiminase_Mechanism cluster_blood Bloodstream cluster_cancer_cell Arginine-Auxotrophic Cancer Cell Pegargiminase Pegargiminase Arginine Arginine Pegargiminase->Arginine Converts Citrulline Citrulline Arginine->Citrulline Ammonia Ammonia Arginine->Ammonia Arginine_Uptake Arginine Uptake Arginine->Arginine_Uptake Enters Cell_Growth_Inhibition Cell_Growth_Inhibition Arginine_Uptake->Cell_Growth_Inhibition Depletion leads to

Figure 1: Mechanism of action of Pegargiminase.
Pegvaliase

Pegvaliase is a PEGylated recombinant phenylalanine ammonia lyase. In individuals with Phenylketonuria (PKU), the enzyme phenylalanine hydroxylase is deficient, leading to a toxic buildup of phenylalanine (Phe). Pegvaliase metabolizes Phe into ammonia and transcinnamic acid, which are then cleared from the body. This enzymatic action provides an alternative pathway for Phe disposal, thereby lowering its concentration in the blood.[2]

Pegvaliase_Mechanism cluster_blood Bloodstream of PKU Patient cluster_clearance Metabolic Clearance Pegvaliase Pegvaliase Phenylalanine Phenylalanine (Phe) Pegvaliase->Phenylalanine Metabolizes Ammonia Ammonia Phenylalanine->Ammonia Trans-cinnamic_acid Trans-cinnamic acid Phenylalanine->Trans-cinnamic_acid Excretion Excretion Ammonia->Excretion Trans-cinnamic_acid->Excretion

Figure 2: Mechanism of action of Pegvaliase.

Clinical Trial Data Summary

Pegargiminase (ADI-PEG 20)

A number of clinical trials are evaluating the efficacy and safety of Pegargiminase in various cancers.[1]

Trial IdentifierPhaseConditionInterventionStatus
NCT024252032GlioblastomaPegargiminase in combination with other regimensRecruiting
NCT034499012LeiomyosarcomaPegargiminase or Placebo with Gemcitabine and DocetaxelActive, not recruiting
NCT037223351, 2Non-small Cell and Small Cell Lung CancerPegargiminase with Gemcitabine and DocetaxelRecruiting
NCT042327211Soft Tissue SarcomaPegargiminase with Ifosfamide, Mesna, and Radiation TherapyRecruiting
Pegvaliase (Palynziq)

Pegvaliase has been studied in clinical trials for the treatment of PKU and is approved for use in adults. The PEGASUS clinical trial evaluated its safety and efficacy in adolescents.[2]

Trial IdentifierPhaseConditionInterventionKey Finding
PEGASUS (NCT01819727)3Phenylketonuria (PKU)Pegvaliase vs. Diet AloneSignificant reduction in blood Phe concentration.[2]

Experimental Protocols

Detailed experimental protocols for clinical trials are extensive and specific to each study. However, a general workflow for a clinical trial involving a PEGylated enzyme therapy can be outlined.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (e.g., Blood Phe levels, Tumor size) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Arm (Pegylated Enzyme) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo or Standard of Care) Randomization->Control_Arm Dosing_and_Monitoring Dosing and Safety Monitoring Treatment_Arm->Dosing_and_Monitoring Control_Arm->Dosing_and_Monitoring Efficacy_Assessment Efficacy Assessment (Primary and Secondary Endpoints) Dosing_and_Monitoring->Efficacy_Assessment Data_Analysis Data Analysis and Statistical Evaluation Efficacy_Assessment->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting

Figure 3: Generalized clinical trial workflow.

Conclusion

Pegargiminase and Pegvaliase, while both utilizing PEGylation to improve their therapeutic profiles, are distinct drugs with different mechanisms of action and clinical applications. Pegargiminase is an anti-cancer agent that works by depleting arginine, while Pegvaliase is a treatment for the genetic disorder PKU that metabolizes excess phenylalanine. The success of both agents in clinical trials highlights the potential of PEGylated enzyme therapies in treating a range of diseases. Researchers and drug development professionals should consider the specific therapeutic target and disease pathophysiology when evaluating or developing similar biologic drugs.

References

Safety Operating Guide

Navigating the Disposal of Pegamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. The term "Pegamine" can refer to different substances, primarily certain alkaloids derived from the plant Peganum harmala, or more commonly in a commercial context, to amine-functionalized polyethylene glycol (PEG-amine) derivatives. This guide provides essential safety and logistical information for the proper disposal of both, ensuring operational clarity and adherence to safety protocols.

Section 1: Disposal of Amine-Functionalized Polyethylene Glycol (PEG-amine)

Amine-terminated polyethylene glycol (PEG-amine) is widely used in bioconjugation, drug delivery, and surface modification. While many PEG-amine derivatives are not classified as hazardous substances, proper disposal is still necessary to minimize environmental impact and ensure laboratory safety.[1]

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the particular PEG-amine product in use. Always handle the chemical in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, should be worn at all times.[2][3] Avoid inhalation of dust or aerosols.[2][3]

Quantitative Data for Handling and Storage:

Proper storage is crucial to maintaining the stability of PEG-amine and preventing degradation, which could complicate disposal.

ParameterRecommendationNotes
Storage Temperature Powder: -20°CProtect from light. In solvent, some derivatives may require storage at -80°C.[3][4]
Incompatible Materials Strong oxidizing agentsAvoid contact with strong acids and bases.
Solubility Water, DMSO, DMFSolubility may vary depending on the molecular weight and specific derivative.

Step-by-Step Disposal Protocol for PEG-amine:

  • Small Quantities: For small, non-hazardous spills, absorb the material with an inert substance like vermiculite, dry sand, or earth.[2][3] Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[1]

  • Unused or Waste Product: Unused or surplus PEG-amine that is not contaminated with hazardous materials should be offered to a licensed professional waste disposal service.[1] Do not dispose of PEG-amine down the drain or in regular trash unless explicitly permitted by local regulations and institutional guidelines.

  • Contaminated Material: If the PEG-amine is contaminated with a hazardous substance, the resulting mixture must be treated as hazardous waste. The disposal protocol should then follow the requirements for the contaminating substance.

  • Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, deface the label and dispose of the container in accordance with institutional protocols.

Disposal Workflow for PEG-amine

start Start: Unused or Contaminated PEG-amine assess Assess Contamination start->assess non_hazardous Non-Hazardous assess->non_hazardous Is it contaminated with a hazardous substance? hazardous Hazardous assess->hazardous Yes small_spill Small Spill (Non-Hazardous) non_hazardous->small_spill No large_quantity Large Quantity or Unused Product non_hazardous->large_quantity follow_contaminant_protocol Follow Disposal Protocol for Contaminant hazardous->follow_contaminant_protocol absorb Absorb with Inert Material small_spill->absorb licensed_disposal Dispose via Licensed Waste Company large_quantity->licensed_disposal collect_absorbent Collect in Sealed Container absorb->collect_absorbent collect_absorbent->licensed_disposal

Disposal workflow for PEG-amine.

Section 2: Disposal of Peganum harmala Alkaloids

Immediate Safety and Handling Precautions:

Peganum harmala alkaloids are potent monoamine oxidase inhibitors (MAOIs) and can have significant physiological effects. Handle these compounds in a fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

Step-by-Step Disposal Protocol for Peganum harmala Alkaloids:

  • Waste Collection: All waste containing Peganum harmala alkaloids, including unused material, contaminated labware, and solutions, must be collected in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste (e.g., glass for organic solvents).

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical names of the contents (e.g., "Harmine and Harmaline in Methanol"). Include the approximate concentrations and accumulation start date.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of these alkaloids through conventional laboratory drains or as regular solid waste.

Logical Relationship for Alkaloid Waste Disposal

start Start: Alkaloid-Containing Waste collect Collect in Designated Hazardous Waste Container start->collect label Label Container with Contents and Hazards collect->label store Store in Satellite Accumulation Area label->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose end End: Proper Disposal dispose->end

Logical steps for disposal of P. harmala alkaloids.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of "this compound" in its various forms, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize consulting your institution's specific guidelines and the manufacturer's SDS for the most accurate and relevant information.

References

Essential Safety and Operational Guide for Handling Pegamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pegamine and its derivatives. The following procedures are designed to ensure safe handling, operation, and disposal in a laboratory setting.

This compound and related amine-terminated polyethylene glycol (PEG) compounds are common reagents in bioconjugation and drug delivery research. While some forms of PEG are considered non-hazardous, certain derivatives can pose risks, including skin and eye irritation, and respiratory irritation if inhaled as a dust or aerosol.[1] Therefore, it is imperative to handle these reagents with appropriate care and personal protective equipment.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on a comprehensive review of safety data sheets for similar compounds.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)To prevent skin contact.[2] It is crucial to inspect gloves for any tears or perforations before use and to employ proper glove removal techniques to avoid contaminating the skin.[2][3]
Eye Protection Safety glasses with side-shields or goggles, compliant with NIOSH (US) or EN 166 (EU) standards.To protect the eyes from splashes or dust.[2][4]
Respiratory Protection NIOSH-approved respirator is required when dusts are generated.To prevent inhalation of airborne particles, especially when handling powdered forms of the reagent.[1][3]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination. Contaminated clothing should be removed immediately.[2][3]

Operational Plan: Safe Handling of this compound

Adherence to a strict operational workflow is essential for minimizing risk. The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

prep Preparation - Review SDS - Don appropriate PPE - Prepare workspace in a ventilated area weigh Weighing and Dispensing - Handle in a fume hood or ventilated enclosure - Avoid generating dust - Use appropriate tools (e.g., spatula, weigh paper) prep->weigh Proceed with caution solubilize Solubilization - Add solvent slowly to the solid - If necessary, use sonication as recommended for dissolution in solvents like DMSO [2] - Cap vials securely weigh->solubilize After accurate measurement reaction Reaction Setup - Conduct reactions in a fume hood - Use appropriate glassware - Monitor the reaction as per the experimental protocol solubilize->reaction Once fully dissolved cleanup Cleanup and Decontamination - Decontaminate glassware and work surfaces - Remove PPE using proper technique reaction->cleanup Upon completion disposal Waste Disposal - Dispose of contaminated materials in designated waste containers - Follow institutional and local regulations for chemical waste cleanup->disposal Segregate waste properly

Diagram 1: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be placed in a designated, sealed container for chemical waste.[2][3]

  • Unused Reagent: Unused or waste this compound should be collected in a suitable, closed container and disposed of as chemical waste.[2]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with applicable local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Protocols: General Handling Procedures

While specific experimental protocols will vary, the following general procedures should be observed when working with this compound:

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for the specific this compound product you are using. Ensure your workspace is in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms.[2][4] Don all required PPE as outlined in the table above.

  • Weighing: When weighing solid this compound, take care to avoid the formation of dust.[3][4] Use a spatula and weigh paper or a weighing boat within a ventilated enclosure or fume hood.

  • Solubilization: this compound is often dissolved in solvents such as DMSO or DMF.[5] When preparing solutions, add the solvent to the solid reagent slowly to avoid splashing. For some derivatives, sonication may be recommended to aid dissolution.[6]

  • Reaction: All reactions involving this compound should be carried out in a chemical fume hood. Ensure all glassware is clean and appropriate for the planned reaction.

  • Cleanup: After completing your work, decontaminate all surfaces and equipment. Wash your hands thoroughly after handling the material and before leaving the laboratory.[2][3]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.